molecular formula C12H17NO2 B1217040 Salsolidine CAS No. 5784-74-7

Salsolidine

カタログ番号: B1217040
CAS番号: 5784-74-7
分子量: 207.27 g/mol
InChIキー: HMYJLVDKPJHJCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a natural product found in Haloxylon salicornicum, Carnegiea gigantea, and Calobota pungens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
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DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

The Enantioselective Pharmacology of Salsolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological properties of the enantiomers of Salsolidine, a tetrahydroisoquinoline alkaloid. Drawing from a wide range of in vitro and in silico studies, this document details the differential interactions of (R)-Salsolidine and (S)-Salsolidine with key biological targets, including monoamine oxidase A (MAO-A), and explores their potential interactions with dopaminergic and opioidergic systems. This guide aims to be an essential resource for researchers investigating the therapeutic potential and neurobiological effects of these chiral compounds.

Introduction to this compound and its Enantiomers

This compound, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a chiral molecule existing as two stereoisomers: (R)-Salsolidine and (S)-Salsolidine.[1] As enantiomers, these molecules have identical chemical formulas and connectivity but are non-superimposable mirror images of each other. This stereochemical difference leads to distinct three-dimensional arrangements, which can result in significantly different pharmacological and toxicological profiles.[2] The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a fundamental concept in pharmacology.[2]

This compound is structurally related to Salsolinol, another tetrahydroisoquinoline that has been more extensively studied, particularly in the context of alcohol dependence and Parkinson's disease.[1][3] While much of the pharmacology of this compound is inferred from its structural analog, this guide will focus on the specific experimental data available for the this compound enantiomers.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its related compound, Salsolinol, enantiomers.

Table 1: Inhibitory Activity of this compound Enantiomers against Monoamine Oxidase A (MAO-A)

EnantiomerInhibition Constant (Ki) in µMPotencyReference(s)
(R)-Salsolidine6More Potent[4][5]
(S)-Salsolidine186Less Potent[4]

Table 2: Opioid Receptor Binding Affinity of Racemic this compound

ReceptorLigandInhibition Constant (Ki) in µMAssay ConditionsReference(s)
δ-opioid receptorThis compound>100Rat brain homogenate[4]

Table 3: Receptor Binding Affinity and Functional Activity of Salsolinol Enantiomers (for comparative reference)

CompoundTargetAssay TypeKi (µM)EC50 (µM)Reference(s)
(S)-SalsolinolD2 ReceptorRadioligand Binding4.79 ± 1.8-[6]
(S)-SalsolinolD3 ReceptorRadioligand Binding0.48 ± 0.09-[6]
(R)-SalsolinolD2/D3 ReceptorsRadioligand Binding>100-[6]
(S)-Salsolinolµ-opioid ReceptorFunctional Assay (cAMP)-9 x 10-3[1][3][7]
(R)-Salsolinolµ-opioid ReceptorFunctional Assay (cAMP)-0.6[1][3][7]

Key Pharmacological Activities and Signaling Pathways

Monoamine Oxidase A (MAO-A) Inhibition

The most well-characterized pharmacological action of this compound enantiomers is their stereoselective, competitive inhibition of monoamine oxidase A (MAO-A).[4] (R)-Salsolidine is a significantly more potent inhibitor of MAO-A than its (S)-enantiomer.[4] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, (R)-Salsolidine can increase the synaptic concentrations of these neurotransmitters, a mechanism of action shared with some antidepressant medications.

MAO_A_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_mitochondrion Mitochondrion Monoamines Monoamines MAO_A MAO-A Monoamines->MAO_A Metabolism Oxidized_Metabolites Oxidized Metabolites MAO_A->Oxidized_Metabolites R_this compound (R)-Salsolidine R_this compound->MAO_A Inhibits (Ki = 6 µM)

MAO-A Inhibition by (R)-Salsolidine
Potential Interaction with Opioid Receptors

While direct binding data for this compound enantiomers at opioid receptors is limited, studies on the closely related Salsolinol suggest a potential interaction. Racemic this compound has been shown to have very weak affinity for the δ-opioid receptor (Ki > 100 µM).[4] In contrast, (S)-Salsolinol is a more potent agonist at the µ-opioid receptor than the (R)-enantiomer.[1][3][7] The µ-opioid receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This signaling pathway is associated with the analgesic and rewarding effects of µ-opioid agonists.

Mu_Opioid_Signaling S_Salsolinol (S)-Salsolinol (inferred for this compound) MOR µ-Opioid Receptor (GPCR) S_Salsolinol->MOR Binds and Activates Gi_Go Gαi/o MOR->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., analgesia, reward) cAMP->Cellular_Response Leads to D2_Receptor_Signaling S_Salsolinol (S)-Salsolinol (inferred for this compound) D2R Dopamine D2 Receptor (GPCR) S_Salsolinol->D2R Binds and Activates Gi Gαi D2R->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Neuronal_Response Neuronal Response (e.g., reduced excitability) cAMP->Neuronal_Response Leads to HPLC_Workflow Sample_Prep Sample Preparation (Dissolve racemic this compound in mobile phase) Injection Injection onto Chiral HPLC Column Sample_Prep->Injection Separation Chromatographic Separation (Differential interaction with CSP) Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Data Analysis (Peak integration and quantification) Detection->Quantification MAO_Assay_Workflow Reagent_Prep Reagent Preparation (Enzyme, substrate, inhibitors) Incubation Incubation (MAO-A with this compound enantiomers) Reagent_Prep->Incubation Reaction_Initiation Reaction Initiation (Add substrate) Incubation->Reaction_Initiation Measurement Measurement (Spectrophotometric or fluorometric detection of product formation) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate IC50 and Ki values) Measurement->Data_Analysis

References

Natural sources and biosynthesis of Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Salsolidine (B1215851)

Introduction

This compound, a tetrahydroisoquinoline alkaloid chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, has garnered significant scientific interest for its pharmacological activities.[1][2] Notably, it acts as a monoamine oxidase inhibitor (MAOI), with a specific affinity for MAO-A, an enzyme critical in the metabolism of neurotransmitters.[1][3] This compound is found in various plant species and its potential therapeutic applications make it a key subject for research in natural product chemistry, pharmacology, and drug development.[1] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is predominantly found in plant species within the Amaranthaceae family (formerly Chenopodiaceae), particularly the genus Salsola (saltwort), which are often halophytes adapted to saline environments.[1] It is also present in certain species of the Fabaceae family and various cacti.[1][4]

Data Presentation: this compound Content in Various Plant Species

The following table summarizes the known plant sources of this compound and available quantitative data.

Plant SpeciesFamilyNotes on this compound ContentReference(s)
Salsola richteriAmaranthaceaeA primary source from which this compound was first isolated.[1]
Salsola tragusAmaranthaceaeThe alkaloid fraction contains a significant amount of this compound (17.7%).[1][5]
Salsola kaliAmaranthaceaeContains a variety of tetrahydroisoquinoline alkaloids, including this compound.[1]
Haloxylon salicornicumAmaranthaceaeA keystone desert species known to contain related alkaloids.[1]
Corispermum leptopyrumAmaranthaceaeBoth Salsoline (B3022551) and this compound have been isolated from this herb.[1]
Various Cactus SpeciesCactaceaeThis compound, also known as norcarnegine, is found in several cacti.[1][2]
Phyllodium elegansFabaceaeReported to contain this compound.[1][4]
Alhagi maurorumFabaceaeReported to contain this compound.[1][4]
Ototropis elegansFabaceaeReported to contain this compound.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound occurs via the Pictet-Spengler reaction, a fundamental process in the formation of many tetrahydroisoquinoline alkaloids.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8] In the case of this compound, the precursors are dopamine (B1211576) and acetaldehyde.[6][9]

The biosynthesis of the closely related compound, salsolinol, proceeds through the condensation of dopamine and acetaldehyde.[9][10][11][12][13] this compound's biosynthesis follows a similar path, with subsequent methylation steps. The process can occur non-enzymatically under acidic conditions or be catalyzed by enzymes.[9][10][11] The Pictet-Spengler reaction is initiated by the formation of a Schiff base (or an iminium ion under acidic conditions) between dopamine and acetaldehyde.[7][13] This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring to form the tetrahydroisoquinoline core.[7]

Visualization: Biosynthetic Pathway of this compound

G cluster_intermediates Intermediates cluster_product Final Product Dopamine Dopamine SchiffBase Schiff Base / Iminium Ion Dopamine->SchiffBase Acetaldehyde Acetaldehyde Acetaldehyde->SchiffBase Salsolinol Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) SchiffBase->Salsolinol Pictet-Spengler Cyclization This compound This compound (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) Salsolinol->this compound O-methylation (x2) (via SAM-dependent O-methyltransferase)

Caption: Proposed biosynthetic pathway of this compound from dopamine and acetaldehyde.

Experimental Protocols

The isolation and characterization of this compound from natural sources involve multiple steps that utilize the physicochemical properties of alkaloids.[1]

Detailed Methodology: Isolation of this compound via Ion-Exchange Chromatography

This protocol is adapted from a patented method for isolating this compound from Salsola richteri, which is noted for improving yield and simplifying the procedure.[1][14]

1. Extraction:

  • Macerate dried and powdered plant material from Salsola richteri with water.[1]

  • Filter the aqueous extract to remove solid plant debris.[1]

2. Ion-Exchange Chromatography:

  • Pass the filtered aqueous extract through a column packed with a cation-exchange resin (e.g., KU-2).[1][14] The basic alkaloids will be adsorbed onto the resin.[1]

  • Wash the column with deionized water to remove non-alkaloidal impurities.[1]

3. Desorption and Elution:

  • Desorb the bound alkaloids from the resin by eluting with an alcohol-hydrochloric acid solution (e.g., an ethanol-water mixture containing HCl).[1]

  • To increase efficiency, perform the desorption at an elevated temperature (50-60°C). This can be achieved by jacketing the chromatography column with circulating hot water.[1][14]

4. Alkaloid Precipitation and Separation:

  • Collect the acidic eluate which contains the alkaloid hydrochlorides.[1]

  • Carefully adjust the pH of the eluate to approximately 5 with a 40% NaOH solution.[1][14]

  • Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.[1]

  • Filter the hot solution to remove the precipitated salt.[1]

  • Allow the filtrate to cool, ideally in a refrigerator, to induce crystallization of the total alkaloid mixture (Salsoline and this compound).[1][14]

5. Separation of this compound from Salsoline:

  • The separation is based on differential solubility.[1] Dissolve the mixed alkaloid salts in water.

  • Upon heating the solution, the base form of Salsoline precipitates, while this compound remains in the solution.[1]

  • Filter off the precipitated Salsoline.[1]

  • Acidify the remaining solution containing this compound and salt it out using sodium chloride to precipitate this compound hydrochloride.[1]

  • The filtered product can be further purified by recrystallization from water.[1]

Visualization: Experimental Workflow for this compound Isolation

G Start Dried Salsola richteri Plant Material Step1 1. Macerate with Water & Filter Start->Step1 Step2 Aqueous Extract Step1->Step2 Step3 2. Ion-Exchange Chromatography (Cation-Exchange Resin) Step2->Step3 Step4 Bound Alkaloids on Resin Step3->Step4 Step5 3. Desorb with Hot (50-60°C) Alcohol-HCl Solution Step4->Step5 Step6 Acidic Eluate (Alkaloid Hydrochlorides) Step5->Step6 Step7 4. Adjust pH to ~5 with NaOH Concentrate & Filter NaCl Step6->Step7 Step8 Crystallized Total Alkaloids (Salsoline & this compound) Step7->Step8 Step9 5. Dissolve in Water & Heat Step8->Step9 Step10 Precipitated Salsoline (Filtered Off) Step9->Step10 Step11 This compound in Solution Step9->Step11 Step12 6. Acidify & Salt Out with NaCl Step11->Step12 End Purified this compound HCl Step12->End

Caption: General workflow for the isolation of this compound from Salsola richteri.

Methodology: Characterization and Quantification

Once isolated, this compound must be characterized and quantified using modern analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate this compound from other compounds and quantify its concentration.

  • Protocol Outline:

    • Dissolve the purified extract in a suitable mobile phase.[15]

    • Inject the sample into an HPLC system equipped with a C18 column.[15][16]

    • Use a mobile phase, often an acidic buffer/methanol or buffer/acetonitrile mixture.[16]

    • Detect this compound using a UV detector (e.g., at 280 nm) or a mass spectrometry (MS) detector for higher specificity.[15]

    • Quantify by comparing the peak area to a calibration curve generated from this compound standards of known concentrations.[15]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: Provides high specificity for identification based on mass fragmentation patterns.

  • Protocol Outline:

    • Derivatization may be required to increase the volatility and thermal stability of this compound.[17]

    • Inject the sample into the GC system. A temperature gradient is used to separate the components.[16]

    • The separated components are then introduced into the mass spectrometer for ionization and detection.

    • Identification is confirmed by comparing the mass spectrum of the analyte to a known reference spectrum for this compound.

3. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

  • Purpose: For unambiguous structural elucidation of the isolated compound.

  • Protocol Outline:

    • The pure compound is dissolved in an appropriate deuterated solvent for NMR analysis (¹H NMR, ¹³C NMR, etc.).

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula.

    • The combined spectroscopic data allows for the complete structural confirmation of this compound.

Conclusion

This compound remains a compound of significant scientific interest due to its defined pharmacological activity as a MAO-A inhibitor and its availability from various natural sources, particularly plants of the genus Salsola.[1] A thorough understanding of its natural distribution and biosynthetic pathway, facilitated by robust isolation and analytical protocols, is crucial for ongoing research and the potential development of new therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the study of this important alkaloid.

References

Endogenous Formation of Salsolidine Analogs in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine (B1215851) and its analogs are a class of tetrahydroisoquinoline alkaloids that can be formed endogenously in the brain through a cyclization reaction between dopamine (B1211576) and various aldehydes. This technical guide provides a comprehensive overview of the formation, detection, and neuropharmacological significance of these compounds. Particular focus is placed on salsolinol (B1200041), the condensation product of dopamine and acetaldehyde (B116499), which has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and in alcohol dependence. This document details the enzymatic and non-enzymatic pathways of its synthesis, provides established experimental protocols for its quantification in biological matrices, and explores its impact on neuronal signaling pathways. Quantitative data from various studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this critical area of neurochemistry.

Introduction

The endogenous formation of neuroactive compounds in the brain is a subject of intense research due to its potential implications for both normal physiological function and the pathogenesis of neurological and psychiatric disorders. Among these, this compound analogs, particularly salsolinol, have garnered significant attention. These molecules are synthesized in the brain via the Pictet-Spengler reaction, a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone.[1][2] In the context of the brain, the primary β-arylethylamine is the neurotransmitter dopamine, which can react with aldehydes such as acetaldehyde (derived from ethanol (B145695) metabolism or endogenous processes) to form salsolinol.[3][4]

The presence of salsolinol and its derivatives in the brain is of considerable interest due to their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to induce parkinsonism.[5][6] This has led to the hypothesis that endogenously formed salsolinol analogs could act as neurotoxins, contributing to the progressive loss of dopaminergic neurons observed in Parkinson's disease.[6][7] Furthermore, the link between acetaldehyde, a primary metabolite of ethanol, and salsolinol formation has positioned these compounds as potential mediators in the neurobiology of alcohol addiction.[7][8][9]

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource on the endogenous formation of this compound analogs. It will cover the core biochemical pathways, detailed experimental methodologies for their study, a summary of quantitative findings, and a visual representation of the associated signaling pathways.

Biosynthesis of this compound Analogs

The primary mechanism for the formation of this compound analogs in the brain is the Pictet-Spengler reaction.[1][10] This reaction can proceed both non-enzymatically and enzymatically, leading to the formation of different stereoisomers.

Non-Enzymatic Synthesis

The non-enzymatic condensation of dopamine with acetaldehyde yields a racemic mixture of (R)- and (S)-salsolinol.[11][12] This reaction is thought to occur under physiological conditions, and its rate may be influenced by local concentrations of dopamine and acetaldehyde.[12] The non-enzymatic pathway also allows for the formation of other this compound analogs through the reaction of dopamine with other endogenous aldehydes.

Enzymatic Synthesis

Evidence suggests the existence of a stereoselective enzymatic synthesis of (R)-salsolinol from dopamine and acetaldehyde, catalyzed by an enzyme referred to as (R)-salsolinol synthase.[13][14] This enzymatic pathway produces exclusively the (R)-enantiomer.[13] The presence of such an enzyme would indicate a regulated and potentially more significant pathway for the endogenous production of this specific isomer. Higher levels of the (R)-enantiomer compared to the (S)-enantiomer have been reported in the human brain, lending support to the existence of an enzymatic route.[11]

Further Metabolism

Once formed, salsolinol can undergo further metabolism. N-methylation of salsolinol by N-methyltransferase leads to the formation of N-methyl-salsolinol.[11][15] This metabolite is of particular interest as it has been shown to be a potent neurotoxin.[4][16][17] N-methyl-(R)-salsolinol has been found to accumulate in the nigrostriatal system and its levels are elevated in the cerebrospinal fluid of Parkinson's disease patients.[4][16]

cluster_non_enzymatic Non-Enzymatic Pathway cluster_enzymatic Enzymatic Pathway Dopamine Dopamine Salsolinol (R,S)-Salsolinol Dopamine->Salsolinol Pictet-Spengler Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol N_Methyl_Salsolinol N-Methyl-Salsolinol Salsolinol->N_Methyl_Salsolinol N-Methyltransferase Dopamine_enz Dopamine Salsolinol_Synthase (R)-Salsolinol Synthase Dopamine_enz->Salsolinol_Synthase Acetaldehyde_enz Acetaldehyde Acetaldehyde_enz->Salsolinol_Synthase R_Salsolinol (R)-Salsolinol R_Salsolinol->N_Methyl_Salsolinol N-Methyltransferase Salsolinol_Synthase->R_Salsolinol

Biosynthesis of Salsolinol and N-Methyl-Salsolinol.

Quantitative Data

The concentration of this compound analogs in the brain varies depending on the specific brain region, the analytical method used, and the physiological or pathological state of the subject. The following tables summarize quantitative data from various studies.

Table 1: Salsolinol and N-Methyl-Salsolinol Levels in Human Brain and Cerebrospinal Fluid

AnalyteMatrixConditionBrain Region/FluidConcentration (ng/g tissue or ng/mL)Reference(s)
SalsolinolBrain TissueControlPutamen0.5 - 2.0[12]
SalsolinolBrain TissueControlSubstantia Nigra0.3 - 1.5[12]
SalsolinolCSFParkinson's Disease (with dementia)Lumbar CSFSignificantly elevated vs. controls[15]
SalsolinolCSFAlcoholism (intoxicated)Lumbar CSFWide interindividual variation[13]
SalsolinolCSFAlcoholism (sober)Lumbar CSFNo significant difference from teetotalers[18]
N-Methyl-SalsolinolCSFParkinson's DiseaseLumbar CSFSignificantly elevated vs. controls[4][16]

Table 2: Salsolinol-Induced Neurotoxicity in SH-SY5Y Cells

Salsolinol ConcentrationTreatment TimeObserved EffectReference(s)
50 µM48 hoursNeuroprotective against MPP+ induced toxicity
100 µM24, 48, 72 hoursDose-dependent decrease in cell viability[19]
500 µM24 hours47.5% cell death[16]
10 - 250 µM24 hoursNo significant LDH release

Experimental Protocols

Accurate quantification and characterization of this compound analogs in the brain require sensitive and specific analytical techniques. In vitro cell culture models are also essential for elucidating the mechanisms of their neurotoxicity.

Quantification of this compound Analogs in Brain Tissue
  • Accurately weigh approximately 100 mg of frozen rat brain tissue.

  • Add 400 µL of ice-cold water and homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.[11]

  • To the 500 µL of brain homogenate, add 1 mL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d4 at 50 ng/mL).[11]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[11]

  • LC System: A UPLC/UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.[9]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9]

  • Sample Preparation: Solid-phase extraction (SPE) can be used to clean up the sample.[20]

  • Derivatization: A two-step derivatization is often necessary for GC-MS analysis. First, silylate the hydroxyl groups with a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). Then, for chiral analysis, react with a chiral reagent such as (R)-(-)-2-phenylbutyryl chloride.[20]

  • GC System: A gas chromatograph equipped with a capillary column (e.g., a cyclodextrin-based chiral column for enantiomeric separation).

  • Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]

Brain_Tissue Brain Tissue Sample Homogenization Homogenization (in ice-cold water) Brain_Tissue->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS GC_MS GC-MS Analysis (with derivatization) Reconstitution->GC_MS

Workflow for this compound Analog Analysis in Brain Tissue.
In Vivo Microdialysis

In vivo microdialysis allows for the continuous monitoring of extracellular levels of this compound analogs and their precursors in the brains of awake, freely moving animals.[21]

  • Surgical Procedure: Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum) of an anesthetized animal.[3] Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.[3]

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[21]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • Analysis: Analyze the collected dialysate samples using a highly sensitive analytical technique such as LC-MS/MS.

In Vitro Neurotoxicity Assays

The human neuroblastoma SH-SY5Y cell line is a commonly used model to study the neurotoxic effects of this compound analogs.[19]

Culture SH-SY5Y cells in a suitable medium (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[19]

  • Seed SH-SY5Y cells in a 96-well plate at a density of approximately 0.7 x 10^4 cells/well and allow them to adhere for 24 hours.[16]

  • Treat the cells with various concentrations of salsolinol for the desired time period (e.g., 24, 48, or 72 hours).[19]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[19]

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Treat cells with salsolinol to induce apoptosis.

  • Lyse the cells and collect the cytosolic extract.[19]

  • In a 96-well plate, add the cell lysate and a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).[19]

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence of the cleaved substrate to determine caspase-3 activity.[19]

Signaling Pathways and Mechanisms of Action

This compound analogs can exert a range of effects on neuronal signaling pathways, with much of the research focused on their neurotoxic properties.

Induction of Oxidative Stress

Salsolinol has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells.[22] This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

Mitochondrial Dysfunction

Mitochondria are a key target of salsolinol-induced toxicity. Salsolinol can inhibit the activity of mitochondrial complex I, leading to impaired cellular respiration and a decrease in ATP production.[22] It can also induce a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade.[23]

Apoptosis

N-methyl-(R)-salsolinol, in particular, has been demonstrated to induce apoptosis in dopaminergic neurons.[4][16][24] This programmed cell death is initiated by mitochondrial dysfunction and the activation of the caspase cascade, with caspase-3 playing a crucial role.[25]

Salsolinol Salsolinol / N-Methyl-Salsolinol ROS Increased Reactive Oxygen Species (ROS) Salsolinol->ROS Mitochondria Mitochondrial Dysfunction Salsolinol->Mitochondria ROS->Mitochondria Complex_I Inhibition of Complex I Mitochondria->Complex_I MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Caspase_Activation Caspase Activation (e.g., Caspase-3) MMP->Caspase_Activation Apoptosis Apoptosis Cell_Death Dopaminergic Neuron Death Apoptosis->Cell_Death Caspase_Activation->Apoptosis

Signaling Pathway of Salsolinol-Induced Neurotoxicity.
Interaction with Dopaminergic Systems

Salsolinol and its analogs can directly interact with components of the dopaminergic system. They have been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] They may also interact with dopamine receptors and transporters, although the precise nature and significance of these interactions are still under investigation.

Conclusion

The endogenous formation of this compound analogs in the brain represents a fascinating and clinically relevant area of neurochemistry. The condensation of dopamine with aldehydes, particularly acetaldehyde, gives rise to a family of compounds with the potential to modulate neuronal function and contribute to neurodegenerative processes. The evidence linking salsolinol and its N-methylated metabolite to the pathophysiology of Parkinson's disease and alcohol dependence underscores the importance of continued research in this field.

This technical guide has provided a comprehensive overview of the biosynthesis, quantification, and neuropharmacological effects of these compounds. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and drug development professionals seeking to investigate the role of endogenous this compound analogs in health and disease. Future research should focus on further elucidating the enzymatic pathways of their formation, identifying specific inhibitors, and exploring the therapeutic potential of targeting these pathways for the treatment of neurological and psychiatric disorders.

References

The Enigmatic Role of Salsolidine in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine (B1215851), an endogenous tetrahydroisoquinoline alkaloid, presents a fascinating and complex profile in the context of neurodegenerative diseases. Structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound and its related compound, salsolinol (B1200041), have been implicated in both neurotoxic and neuroprotective processes.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, focusing on its mechanisms of action, evidence from preclinical studies, and its effects on key signaling pathways relevant to neurodegeneration. We present a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visual representations of cellular mechanisms and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[4][5] A growing body of research focuses on the role of endogenous and environmental compounds in the pathogenesis of these disorders.[2] this compound, formed from the condensation of dopamine (B1211576) and acetaldehyde, has emerged as a molecule of significant interest due to its dualistic effects on neuronal viability.[1][6] While high concentrations have been associated with neurotoxicity through mechanisms like oxidative stress and apoptosis, lower concentrations have demonstrated neuroprotective properties, suggesting a potential therapeutic window.[7][8] This guide delves into the scientific evidence surrounding this compound's potential as a therapeutic agent, providing a detailed overview for researchers in the field.

Mechanism of Action

This compound's pharmacological effects are multifaceted, primarily revolving around its interaction with key enzymatic and receptor systems in the brain.

Monoamine Oxidase (MAO) Inhibition

The most well-characterized action of this compound is its stereoselective, competitive inhibition of monoamine oxidase A (MAO-A).[9][10][11] MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine.[9] The (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A than the (S)-enantiomer.[9][11] By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically relevant in conditions characterized by monoaminergic deficits.

Cholinesterase Inhibition

Emerging evidence suggests that this compound and related alkaloids may also act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.[13] This positions this compound as a potential therapeutic agent for Alzheimer's disease, where cholinergic deficits are a key pathological feature.[12]

Receptor Interactions

Beyond enzyme inhibition, this compound interacts with various neuronal receptors. It has been shown to weakly inhibit the binding of δ-opioid receptors.[11][14] More significantly, its precursor, salsolinol, can indirectly excite ventral tegmental area (VTA) dopamine neurons by activating μ-opioid receptors on GABAergic interneurons, leading to their inhibition and a subsequent disinhibition of dopamine neurons.[15] Furthermore, in silico and in vitro studies suggest that the (S)-enantiomer of salsolinol can act as an agonist at dopamine D2 receptors, which is known to be a neuroprotective pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the bioactivity of this compound and its related compounds.

Compound Target Parameter Value Reference
(R)-SalsolidineMAO-AKi6 µM[10][11][14]
(S)-SalsolidineMAO-AKi186 µM[11][14]
This compoundδ-opioid receptorKi>100 µM[11][14]
(R)-SalsolinolMAO-AKi31 µM[16]
(S)-SalsolinolDopamine D3 receptorKi0.48 ± 0.021 µM[16]
SalsolinolCalf Aortic Endothelial CellsIC50 (72h)38 µM[16]
SalsolinolSH-SY5Y CellsIC50 (72h)34.2 µM[16]
(R)-SalsolinolSH-SY5Y CellsIC50540.2 µM[16]
(S)-SalsolinolSH-SY5Y CellsIC50296.6 µM[16]
SalsolinolDopamine Uptake (rat striatum)IC50379 µM[16]
SalsolinolNorepinephrine Uptake (rat striatum)IC50411 µM[16]
Salsola tragus alkaloid extractAcetylcholinesterase (AChE)IC5030.2 µg/mL[12]
Salsola tragus alkaloid extractButyrylcholinesterase (BChE)IC5026.5 µg/mL[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's therapeutic potential.

Signaling Pathways

Salsolidine_Signaling_Pathways

Experimental Workflow: In Vitro Neuroprotection Assay

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed SH-SY5Y cells in 96-well plate differentiate Differentiate into dopaminergic neuron-like cells start->differentiate pretreat Pre-treat with this compound enantiomers (various conc.) differentiate->pretreat induce_stress Induce neurotoxicity (e.g., 6-OHDA, H₂O₂) pretreat->induce_stress viability Cell Viability Assay (e.g., MTS) induce_stress->viability ros ROS Measurement (e.g., DCFH-DA) induce_stress->ros apoptosis Apoptosis Assay (e.g., Caspase-3/7 activity) induce_stress->apoptosis

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature.

In Vitro Model: SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research as these cells can be differentiated into a dopaminergic neuron-like phenotype.[1]

  • Cell Culture and Differentiation:

    • Maintain SH-SY5Y cells in a standard culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2]

    • To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 3-5 days. This promotes neurite outgrowth and the expression of dopaminergic markers.[1]

  • Neurotoxicity Induction:

    • 6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons. Typically used at concentrations of 50-100 µM for 24 hours.[8]

    • Hydrogen Peroxide (H₂O₂): An inducer of oxidative stress. Commonly used at concentrations of 300-500 µM for 24 hours.[1][8]

  • Neuroprotection Assay:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or its enantiomers for a specified duration (e.g., 1 hour).[1]

    • Introduce the neurotoxin (6-OHDA or H₂O₂) and incubate for the desired period.[1]

    • Assess cell viability using an MTS assay, which measures mitochondrial metabolic activity.[1]

Measurement of Reactive Oxygen Species (ROS)
  • Culture and treat cells as described in the neuroprotection assay.

  • Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the level of intracellular ROS.[1]

Apoptosis Assay (Caspase-3/7 Activity)
  • Culture and treat cells in a 96-well plate.

  • Add a luminogenic substrate for caspase-3 and -7 to the wells.

  • The cleavage of the substrate by activated caspases generates a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in apoptosis.[8]

In Vivo Model: Rat Model of Parkinson's Disease

Animal models are essential for evaluating the therapeutic efficacy of compounds in a whole-organism context.[17][18]

  • Induction of Parkinsonism:

    • Anesthetize adult male Wistar rats.

    • Stereotactically inject 6-OHDA into the medial forebrain bundle or the striatum to induce a unilateral lesion of the nigrostriatal dopamine pathway.[19]

  • This compound Treatment:

    • Administer this compound or its derivatives via a suitable route (e.g., intraperitoneal injection) at various doses and for a specific duration.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Dopaminergic lesions cause a rotational bias in response to dopamine agonists (apomorphine) or releasing agents (amphetamine). The number of rotations is quantified to assess the extent of the lesion and the effect of the treatment.

    • Cylinder Test: This test assesses forelimb use asymmetry, which is indicative of motor deficits.

  • Immunohistochemistry:

    • At the end of the treatment period, perfuse the animals and collect the brains.

    • Prepare brain sections and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[9]

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.[9]

Discussion and Future Directions

The dual nature of this compound as both a potential neurotoxin and a neuroprotectant highlights the critical importance of dose-dependency in its biological effects.[6][7] At lower concentrations, its neuroprotective actions, mediated through MAO-A inhibition, dopamine D2 receptor agonism, and antioxidant properties, appear to dominate.[1][7][8] Conversely, at higher concentrations, its pro-oxidant and pro-apoptotic effects become more prominent, leading to neuronal damage.[7][16]

The therapeutic potential of this compound in neurodegenerative diseases is promising but requires further rigorous investigation. Key areas for future research include:

  • Enantiomer-Specific Effects: A thorough characterization of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of this compound is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

  • Chronic Administration Studies: Long-term studies in animal models are necessary to evaluate the sustained therapeutic benefits and potential for toxicity with chronic this compound administration.

  • Blood-Brain Barrier Permeability: Further investigation into the ability of this compound and its derivatives to cross the blood-brain barrier is essential for its development as a CNS therapeutic.[3][8]

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases.[5]

Conclusion

This compound is a molecule with a complex and context-dependent role in the central nervous system. Its ability to modulate multiple key targets involved in the pathophysiology of neurodegenerative diseases, including MAO-A, cholinesterases, and dopamine receptors, underscores its therapeutic potential. While challenges remain in delineating its precise mechanisms and establishing a safe therapeutic window, the existing body of evidence strongly supports continued research into this compound and its derivatives as novel therapeutic strategies for diseases like Parkinson's and Alzheimer's. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this enigmatic compound.

References

Salsolidine: A Versatile Chemical Tool for Probing Monoaminergic and Opioidergic Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolidine (B1215851), a tetrahydroisoquinoline alkaloid, has emerged as a significant chemical tool in the field of neuroscience.[1][2][3] Its multifaceted pharmacological profile, primarily characterized by its stereoselective inhibition of monoamine oxidase A (MAO-A) and its interactions with dopaminergic and opioidergic systems, renders it a valuable probe for investigating a wide array of neurological processes and disease models.[1] This technical guide provides a comprehensive overview of this compound's applications in neuroscience research, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound's principal mechanism of action is the competitive and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine (B1211576).[1][4][5] This inhibition leads to an increase in the synaptic availability of these neurotransmitters.[5] Notably, the inhibitory action of this compound is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency for MAO-A inhibition compared to the (S)-enantiomer.[1][2][4]

Beyond its effects on MAO-A, this compound and its close analog, salsolinol (B1200041), have been shown to interact with other critical central nervous system targets, including opioid and dopamine receptors.[6][7] Salsolinol, formed from the condensation of dopamine and acetaldehyde, acts as an agonist at the μ-opioid receptor, which is a key player in pain and reward pathways.[6][7] This interaction is also stereoselective, with the (S)-enantiomer of salsolinol being a more potent agonist.[7] The engagement with the dopaminergic system is complex, involving modulation of dopamine release and metabolism.[6] At higher concentrations, this compound can influence dopamine synthesis and uptake.[1]

Data Presentation

The following tables summarize the quantitative data regarding the bioactivity of this compound and its related compound, salsolinol.

Table 1: Inhibitory Activity of this compound Enantiomers on Monoamine Oxidase A (MAO-A)

EnantiomerK_i_ (μM)PotencyReference(s)
(R)-Salsolidine6More Potent[1][2][8]
(S)-Salsolidine186Less Potent[1][8]

Table 2: Binding Affinity and Functional Activity of Salsolinol at Opioid Receptors

CompoundReceptorAssay TypeParameterValueReference(s)
SalsolinolOpiate (Rat Brain)Binding AffinityAffinity6.2 x 10⁻⁵ M[7]
Racemic SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀2 x 10⁻⁵ M[7][9]
(S)-SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀9 x 10⁻⁶ M[7]
(R)-SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀6 x 10⁻⁴ M[7]

Table 3: Neurotoxic Effects of Salsolinol on SH-SY5Y Cells

CompoundParameterValueIncubation TimeReference(s)
SalsolinolIC₅₀ (Cell Viability)34 µM72 h[10]
SalsolinolIC₅₀ (ATP Content)62 µM48 h[10]
(R)-SalsolinolIC₅₀ (Cell Viability)540.2 µMNot Specified[11]
(S)-SalsolinolIC₅₀ (Cell Viability)296.6 µMNot Specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical tool.

Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound on MAO-A activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[2]

1. Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • This compound (and its enantiomers if available)

  • MAO-A substrate (e.g., Tyramine)

  • Positive control inhibitor (e.g., Clorgyline)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare the MAO-A enzyme solution by diluting the stock enzyme in the assay buffer to the working concentration.

    • Prepare the MAO-A substrate solution in the assay buffer.

    • Prepare the detection reagent by mixing the fluorescent probe and HRP in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the this compound dilutions. Include wells for a positive control, a negative control (no inhibitor), and a blank (no enzyme).[2]

    • Add the diluted MAO-A enzyme solution to all wells except the blank.[2]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[2]

    • Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.[2]

    • Incubate the plate at 37°C for 20-30 minutes.[2]

    • Stop the reaction and initiate detection by adding the detection reagent to all wells.[2]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[2]

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (K_i_) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Levels

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine concentrations in the brain of a freely moving rodent following this compound administration.

1. Materials and Reagents:

  • Microdialysis probes and guide cannulae

  • Surgical instruments for stereotaxic surgery

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound solution for injection

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Freely moving animal system

2. Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for a set period post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

  • Data Analysis:

    • Quantify the concentration of dopamine in each sample.

    • Express the post-administration dopamine levels as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of any changes in dopamine levels.

Protocol 3: Open Field Test for Locomotor Activity

This protocol details the open field test to assess general locomotor activity and exploratory behavior in rodents following this compound administration.[1]

1. Apparatus:

  • A square arena (e.g., 80 x 80 x 40 cm) with the floor divided into equal squares.[1]

  • Video tracking system or manual observation for data collection.

2. Procedure:

  • Habituation:

    • Handle the animals for a few days prior to the test to reduce stress.

    • On the test day, allow animals to acclimate to the testing room for at least 30 minutes.

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., saline) at the desired dose and route (e.g., intraperitoneal injection).

  • Testing:

    • At a predetermined time after injection, gently place the animal in the center of the open field arena.[1]

    • Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).[1]

    • Record behavioral parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of line crossings

      • Rearing frequency

  • Data Analysis:

    • Analyze the recorded data to compare the locomotor and exploratory behavior between the this compound-treated and control groups.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOA Monoamine Oxidase A (MAO-A) Dopamine->MAOA Metabolism Serotonin Serotonin Serotonin->MAOA Metabolism Metabolites Inactive Metabolites MAOA->Metabolites This compound This compound This compound->MAOA Competitive Inhibition

Caption: this compound competitively inhibits MAO-A, preventing the breakdown of dopamine and serotonin.

Opioid_Signaling_Pathway Salsolinol Salsolinol mu_Opioid_Receptor μ-Opioid Receptor Salsolinol->mu_Opioid_Receptor Agonist Binding Gi_Protein G_i Protein mu_Opioid_Receptor->Gi_Protein Activation Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulation of

Caption: Salsolinol acts as an agonist at the μ-opioid receptor, leading to the inhibition of adenylate cyclase.

Experimental_Workflow_Microdialysis cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Salsolidine_Admin This compound Administration Baseline->Salsolidine_Admin Post_Admin_Collection Post-Administration Sample Collection Salsolidine_Admin->Post_Admin_Collection HPLC HPLC-ED Analysis of Dopamine Post_Admin_Collection->HPLC Data_Processing Data Processing and Statistical Analysis HPLC->Data_Processing

Caption: A typical experimental workflow for in vivo microdialysis to study the effects of this compound.

References

Unveiling the Neuroprotective Potential of Salsolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Neuroprotective Properties of Salsolidine, a promising endogenous tetrahydroisoquinoline alkaloid, has been compiled for researchers, scientists, and drug development professionals. This in-depth resource details the mechanisms of action, experimental protocols, and quantitative data surrounding this compound's ability to shield neurons from damage, offering a valuable tool for advancing research in neurodegenerative diseases.

This compound, a derivative of dopamine (B1211576) metabolism, has emerged as a molecule of significant interest in the field of neuroscience. While its structural similarity to certain neurotoxins has been a subject of investigation, a growing body of evidence highlights its potential neuroprotective capabilities. This guide provides a consolidated overview of the scientific findings, focusing on the enantiomeric forms of this compound and their effects in preclinical models of neurodegeneration.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its interaction with the dopaminergic system and the activation of pro-survival intracellular signaling cascades. A key mechanism is its activity as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like dopamine. The (R)-enantiomer of this compound is a more potent inhibitor of MAO-A than its (S)-counterpart.[1]

Furthermore, in-silico and in-vitro studies have identified the (S)-enantiomer of this compound as an agonist of the dopamine D2 receptor.[2] Activation of this receptor is known to trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[2]

Quantitative Efficacy of this compound and its Derivatives

The neuroprotective effects of this compound and its related compounds have been quantified in numerous studies, primarily utilizing the human neuroblastoma SH-SY5Y cell line as a model for dopaminergic neurons. The following tables summarize the key findings from in-vitro investigations where cells were challenged with various neurotoxins.

CompoundNeurotoxinAssayKey Findings
(R,S)-SalsolinolH₂O₂MTS50 µM and 100 µM concentrations significantly increased cell viability in the presence of 300 µM H₂O₂.[1]
(R,S)-Salsolinol6-OHDALDHA statistically significant decrease in LDH release (indicating reduced cell death) was observed in cells treated with Salsolinol (10-250 µM) against 50 µM 6-OHDA.[1]
(R)-SalsolinolMPP+MTS50 µM concentration led to a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2]
(S)-SalsolinolMPP+MTS50 µM concentration resulted in a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2]
N-Methyl-(R)-salsolinolMPP+MTS50 µM concentration showed a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2]
Compound EnantiomerTargetKᵢ (µM)
(R)-SalsolidineMAO-A6
(S)-SalsolidineMAO-A186

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key in-vitro experiments used to assess the neuroprotective properties of this compound.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model in Parkinson's disease research due to its ability to be differentiated into a dopaminergic neuron-like phenotype.

  • Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation: To induce a dopaminergic phenotype, cells are treated with 10 µM retinoic acid (RA) for 5-7 days. The medium is changed every 2-3 days. This process encourages the growth of neurites and the expression of dopaminergic markers.[2]

Neuroprotection Assays
  • Cell Viability (MTS Assay):

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound enantiomers for a specified duration (e.g., 1 hour).

    • Introduce the chosen neurotoxin (e.g., MPP+, 6-OHDA, or H₂O₂) and incubate for the desired period.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to untreated control cells.[2]

  • Cytotoxicity (LDH Assay):

    • Follow steps 1-3 of the MTS assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution and measure the absorbance at 490 nm. The amount of LDH released is proportional to the level of cell death.[2]

  • Apoptosis (Caspase-3/7 Activity Assay):

    • Following treatment with this compound and the neurotoxin, lyse the cells.

    • Add a caspase-3/7 substrate to the cell lysate.

    • Incubate to allow for the cleavage of the substrate by active caspases.

    • Measure the resulting fluorescence or luminescence, which is directly proportional to caspase-3/7 activity.[2]

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • After the treatment period, load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Cellular esterases deacetylate DCFH-DA to DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). The increase in fluorescence corresponds to the level of intracellular ROS.[2]

Visualizing the Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 cluster_1 S_this compound (S)-Salsolidine D2R Dopamine D2 Receptor S_this compound->D2R activates PI3K PI3K D2R->PI3K activates Akt Akt PI3K->Akt activates Bad Bad Akt->Bad phosphorylates/inactivates CREB CREB Akt->CREB phosphorylates/activates Bcl2 Bcl-2 Bad->Bcl2 pBad p-Bad Apoptosis Apoptosis Bcl2->Apoptosis inhibits pCREB p-CREB Survival Neuronal Survival pCREB->Bcl2 promotes transcription

Caption: this compound-Activated Neuroprotective Signaling Pathway.

G cluster_assays Endpoint Assays start Seed SH-SY5Y Cells in 96-well plate differentiate Differentiate with Retinoic Acid (5-7 days) start->differentiate pretreat Pre-treat with this compound (e.g., 1 hour) differentiate->pretreat toxin Add Neurotoxin (e.g., MPP+, 6-OHDA) pretreat->toxin incubate Incubate for defined period toxin->incubate mts MTS Assay (Cell Viability) incubate->mts ldh LDH Assay (Cytotoxicity) incubate->ldh caspase Caspase Assay (Apoptosis) incubate->caspase ros ROS Assay (Oxidative Stress) incubate->ros analyze Data Analysis mts->analyze ldh->analyze caspase->analyze ros->analyze

Caption: In-Vitro Neuroprotection Experimental Workflow.

This technical guide serves as a foundational resource for the scientific community, providing a structured and detailed examination of the neuroprotective properties of this compound. The compiled data and protocols are intended to streamline future research efforts and accelerate the exploration of this compound and its derivatives as potential therapeutic agents for neurodegenerative disorders.

References

Salsolidine and its relationship to salsolinol in Parkinson's disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (B1200041), a dopamine-derived endogenous compound, and its related molecule salsolidine (B1215851), have emerged as significant players in the intricate pathology of Parkinson's disease (PD). Exhibiting a dualistic nature, these compounds have been implicated in both neurotoxic and neuroprotective processes. This technical guide provides a comprehensive analysis of the roles of this compound and salsolinol in PD, with a focus on their metabolic relationship, neurochemical effects, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data from multiple studies. Furthermore, critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of their involvement in neurodegeneration. This guide is intended to be a thorough resource for researchers investigating the therapeutic potential and pathological implications of these compounds in neurodegenerative disorders.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of PD is multifactorial, the role of endogenous and environmental neurotoxins is a subject of intense investigation. Salsolinol (SAL), a product of the condensation of dopamine (B1211576) and acetaldehyde (B116499), has drawn considerable interest due to its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] This guide explores the complex relationship between salsolinol, its precursor this compound, and the molecular mechanisms that link them to the pathogenesis of Parkinson's disease.

The Relationship Between this compound and Salsolinol

This compound can be considered a precursor to salsolinol. While salsolinol is primarily formed from the condensation of dopamine and acetaldehyde, evidence suggests that salsolinol can also be synthesized from this compound through the action of monoamine oxidase B (MAO-B).[2] This metabolic link is crucial in understanding the potential contribution of both compounds to the neurochemical environment in Parkinson's disease.

Quantitative Data on Salsolinol and this compound in Parkinson's Disease

The following tables summarize quantitative data from various studies on the concentrations of salsolinol and the effects of its administration.

Table 1: Salsolinol Concentrations in Human Brain and Cerebrospinal Fluid (CSF)

AnalyteBrain Region / FluidConditionConcentrationReference
Racemic SalsolinolCerebrospinal FluidParkinson's DiseaseDetected[3]
Racemic SalsolinolCerebrospinal FluidControlNot Detected[3]
Racemic SalsolinolLumbar CSFParkinson's Disease with DementiaSignificantly Increased[3]
(R)- and (S)-SalsolinolPlasmaDe novo Parkinson's DiseaseNo significant difference from controls[3]

Table 2: Effects of Salsolinol Administration in In Vivo Models

Animal ModelTreatmentDose and RegimenObserved EffectReference
RatChronic Salsolinol100 mg/kg, i.p. daily for 14 daysNo significant change in locomotor activity[1]
RatChronic Salsolinol + L-DOPA100 mg/kg Salsolinol (14 days) + 100 mg/kg L-DOPA (i.p.)Significant reduction in L-DOPA-induced hyperactivity[1]

Table 3: In Vitro Effects of Salsolinol on Neuronal Cells

Cell LineSalsolinol ConcentrationIncubation TimeObserved EffectReference
SH-SY5Y10-250 µM24 hNo significant release of lactate (B86563) dehydrogenase (LDH)[4]
SH-SY5Y50 and 100 µM-Rescued cells from H₂O₂-induced death[4]
SH-SY5Y250 µM6 hSignificant reduction in 6-OHDA-induced caspase-3/7 activity[4]
SH-SY5Y250 µM-Significant reduction in H₂O₂-induced caspase-3/7 activity[4]
SH-SY5Y50, 100, and 250 µM-Significant reduction in ROS level induced by 500 µM H₂O₂[4]
BV2 microgliaDose- and time-dependent-Cytotoxicity[5]
BV2 microgliaHigh-dose-Sudden surge in ROS production[5]

Key Signaling Pathways

Salsolinol Biosynthesis and Metabolism

Salsolinol can be formed through multiple pathways, including the enzymatic and non-enzymatic condensation of dopamine with acetaldehyde or pyruvic acid.[6][7][8] this compound can also serve as a precursor.

Biosynthesis and Metabolism of Salsolinol cluster_synthesis Salsolinol Synthesis cluster_metabolism Salsolinol Metabolism Dopamine Dopamine Salsolinol (R/S)-Salsolinol Dopamine->Salsolinol  Pictet-Spengler  (non-enzymatic) Dopamine->Salsolinol  (R)-Salsolinol  Synthase Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol PyruvicAcid Pyruvic Acid PyruvicAcid->Salsolinol  Multi-step  (non-enzymatic) This compound This compound This compound->Salsolinol MAO-B N_Methyl_Salsolinol N-Methyl-(R)-Salsolinol Salsolinol->N_Methyl_Salsolinol N-methyltransferase DMDHIQ DMDHIQ+ N_Methyl_Salsolinol->DMDHIQ Oxidation

Biosynthesis and metabolism of salsolinol.
Salsolinol-Induced Neurotoxicity: Apoptosis and Oxidative Stress

Salsolinol is known to induce apoptosis in dopaminergic neurons through the activation of caspase-3 and the generation of reactive oxygen species (ROS).[5][9] This process involves mitochondrial dysfunction and the Nrf2-Keap1 signaling pathway.[10][11]

Salsolinol-Induced Neurotoxicity Pathways Salsolinol Salsolinol Mitochondria Mitochondrial Dysfunction Salsolinol->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Keap1 Keap1 ROS->Keap1 inactivates Apoptosis Apoptosis ROS->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes induces expression Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes

Salsolinol-induced neurotoxicity pathways.
Neuroprotection via Dopamine D2 Receptor Signaling

Activation of dopamine D2 receptors has been shown to be neuroprotective, in part through the activation of the PI3K/Akt signaling pathway, which can inhibit apoptosis.[12][13]

Dopamine D2 Receptor-Mediated Neuroprotection D2_Agonist Dopamine D2 Receptor Agonist D2_Receptor D2 Receptor D2_Agonist->D2_Receptor activates PI3K PI3K D2_Receptor->PI3K activates Akt Akt PI3K->Akt activates Apoptotic_Pathways Apoptotic Pathways Akt->Apoptotic_Pathways inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Dopamine D2 receptor-mediated neuroprotection.

Experimental Protocols

Quantification of Salsolinol in Biological Samples using GC-MS

This protocol is suitable for the quantification of salsolinol in samples such as brain tissue homogenates or cerebrospinal fluid.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Acidify the sample (e.g., 1 mL of brain homogenate supernatant) with 0.1 M HCl and load it onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Elution: Elute salsolinol with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (for chiral separation)

  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

  • Cap the vial and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Beta-cyclodextrin chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 260°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 5°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (m/z): Determine the characteristic ions for TMS-Salsolinol from a standard.

In Vitro Model: SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research.

1. Cell Culture

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency.

2. Differentiation into Dopaminergic-like Neurons

  • Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate.

  • Allow cells to adhere for 24 hours.

  • Replace the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid.

  • Incubate for 5-7 days, replacing the differentiation medium every 2-3 days.

In Vivo Model: Stereotaxic Injection of Salsolinol in Rats

This protocol allows for the targeted delivery of salsolinol to specific brain regions.

1. Animal Preparation

  • Anesthetize a male Wistar rat (250-300g) and mount it in a stereotaxic frame.

2. Surgical Procedure

  • Expose the skull and identify the bregma.

  • Determine the coordinates for the target region (e.g., substantia nigra or striatum).

  • Drill a small burr hole at the target coordinates.

  • Slowly lower the injection needle to the target depth.

3. Infusion

  • Infuse the salsolinol solution (dissolved in artificial cerebrospinal fluid) at a slow rate (e.g., 0.5 µL/min).

  • After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion.

  • Slowly withdraw the needle and suture the incision.

4. Post-operative Care

  • Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Assessment of Mitochondrial Membrane Potential

The JC-1 assay is a common method for measuring changes in mitochondrial membrane potential (ΔΨm).

  • Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Treat cells with salsolinol at various concentrations for the desired time.

  • Incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Wash cells with phosphate-buffered saline (PBS).

  • Measure fluorescence at two wavelengths:

    • ~590 nm (red, J-aggregates in healthy mitochondria).

    • ~529 nm (green, JC-1 monomers in depolarized mitochondria).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is widely used to measure intracellular ROS levels.

  • Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Treat cells with salsolinol.

  • Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) (typically 10 µM) for 30-60 minutes at 37°C.

  • Wash cells with PBS.

  • Measure fluorescence at an excitation of ~485 nm and emission of ~535 nm.

Experimental and Logical Workflows

Experimental Workflow for In Vitro Salsolinol Studies Start Start Culture_SHSY5Y Culture and Differentiate SH-SY5Y Cells Start->Culture_SHSY5Y Treat_Salsolinol Treat with Salsolinol (and controls) Culture_SHSY5Y->Treat_Salsolinol Incubate Incubate for Specified Time Treat_Salsolinol->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, LDH) Incubate->Assess_Viability Measure_Apoptosis Measure Apoptosis (e.g., Caspase Assay) Incubate->Measure_Apoptosis Measure_ROS Measure ROS (e.g., DCFDA Assay) Incubate->Measure_ROS Measure_MMP Measure Mitochondrial Membrane Potential (e.g., JC-1) Incubate->Measure_MMP Analyze_Data Analyze and Interpret Data Assess_Viability->Analyze_Data Measure_Apoptosis->Analyze_Data Measure_ROS->Analyze_Data Measure_MMP->Analyze_Data End End Analyze_Data->End

Workflow for in vitro salsolinol studies.

Logical Relationship of this compound and Salsolinol in PD Dopamine Dopamine Salsolinol Salsolinol Dopamine->Salsolinol Condensation with acetaldehyde This compound This compound This compound->Salsolinol Metabolism (MAO-B) Neurotoxicity Neurotoxicity (Oxidative Stress, Apoptosis) Salsolinol->Neurotoxicity PD_Pathology Parkinson's Disease Pathology Neurotoxicity->PD_Pathology

Logical relationship in Parkinson's Disease.

Conclusion

This compound and salsolinol are intricately linked to the neurochemical disturbances observed in Parkinson's disease. While high concentrations of salsolinol are associated with neurotoxic effects, including oxidative stress and apoptosis, the potential neuroprotective roles of certain enantiomers and the influence of dopamine D2 receptor signaling highlight the complexity of their actions. The provided experimental protocols and data summaries offer a foundation for further research into the precise mechanisms of these compounds. A deeper understanding of the biosynthesis, metabolism, and signaling pathways of this compound and salsolinol is essential for the development of novel therapeutic strategies targeting the underlying causes of neurodegeneration in Parkinson's disease.

References

The Alkaloid Salsolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine (B1215851), a tetrahydroisoquinoline alkaloid with significant pharmacological activity, has been a subject of scientific inquiry for its role as a monoamine oxidase A (MAO-A) inhibitor and its potential implications in neuropharmacology. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further details experimental protocols for its isolation and enzymatic inhibition assays and explores its mechanism of action and potential downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting neurological disorders.

Introduction: Discovery and History

The story of this compound is intrinsically linked to the broader exploration of alkaloids, a class of naturally occurring organic compounds containing nitrogen, which were first systematically investigated in the early 19th century. The discovery of morphine from opium by Friedrich Sertürner in the early 1800s marked a pivotal moment, establishing alkaloids as a new class of pharmacologically active plant constituents.[1]

This compound belongs to the tetrahydroisoquinoline class of alkaloids. These compounds have been isolated from various plant families, including Cactaceae, Chenopodiaceae, and Fabaceae.[2] The "salsoline alkaloids," including this compound and the closely related salsoline (B3022551), were originally discovered in plants of the Salsola genus.[3] Historically, the interest in these compounds has been driven by their structural similarity to dopamine (B1211576) and their potential interactions with dopaminergic pathways in the brain. This compound, also known by other names such as norcarnegine and O-methylsalsoline, is found in various cactus species.[4][5] Its pharmacological activity, particularly as a monoamine oxidase inhibitor, has cemented its place as a molecule of interest in neuroscience research.[4][5]

Physicochemical and Pharmacological Properties

This compound's biological activity is dictated by its chemical structure and stereochemistry. The presence of a stereocenter at the C1 position results in two enantiomers, (R)- and (S)-salsolidine, which exhibit different potencies in their interaction with biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline[5][]
Molecular Formula C₁₂H₁₇NO₂[5][]
Molecular Weight 207.27 g/mol [5][]
Appearance Yellow to Dark Yellow Low-Melting Solid[]
Solubility Slightly soluble in Chloroform and Ethanol[]
Storage Store at -20°C[]
Spectroscopic Data

Note: The following are expected spectral characteristics based on the structure of this compound and data for related compounds.

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methyl group at C1, and the protons of the tetrahydroisoquinoline core.

  • ¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the methyl carbon, and the aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns of tetrahydroisoquinoline alkaloids are well-characterized and can be used to confirm the structure.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound, including N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.[9]

Pharmacological Data

This compound is primarily recognized for its stereoselective and competitive inhibition of monoamine oxidase A (MAO-A).[4] The inhibitory potency is significantly different between its two enantiomers, highlighting the importance of stereochemistry in its biological activity.

EnantiomerTargetInhibition Constant (Kᵢ)NotesReference(s)
(R)-SalsolidineMAO-A6 µMMore potent enantiomer[4]
(S)-SalsolidineMAO-A186 µMLess potent enantiomer[10]
(±)-Salsolidineδ-opioid receptor>100 µMWeakly inhibits binding[10]

Experimental Protocols

Isolation of this compound from Salsola richteri

The following protocol is adapted from a patented method for the isolation of salsoline and this compound, which improves yield and simplifies the procedure.[11]

3.1.1. Materials and Reagents

  • Dried and powdered plant material from Salsola richteri

  • Deionized water

  • Cation-exchange resin (e.g., KU-2)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (40%)

3.1.2. Procedure

  • Extraction: Macerate the dried and powdered plant material with water. Filter the aqueous extract to remove solid debris.

  • Ion-Exchange Chromatography: Pass the filtered aqueous extract through a column packed with the cation-exchange resin. The alkaloids will be adsorbed onto the resin. Wash the column with deionized water to remove impurities.

  • Desorption and Elution: Desorb the bound alkaloids by eluting the column with an ethanol-water mixture containing HCl at an elevated temperature (50-60°C).

  • Alkaloid Precipitation: Collect the acidic eluate. Adjust the pH to approximately 5 with 40% NaOH solution. Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.

  • Crystallization: Filter the hot solution to remove the precipitated salt. Cool the filtrate to induce crystallization of the total alkaloid mixture (salsoline and this compound).

  • Separation of this compound: The separation is based on differential solubility. Dissolve the mixed alkaloid salts in water. Upon heating, the base form of salsoline precipitates, while this compound remains in solution. Filter off the precipitated salsoline. The this compound can then be isolated from the filtrate.

Synthesis of this compound via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and effective method for synthesizing tetrahydroisoquinolines like this compound. The reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone followed by ring closure.

3.2.1. Materials and Reagents

3.2.2. Procedure

  • Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine in the chosen solvent in a round-bottom flask.

  • Acidification and Reagent Addition: Add concentrated HCl to the solution, followed by the dropwise addition of acetaldehyde.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

In Vitro MAO-A Inhibition Assay

The inhibitory activity of this compound on MAO-A can be determined using a continuous spectrophotometric or fluorometric assay.

3.3.1. Materials and Reagents

  • Recombinant human MAO-A or mitochondrial fractions from a suitable tissue source

  • Kynuramine (B1673886) dihydrobromide (substrate)

  • (R)-Salsolidine and (S)-Salsolidine (inhibitors)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Clorgyline (positive control)

  • DMSO (for dissolving inhibitor)

  • 96-well microplate (black for fluorescence)

  • Spectrophotometer or fluorescence microplate reader

3.3.2. Procedure

  • Preparation of Solutions:

    • Prepare a series of dilutions of the this compound enantiomers in the phosphate buffer. The final DMSO concentration should be low (<1%).

    • Dilute the MAO-A enzyme to the working concentration in the buffer.

    • Prepare the kynuramine substrate solution in the buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the MAO-A enzyme solution.

    • Add the various concentrations of this compound solutions or the positive control to the respective wells. Include a control well with buffer instead of an inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the kynuramine substrate solution to each well.

    • Immediately monitor the increase in fluorescence (excitation ~320 nm, emission ~380 nm) or absorbance at 314 nm over time at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation for competitive inhibition.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic levels of these neurotransmitters, which is believed to be the basis for its pharmacological effects.

MAO_Inhibition cluster_synapse Synaptic Cleft MA Monoamines (Serotonin, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) MA->MAO_A Metabolism Increased_MA Increased Monoamine Levels Metabolites Inactive Metabolites MAO_A->Metabolites Produces This compound This compound This compound->MAO_A Competitive Inhibition

Figure 1. Competitive inhibition of MAO-A by this compound.
Dopamine Metabolism Pathway

This compound is structurally related to salsolinol (B1200041), a condensation product of dopamine and acetaldehyde. The biosynthesis of salsolinol, and subsequently this compound, is an important consideration, especially in the context of alcohol consumption, which increases acetaldehyde levels.

Dopamine_Metabolism Dopamine Dopamine Salsolinol Salsolinol Dopamine->Salsolinol Pictet-Spengler Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol This compound This compound Salsolinol->this compound O-methylation

Figure 2. Biosynthetic relationship of this compound to Dopamine.
Potential Downstream Signaling

While direct, detailed downstream signaling pathways for this compound are not extensively characterized, its action as a MAO-A inhibitor suggests potential involvement in pathways related to oxidative stress and apoptosis, particularly due to increased dopamine levels. Elevated dopamine can lead to the generation of reactive oxygen species (ROS). The related compound, salsolinol, has been shown to induce oxidative stress and apoptosis.[4][12] A hypothetical pathway based on these observations is presented below.

Downstream_Signaling This compound This compound MAO_A MAO-A Inhibition This compound->MAO_A Dopamine Increased Dopamine Metabolism MAO_A->Dopamine ROS Increased Reactive Oxygen Species (ROS) Dopamine->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis triggers

Figure 3. Potential downstream effects of this compound.

Conclusion

This compound remains a molecule of significant interest in the field of neuropharmacology. Its well-defined activity as a stereoselective MAO-A inhibitor provides a solid foundation for its use as a research tool and a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a practical framework for its isolation, synthesis, and pharmacological characterization. While the direct downstream signaling pathways of this compound require further elucidation, its impact on monoamine metabolism suggests potential roles in modulating neuronal function and viability. Future research should focus on delineating these pathways to fully understand the therapeutic potential and toxicological profile of this intriguing tetrahydroisoquinoline alkaloid.

References

Salsolidine's Engagement with Central Nervous System Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salsolidine (B1215851), a tetrahydroisoquinoline alkaloid, has garnered significant scientific interest due to its complex interactions within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, with a particular focus on its interactions with key CNS receptors. Formed from the condensation of dopamine (B1211576) and its metabolites, this compound and its close analog, salsolinol (B1200041), have been implicated in a variety of neurological processes, including neurotransmitter modulation and the pharmacology of substance dependence. This document summarizes quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Interactions with CNS Receptors

This compound's primary targets within the CNS include the opioid and dopamine receptor systems, as well as monoamine oxidase (MAO) enzymes. These interactions are often stereoselective and can produce both direct and indirect effects on neuronal signaling cascades.

Opioid Receptor System

Salsolinol, a closely related compound to this compound, has been identified as a potent agonist at the μ-opioid receptor (MOR), a critical target for opioid drugs involved in pain and reward pathways.[1] This interaction is a key mechanism for many of its central effects. The agonistic activity is stereoselective, with the (S)-enantiomer of salsolinol demonstrating higher potency than the (R)-enantiomer.[1][2] This agonism is mediated through the classical G-protein-adenylate cyclase pathway and is susceptible to blockage by the opioid antagonist naltrexone.[1][2] Molecular docking studies have suggested a morphine-like interaction with the μ-opioid receptor.[2][3] Activation of MORs located on GABAergic neurons within the ventral tegmental area (VTA) leads to their inhibition. This, in turn, disinhibits and excites nearby dopaminergic neurons, a mechanism analogous to that of other opioid compounds.[1]

Dopaminergic System

The interplay between salsolinol and the dopaminergic system is multifaceted, encompassing direct receptor binding, modulation of dopamine release, and effects on dopamine metabolism.[1] Salsolinol exhibits a notable affinity for the D₂ family of dopamine receptors, with a particular affinity for the D₃ subtype, and has been shown to completely inhibit the binding of dopamine to these receptors.[1][4] The effects of salsolinol are also significantly shaped by its actions in the VTA. Through the activation of μ-opioid receptors on GABAergic interneurons, it indirectly promotes the release of dopamine in the nucleus accumbens.[1] Additionally, salsolinol can augment presynaptic glutamatergic transmission onto dopamine neurons via the activation of D₁ receptors.[1]

Monoamine Oxidase (MAO) Inhibition

Both this compound and salsolinol act as inhibitors of monoamine oxidase, with a preference for the MAO-A isoform.[1] This enzyme is crucial for the metabolism of key neurotransmitters such as serotonin (B10506) and norepinephrine. The inhibition of MAO-A by these compounds is stereoselective, with the (R)-enantiomers of both this compound and salsolinol being more potent inhibitors than their (S)-counterparts.[1] This inhibitory action can result in elevated levels of monoamine neurotransmitters in the synaptic cleft, thereby contributing to the overall neuropharmacological effects of these compounds.[1]

Quantitative Data on Receptor Interactions

The following tables summarize the quantitative data on the interaction of salsolinol, a close analog of this compound, with CNS receptors.

Table 1: Salsolinol Interaction with Opioid Receptors

CompoundReceptorAssay TypeParameterValueReference
SalsolinolOpiate (Rat Brain)Binding AffinityAffinity6.2 x 10⁻⁵ M[1][5]
Racemic SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀2 x 10⁻⁵ M[1][2]
(S)-SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀9 x 10⁻⁶ M[1][2]
(R)-SalsolinolHuman μ-opioidFunctional (cAMP)EC₅₀6 x 10⁻⁴ M[1][2]

Table 2: Salsolinol Interaction with Dopamine Receptors

CompoundReceptorAssay TypeParameterValueReference
SalsolinolD₂ Receptor Family (D₃ Subtype)BindingKi0.48 +/- 0.021 μM[4]

Table 3: this compound and Salsolinol Interaction with Monoamine Oxidase (MAO)

CompoundEnzymeParameterValueReference
(R)-SalsolinolMAO-AKi31 μM[6]

Signaling Pathways and Mechanisms

The interaction of this compound and its analogs with CNS receptors initiates specific intracellular signaling cascades and modulates neuronal circuits.

μ-Opioid Receptor Signaling in the VTA

The activation of μ-opioid receptors on GABAergic interneurons by salsolinol triggers a G-protein-mediated inhibition of adenylate cyclase, leading to decreased cAMP levels. This reduces the inhibitory GABAergic tone on adjacent dopamine neurons, resulting in their disinhibition and increased dopamine release in projection areas like the nucleus accumbens.

MOR_Signaling Salsolinol Salsolinol MOR μ-Opioid Receptor (on GABAergic Neuron) Salsolinol->MOR G_protein Gi/o Protein MOR->G_protein activates GABA_release ↓ GABA Release MOR->GABA_release AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP DA_neuron Dopamine Neuron GABA_release->DA_neuron disinhibits DA_release ↑ Dopamine Release (in Nucleus Accumbens) DA_neuron->DA_release DA_Neuron_Modulation cluster_presynaptic Glutamatergic Terminal cluster_postsynaptic Dopamine Neuron Glutamate_release ↑ Glutamate Release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor activates D1_receptor D1 Receptor D1_receptor->Glutamate_release Salsolinol_pre Salsolinol Salsolinol_pre->D1_receptor activates DA_neuron_activity ↑ Excitability NMDA_receptor->DA_neuron_activity D2_receptor D2 Receptor Salsolinol_post Salsolinol Salsolinol_post->D2_receptor binds Experimental_Workflow start Start: Hypothesis on this compound-Receptor Interaction membrane_prep Brain Tissue Homogenization & Membrane Preparation start->membrane_prep cell_culture Cell Culture with Receptor Expression start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay Functional Assay (e.g., cAMP, determine EC50, Emax) cell_culture->functional_assay functional_assay->data_analysis in_vivo_study In Vivo Microdialysis or Electrophysiology conclusion Conclusion on Pharmacological Profile in_vivo_study->conclusion data_analysis->in_vivo_study

References

Methodological & Application

Application Notes: Isolation and Quantification of Salsolidine from Salsola richteri

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the isolation, purification, and quantification of the tetrahydroisoquinoline alkaloid, Salsolidine, from the plant Salsola richteri. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring alkaloid found in various plant species, notably Salsola richteri.[1] It is recognized for its pharmacological activity, primarily as a monoamine oxidase inhibitor (MAOI), with specific activity against monoamine oxidase A (MAO-A).[1][2] This inhibitory action can lead to an increase in the levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in the brain, suggesting potential therapeutic applications.[] The accurate isolation and quantification of this compound are crucial for further pharmacological studies and drug development.

The presented protocol is adapted from a patented method for the isolation of Salsoline and this compound from Salsola richteri, which has been noted for improving yield and simplifying the procedure.[1][4]

Isolation Strategy

The isolation of this compound from Salsola richteri involves a multi-step process:

  • Aqueous Extraction: The initial step involves the extraction of alkaloids from the dried and powdered plant material using water.

  • Ion-Exchange Chromatography: The aqueous extract is then subjected to cation-exchange chromatography to capture the basic alkaloids.

  • Elution: The bound alkaloids are desorbed from the resin using an acidified alcohol solution.

  • Separation of Salsoline and this compound: The two primary alkaloids are separated based on their differential solubility in water upon heating.

  • Crystallization: Pure this compound hydrochloride is obtained through crystallization.

Quantification Method

A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is detailed for the accurate quantification of this compound.[4]

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which can modulate various physiological and psychological processes.

Salsolidine_Signaling_Pathway This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA inhibits Degradation Degradation MAOA->Degradation catalyzes Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Norepinephrine) Monoamines->Degradation Synaptic_Availability Increased Synaptic Availability Monoamines->Synaptic_Availability Pharmacological_Effects Pharmacological Effects (e.g., mood alteration) Synaptic_Availability->Pharmacological_Effects Salsolidine_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_separation Separation & Crystallization Plant_Material Dried & Powdered Salsola richteri Maceration Maceration with Water Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Aqueous_Extract Aqueous Extract Filtration1->Aqueous_Extract Ion_Exchange Cation-Exchange Chromatography (KU-2 resin) Aqueous_Extract->Ion_Exchange Washing Wash with Deionized Water Ion_Exchange->Washing Elution Elution with Ethanol/HCl at 50-60°C Washing->Elution Eluate Acidic Eluate Elution->Eluate pH_Adjustment Adjust pH to ~5 with NaOH Eluate->pH_Adjustment Concentration Concentrate to Remove Ethanol pH_Adjustment->Concentration Filtration2 Filter Hot to Remove NaCl Concentration->Filtration2 Crystallization1 Cool to Crystallize Alkaloid Mixture Filtration2->Crystallization1 Separation Separate Salsoline & this compound (Differential Solubility) Crystallization1->Separation Crystallization2 Crystallize this compound HCl Separation->Crystallization2 Final_Product Pure this compound HCl Crystallization2->Final_Product

References

Application Note: Quantification of Salsolidine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolidine is a tetrahydroisoquinoline derivative with various implicated neurological and pharmacological activities. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies in drug development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a robust, reliable, and cost-effective method for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma, validated to meet regulatory expectations for bioanalytical methods.[1][2] The method utilizes a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Phenacetin (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Analytical Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Data Acquisition: Empower 3, ChemStation, or equivalent chromatography data software.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Phenacetin (IS) in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution: Dilute the Phenacetin stock solution with acetonitrile to a final concentration of 500 ng/mL.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the this compound working standard solutions into blank human plasma to obtain calibration standards ranging from 10 to 2000 ng/mL and QC samples at four levels:

    • LLOQ: 10 ng/mL (Lower Limit of Quantification)

    • LQC: 30 ng/mL (Low Quality Control)

    • MQC: 300 ng/mL (Medium Quality Control)

    • HQC: 1500 ng/mL (High Quality Control)

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from complex biological matrices.[3] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates about 95% of plasma proteins.[4]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample (or CS/QC) into the corresponding tube.

  • Add 300 µL of the Internal Standard working solution (500 ng/mL Phenacetin in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Chromatographic Conditions

The chromatographic conditions are optimized for the separation of this compound and the internal standard from endogenous plasma components.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 285 nm
Run Time 10 minutes
Retention Time (RT) This compound: ~4.5 min; Phenacetin (IS): ~6.2 min

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[1][6] Key validation parameters including linearity, accuracy, precision, recovery, and stability were assessed.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 10-2000 ng/mL. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the curve that could be measured with acceptable accuracy and precision.[7]

ParameterResult
Calibration Range 10 – 2000 ng/mL
Regression Equation y = 0.0015x + 0.0021
Correlation Coefficient (r²) > 0.998
LLOQ 10 ng/mL
Accuracy at LLOQ 96.5%
Precision (RSD) at LLOQ 8.7%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (LQC, MQC, HQC) in six replicates.[6][8]

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LQC 305.1103.26.8104.5
MQC 3003.598.74.299.8
HQC 15002.8101.53.9100.9
Recovery

The extraction recovery was determined by comparing the analyte response in pre-spiked, extracted plasma samples to the response in post-spiked, extracted blank plasma at three QC levels.[9] Recovery does not need to be 100% but should be consistent and reproducible.[9]

QC LevelConcentration (ng/mL)This compound Recovery (%)Internal Standard Recovery (%)
LQC 3091.594.2
MQC 30093.893.5
HQC 150092.494.8
Stability

The stability of this compound in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.[10]

Stability ConditionQC LevelConcentration (ng/mL)Accuracy (%)
Bench-Top (6h at RT) LQC3097.8
HQC1500101.2
Freeze-Thaw (3 cycles) LQC3095.4
HQC150099.5
Long-Term (-80°C, 30 days) LQC30102.1
HQC1500103.7

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 100 µL Plasma Sample (Unknown, CS, or QC) add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject 20 µL into HPLC System supernatant->inject separation Isocratic Separation (C18 Column) inject->separation detection UV Detection (285 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for this compound quantification in plasma.

Bioanalytical Method Development Logic

G cluster_method Method Development cluster_validation Method Validation (FDA/ICH Guidelines) start Define Analytical Goal: Quantify this compound in Plasma lit_review Literature Review & Analyte Property Analysis start->lit_review prep Select Sample Preparation (e.g., Protein Precipitation) lit_review->prep hplc Optimize HPLC Conditions (Column, Mobile Phase, Flow) prep->hplc detect Optimize Detector Settings (Wavelength) hplc->detect fail Re-optimize Method validate Assess Linearity, Accuracy, Precision, Recovery, Stability detect->validate results Evaluate Results Against Acceptance Criteria validate->results results->hplc Fail end Final Method for Routine Sample Analysis results->end Pass

Caption: Logical workflow for bioanalytical method development.

Conclusion

The described HPLC-UV method provides a simple, rapid, accurate, and precise means for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and high-throughput, while the chromatographic conditions ensure reliable separation. The method has been validated and meets the criteria for bioanalytical assays, making it suitable for supporting pharmacokinetic and other clinical or preclinical studies.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Salsolidine in SH-SY5Y Cell Culture Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine, a dopamine-derived endogenous compound, exhibits a dual role in the context of Parkinson's disease (PD), demonstrating both neurotoxic and neuroprotective properties.[1] This document provides a comprehensive guide to utilizing the human neuroblastoma SH-SY5Y cell line as an in vitro model to investigate the neuroprotective effects of this compound. Detailed protocols for cell culture, differentiation, induction of Parkinson's-like neurodegeneration, and key analytical assays are provided. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways are illustrated to facilitate experimental design and data interpretation for researchers exploring the therapeutic potential of this compound and its derivatives in neurodegenerative disorders.

Introduction to this compound and Parkinson's Disease Models

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of PD is complex and multifactorial, the role of endogenous and environmental neurotoxins is a significant area of research. Salsolinol (B1200041) (SAL), a condensation product of dopamine (B1211576) and acetaldehyde, has garnered interest due to its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] While some forms of salsolinol have been implicated in PD pathology, its enantiomers, (R)-salsolinol and (S)-salsolinol, have demonstrated neuroprotective potential against toxin-induced cell death in various experimental models.[1]

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in PD research.[1] These cells can be differentiated to exhibit a dopaminergic neuron-like phenotype, making them a suitable system for studying the mechanisms of neurodegeneration and evaluating the efficacy of potential neuroprotective compounds like this compound.[1]

The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms, including the modulation of dopamine D2 receptors, activation of the PI3K/Akt signaling pathway, and attenuation of oxidative stress and apoptosis.[1]

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

2.1.1. Cell Culture

SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] The culture medium should be replaced every 2-3 days, and cells should be sub-cultured when they reach 70-80% confluency.

2.1.2. Differentiation to a Dopaminergic Phenotype

To induce a dopaminergic phenotype, SH-SY5Y cells are treated with retinoic acid (RA). A common protocol involves incubating the cells with 10 µM RA for 5-7 days, with media changes every 2-3 days.[1] This process promotes neurite outgrowth and the expression of dopaminergic markers.[1] For some studies, a differentiation medium containing 95% DMEM, 3% heat-activated FBS, 1% P/S, 1% NEAA, and 10 µM of all-trans-retinoic acid (RA) is used for 6 days.[2]

Induction of Parkinson's-like Neurodegeneration

To model Parkinson's-like neurodegeneration in vitro, differentiated SH-SY5Y cells are exposed to neurotoxins. The protective effect of this compound is evaluated by pre-treating the cells with the compound for a specific duration (e.g., 1-24 hours) before exposing them to the neurotoxin.

  • 6-Hydroxydopamine (6-OHDA): A solution of 6-OHDA should be freshly prepared in a chilled 0.15% ascorbic acid solution to prevent oxidation and sterilized by filtration.[2] Differentiated SH-SY5Y cells are typically exposed to 10-150 µM of 6-OHDA for 12-48 hours.[3][4][5]

  • 1-methyl-4-phenylpyridinium (MPP+): MPP+ is a potent neurotoxin used to induce Parkinsonism in experimental models. SH-SY5Y cells can be treated with 1000 µM MPP+ to induce cell death.[6]

  • Hydrogen Peroxide (H₂O₂): An inducer of oxidative stress, typically used at concentrations of 300 µM to 500 µM for 24 hours.[1]

Cell Viability and Cytotoxicity Assays

2.3.1. MTT/MTS Assay (Cell Viability)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[7][8]

  • Pre-treat with various concentrations of this compound for the desired duration (e.g., 24 hours).[3]

  • Introduce the neurotoxin (e.g., 50 µM 6-OHDA) and incubate for the desired period (e.g., 12-24 hours).[3]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][7]

  • Cell viability is expressed as a percentage of the control (untreated) cells.[7]

2.3.2. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)

This assay measures the amount of LDH released into the culture medium from damaged cells, which is an indicator of cytotoxicity.

  • Follow the same initial steps as the MTT assay for cell seeding, pre-treatment, and neurotoxin exposure.

  • After incubation, collect the cell culture supernatant.[1]

  • Add the LDH assay reaction mixture to the supernatant according to the manufacturer's protocol.[1][9]

  • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Measure the absorbance at a wavelength of 490 nm.[9]

Apoptosis Assay

2.4.1. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Induce apoptosis in SH-SY5Y cells as described in section 2.2.

  • Harvest and lyse the cells in a chilled lysis buffer.[10][11]

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[10]

  • Measure the resulting colorimetric (at 400-405 nm) or fluorometric (Ex/Em = 380/420-460 nm) signal.[10]

  • The fold increase in caspase-3 activity is determined by comparing the treated samples to untreated controls.[10]

Oxidative Stress Marker Assays

2.5.1. Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • After treatment with this compound and a neurotoxin, incubate the cells with 10 µM DCFH-DA for 30 minutes.[12]

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[1][12] The increase in fluorescence corresponds to the level of intracellular ROS.[1]

2.5.2. Superoxide (B77818) Dismutase (SOD) Activity Assay

SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Prepare cell lysates from treated and control cells.

  • SOD activity can be assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[13]

  • The absorbance is measured at 560 nm.[13] One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

2.5.3. Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and a marker of oxidative stress.

  • Homogenize treated and control cells in MDA lysis buffer.[14]

  • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[15]

  • Incubate the samples with TBA reagent at 95°C for 60 minutes.[14][16]

  • Measure the absorbance at 532 nm.[14][16] The MDA concentration is calculated based on a standard curve.[16]

Data Presentation

Table 1: Effects of this compound on Cell Viability and Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control)LDH Release (% of Maximum)Reference
Control-1000[3]
6-OHDA50 µM52.0-[3]
This compound + 6-OHDA100 µM + 50 µMIncreased-[3]
This compound + 6-OHDA200 µM + 50 µMIncreased-[3]
This compound + 6-OHDA400 µM + 50 µMIncreased-[3]
MPP+1000 µMDecreased-[6]
This compound + MPP+50 µM + 1000 µMIncreased-[6]

Table 2: Effects of this compound on Apoptosis and Oxidative Stress Markers in SH-SY5Y Cells

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)ROS Levels (% of Control)SOD Activity (% of Control)MDA Levels (% of Control)Reference
Control-1.0100100100[6][17][18]
6-OHDA100 µMIncreased---[18]
This compound + 6-OHDA250 µM + 100 µMDecreased---[18]
H₂O₂500 µM-Increased--[6]
This compound + H₂O₂50 µM + 500 µM-Decreased--[6]
This compound + H₂O₂100 µM + 500 µM-Decreased--[6]
This compound + H₂O₂250 µM + 500 µM-Decreased--[6]
N-methyl(R)salsolinol-ActivatedIncreased--[17]

Visualization of Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays culture SH-SY5Y Cell Culture differentiate Differentiation with Retinoic Acid culture->differentiate pretreat Pre-treatment with this compound differentiate->pretreat neurotoxin Induction of Neurodegeneration (6-OHDA, MPP+) pretreat->neurotoxin viability Cell Viability (MTT/LDH) neurotoxin->viability apoptosis Apoptosis (Caspase-3) neurotoxin->apoptosis oxidative_stress Oxidative Stress (ROS, SOD, MDA) neurotoxin->oxidative_stress

Caption: Experimental workflow for studying this compound's neuroprotective effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus This compound This compound D2R Dopamine D2 Receptor This compound->D2R activates ROS ROS This compound->ROS reduces PI3K PI3K D2R->PI3K activates Akt Akt PI3K->Akt activates Bax Bax Akt->Bax inhibits Bcl2 Bcl-2 Akt->Bcl2 promotes Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito ROS->Mito Neurotoxins Neurotoxins (6-OHDA, MPP+) Neurotoxins->ROS increases Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways of this compound's neuroprotective action.

Conclusion

The SH-SY5Y cell culture model provides a robust and adaptable platform for elucidating the neuroprotective mechanisms of this compound in the context of Parkinson's disease. The protocols and data presented herein offer a foundational framework for researchers to design and execute experiments aimed at evaluating the therapeutic potential of this compound and its derivatives. By investigating its effects on cell viability, apoptosis, and oxidative stress, a deeper understanding of its role in mitigating neurodegenerative processes can be achieved.

References

Application Notes and Protocols for Salsolidine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolidine (B1215851) is an endogenous compound synthesized in the brain from the condensation of dopamine (B1211576) and acetaldehyde.[1] Its structural similarity to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted extensive research into its potential role in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[2] Studies suggest that this compound exhibits a biphasic effect: it may offer neuroprotection at lower concentrations, while inducing neurotoxic effects, such as apoptosis of dopaminergic neurons, at higher concentrations.[1][2] This dual role makes this compound a compound of significant interest in rodent behavioral studies for modeling neurodegenerative processes, understanding addiction mechanisms, and evaluating potential therapeutic interventions.

These application notes provide detailed protocols for the administration of this compound and the subsequent behavioral assessments in rodent models, along with a summary of reported quantitative data and relevant signaling pathways.

This compound Administration Protocols

The choice of administration route and dosage is critical and depends on the specific research question, whether it involves mimicking acute or chronic exposure.

Protocol 1: Acute Intraperitoneal (i.p.) Injection

This method is suitable for studying the immediate behavioral and neurochemical effects of this compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.[3][4] Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[1]

  • This compound Preparation: Dissolve this compound (purity ≥ 99%) in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Administration:

    • Weigh the animal to determine the correct injection volume.

    • Administer the this compound solution via intraperitoneal (i.p.) injection. A typical dose used in studies investigating interactions with other substances like L-DOPA is 100 mg/kg.[3]

    • A control group should receive an equivalent volume of the saline vehicle.

    • Behavioral testing is typically initiated 30 minutes post-injection.[5]

Protocol 2: Chronic Administration via Osmotic Mini-Pumps

This protocol is ideal for long-term, continuous administration to maintain steady-state plasma levels of this compound, mimicking chronic exposure.[1]

  • Animal Model: Male Wistar rats (n=6 per group as a starting point).[1]

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The final concentration depends on the desired total dose, the pump's flow rate, and the duration of the experiment.[1]

  • Pump Preparation: Fill ALZET® osmotic mini-pumps with the this compound solution or vehicle according to the manufacturer's instructions.[1]

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[1]

    • Shave and sterilize the abdominal area.

    • Make a small incision and implant the mini-pump intraperitoneally.

    • Close the incision with sutures or surgical clips.

    • Provide post-operative care, including analgesics, as per institutional guidelines.

  • Post-Implantation: Allow animals to recover for a specified period before commencing behavioral assessments.

Experimental Workflows

A typical experimental workflow involves acclimatization, baseline behavioral testing, this compound administration, and subsequent post-treatment behavioral assessments.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Behavioral Testing (Pre-treatment) Acclimatization->Baseline Admin This compound Administration (e.g., i.p., mini-pump) Baseline->Admin PostTest Post-Treatment Behavioral Testing Admin->PostTest Biochem Biochemical/Histological Analysis (e.g., Brain Tissue) PostTest->Biochem Data Data Analysis & Interpretation PostTest->Data

Caption: General experimental workflow for rodent behavioral studies.

Behavioral Assay Protocols

A battery of behavioral tests is recommended to assess various aspects of neurological function following this compound administration.[1]

Protocol 3: Locomotor Activity (Open Field Test)

This test assesses general locomotor activity, exploration, and anxiety-like behavior.[1]

  • Apparatus: A square arena (e.g., 80 x 80 x 40 cm for rats) with the floor divided into equal squares (e.g., 16 squares). The center of the arena is defined (e.g., the middle 4 squares).[1]

  • Procedure:

    • Gently place the rodent in the center of the open field.

    • Allow the animal to explore freely for a set period (e.g., 5-30 minutes).[1][3]

    • Record behavior using an automated tracking system or by manual observation.

  • Parameters Measured:

    • Horizontal Locomotor Activity: Number of squares crossed.[1]

    • Anxiety-Like Behavior: Time spent in the central versus peripheral squares.[1]

    • Exploratory Behavior: Rearing frequency (standing on hind legs).[1]

  • Maintenance: Clean the apparatus thoroughly with 70% ethanol (B145695) between animals to eliminate olfactory cues.[1]

Protocol 4: Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of this compound.[6]

  • Apparatus: A two or three-compartment box. The conditioning compartments should have distinct visual and tactile cues (e.g., different wall colors, floor textures).[6][7]

  • Procedure (Unbiased Design):

    • Phase 1: Pre-Conditioning Test (Baseline): Place the animal in the central compartment (if applicable) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish any initial preference.[7][8]

    • Phase 2: Conditioning (4-8 days):

      • On "Drug" days, administer this compound (i.p.) and confine the animal to one compartment for 30 minutes.[8][9]

      • On "Vehicle" days, administer saline and confine the animal to the opposite compartment for 30 minutes.[8][9]

      • The order of drug/vehicle administration and the compartment pairing should be counterbalanced across animals.

    • Phase 3: Post-Conditioning Test (Expression): Place the animal back in the apparatus (drug-free state) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.[6]

  • Data Analysis: A significant increase in time spent in the drug-paired compartment from baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[6]

Protocol 5: Anxiety-Like Behavior (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[10]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[10]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the closed arms.

    • Allow the animal to explore the maze for 5 minutes.[10]

    • Behavior is recorded by a video camera and scored manually or with tracking software.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

  • Interpretation: An increase in the time spent and entries into the open arms is interpreted as an anxiolytic-like effect, whereas a decrease suggests anxiogenic-like behavior.[10]

Summary of Quantitative Data

The following tables summarize key quantitative findings from rodent studies involving this compound (or its parent compound salsolinol) administration.

Behavioral Test Species/Strain Compound Dose & Route Key Findings Reference
Locomotor ActivityRatSalsolinol (B1200041)100 mg/kg i.p. (acute)Did not change spontaneous locomotor activity when given alone.[3]
Locomotor ActivityRatSalsolinol + L-DOPA100 mg/kg i.p. (acute & chronic)Significantly reduced L-DOPA-induced hyperactivity.[3]
Locomotor ActivityRatSalsolinol30.0 pmol/200 nL (intra-VTA)Induced a maximal increase in spontaneous motor activity.[11]
Locomotor ActivityMouseSalsolinolDose-dependent (intracisternal)Caused dose-dependent decreases in activity in both alcohol-sensitive and insensitive mouse lines.[12]
Motor CoordinationMouseSalsolinolNot specified (intracisternal)Effects on coordination were noted, particularly in combination with ethanol.[12]

Note: Salsolinol is the direct precursor to this compound (N-methyl-salsolinol).

This compound Signaling Pathways

This compound's behavioral effects are mediated through its interactions with several key neurotransmitter systems and cellular pathways, particularly within dopaminergic neurons.

Putative Mechanism of this compound-Induced Neurotoxicity

This compound is formed from dopamine and can interfere with dopamine homeostasis. At high concentrations, it is believed to contribute to the degeneration of dopaminergic neurons through mechanisms involving oxidative stress and apoptosis.[2] It also interacts with dopamine and opioid receptors, influencing downstream signaling.[11][13]

G cluster_receptors Receptor Interactions cluster_effects Cellular Effects DA Dopamine This compound This compound DA->this compound Acetaldehyde Acetaldehyde Acetaldehyde->this compound D2R Dopamine D2/D3 Receptors This compound->D2R Binds (Ki ~0.48 μM for D3) MuOpioid μ-Opioid Receptors This compound->MuOpioid Activates (EC50 ~20 μM) TH Inhibition of Tyrosine Hydroxylase This compound->TH Caspase Caspase-3/7 Activation This compound->Caspase Apoptosis Apoptosis Caspase->Apoptosis NeuronDeath Dopaminergic Neuron Degeneration Apoptosis->NeuronDeath

Caption: this compound's formation and proposed mechanisms of action.[11][13]

References

Application Notes and Protocols: In Vitro Cytotoxicity of Salsolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro cytotoxicity of salsolidine (B1215851) derivatives. The methodologies outlined herein are fundamental for screening potential therapeutic candidates and elucidating their mechanisms of action.

Introduction

This compound, a tetrahydroisoquinoline alkaloid, and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. Evaluating the cytotoxic potential of these compounds is a critical first step in the development of novel therapeutics, particularly in the field of oncology. This application note details standard in vitro assays to determine the cytotoxic effects of this compound derivatives on various cell lines. The primary assays covered are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis.

Data Presentation

The cytotoxic effects of novel this compound derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of a hit compound, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, against several tumor cell lines.[1]

CompoundCell LineIC50 (µM)
2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineA-549 (Lung Carcinoma)3.83 ± 0.78
MCF-7 (Breast Cancer)5.84 ± 1.62
SH-SY5Y (Neuroblastoma)2.89 ± 0.92

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]

Materials:

  • This compound derivatives

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[5]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[2][5]

  • Carefully remove the medium containing MTT.[5]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals and shake the plate at a low speed for 10 minutes.[4]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound derivatives

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound derivatives as described in the MTT assay protocol (steps 1-4).

  • Set up controls as per the kit instructions, including a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a background control (medium only).[7][8]

  • After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes (this step is optional but recommended).[6][7]

  • Carefully transfer 100 µL of the cell-free supernatant from each well to a new optically clear 96-well flat-bottom microplate.[6][7]

  • Add 100 µL of the LDH reaction mixture from the kit to each well.[6][7]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[5]

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit[2]

  • 1X Binding Buffer[2]

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound derivatives for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within 1 hour.[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Incubation with this compound Derivatives (24-72h) cell_culture->treatment compound_prep Preparation of this compound Derivative Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_acq Data Acquisition (Microplate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation & Statistical Analysis data_acq->ic50 signaling_pathway Postulated Cytotoxic Signaling Pathway of a this compound Derivative This compound This compound Derivative cdk9 CDK9 Inhibition This compound->cdk9 (preliminary assumption) cell_cycle Cell Cycle Arrest cdk9->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis caspases Caspase Activation apoptosis->caspases cell_death Cell Death caspases->cell_death

References

Application Notes and Protocols: Molecular Docking Simulation of Salsolidine with CDK9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in silico molecular docking simulation of Salsolidine, a naturally occurring tetrahydroisoquinoline alkaloid, with Cyclin-Dependent Kinase 9 (CDK9). This protocol outlines the theoretical basis, detailed experimental procedures, and data interpretation for assessing the potential of this compound as a CDK9 inhibitor.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a crucial regulator of transcription. As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[1] Dysregulation of CDK9 activity has been implicated in a variety of diseases, including cancer, making it a compelling target for therapeutic intervention.[1] The inhibition of CDK9 is a promising strategy to suppress the expression of oncogenes and anti-apoptotic proteins that are critical for cancer cell survival.[1]

This compound is a natural alkaloid whose tetrahydroisoquinoline scaffold has been identified in other potent CDK9 inhibitors.[1] This structural similarity provides a strong rationale for investigating the potential of this compound to bind to and inhibit the ATP-binding pocket of CDK9 through molecular docking simulations.[1] This computational approach allows for the prediction of binding affinity and the elucidation of potential molecular interactions between this compound and CDK9.

CDK9 Signaling Pathway

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the active P-TEFb complex. This complex is held in an inactive state by the 7SK snRNP complex. Upon transcriptional activation signals, P-TEFb is released and recruited to gene promoters where it phosphorylates Negative Elongation Factors (NELF) and DRB Sensitivity-Inducing Factor (DSIF), as well as the C-terminal domain of RNA Polymerase II (RNAP II). This series of phosphorylation events alleviates promoter-proximal pausing and stimulates robust transcriptional elongation.

CDK9_Signaling_Pathway cluster_inactive Inactive State cluster_active Active State 7SK_snRNP 7SK snRNP Complex PTEFb_inactive P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->PTEFb_inactive Sequesters PTEFb_active Active P-TEFb RNAPII_paused Paused RNAP II Complex (RNAP II, DSIF, NELF) PTEFb_active->RNAPII_paused Phosphorylates RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Release mRNA mRNA Transcript RNAPII_elongating->mRNA Transcription Transcriptional_Signals Transcriptional Signals Transcriptional_Signals->PTEFb_active Activate

CDK9 signaling pathway in transcriptional elongation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a molecular docking simulation of this compound with CDK9.

Part 1: Preparation of the Receptor (CDK9)
  • Obtain Protein Structure: Download the 3D crystal structure of human CDK9, preferably in complex with its cyclin partner (e.g., Cyclin T1), from the Protein Data Bank (PDB). Suitable PDB entries include 3BLQ or 6W9E.[1]

  • Pre-processing:

    • Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions.[1]

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Inspect the protein for any missing residues or atoms and repair them using the software's modeling tools.

  • Define the Binding Site:

    • Identify the ATP-binding pocket of CDK9. The location can be determined from the position of a co-crystallized inhibitor in the downloaded PDB file or by referring to published literature.[1]

    • The binding site is typically a hydrophobic pocket containing key residues for hydrogen bonding.[1]

Part 2: Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem (CID: 72302). The structure should be saved in a format compatible with docking software (e.g., SDF or MOL2).

  • Ligand Optimization:

    • Perform energy minimization of the this compound structure using a suitable force field, such as MMFF94, to obtain a low-energy conformation.[1]

    • Assign appropriate atomic charges.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.[1]

Part 3: Molecular Docking Simulation
  • Grid Generation: Define a 3D grid box that encompasses the entire defined ATP-binding site of CDK9. This grid defines the search space for the ligand during the docking simulation.[1]

  • Docking Algorithm: Employ a suitable docking algorithm to explore the conformational space of this compound within the CDK9 binding site. Algorithms like the Lamarckian genetic algorithm are commonly used.[1]

  • Execution: Run the docking simulation using software such as AutoDock, GOLD, or the Schrödinger Suite.[1] The software will generate multiple possible binding poses of this compound within the CDK9 active site.

  • Scoring and Ranking: The docking program will calculate a binding affinity score (typically in kcal/mol) for each generated pose, which estimates the strength of the ligand-receptor interaction.[1] These poses are then ranked based on their scores.

Data Presentation

The quantitative results from the molecular docking simulation should be summarized in a structured format for clear interpretation and comparison.

Table 1: Representative Molecular Docking Results for this compound with CDK9

ParameterValueDescription
Docking Score / Binding Energy -8.5 kcal/molA more negative value indicates a more favorable binding interaction.[1]
Estimated Inhibition Constant (Ki) 5.2 µMCalculated from the binding energy; predicts the concentration needed to inhibit 50% of CDK9 activity.
Number of Hydrogen Bonds 3Indicates specific polar interactions between the ligand and protein.
Interacting Amino Acid Residues Cys106, Asp167Key residues in the CDK9 active site involved in binding.

Note: The data presented in this table is illustrative and represents the type of results expected from the described protocol. Actual values will be generated upon execution of the simulation.

Table 2: Comparison with Known CDK9 Inhibitors

CompoundDocking Score (kcal/mol)IC50 (nM)Key Interacting Residues
This compound (Predicted) -8.5N/ACys106, Asp167
Flavopiridol -10.23Phe103, Asp104
SNS-032 -9.84[2]Cys106, Leu156
Atuveciclib (BAY-1143572) -11.513[3]Val33, Ala46, Cys106

Note: Data for known inhibitors is sourced from literature and should be used as a benchmark for evaluating the potential of this compound.

Workflow and Analysis

The overall process of molecular docking and subsequent analysis follows a logical progression from preparation to interpretation.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Receptor Preparation (CDK9) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Pose_Analysis Binding Pose Visualization Scoring->Pose_Analysis Interaction_Analysis Analyze Molecular Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Comparison Compare with Known Inhibitors Interaction_Analysis->Comparison

General workflow for molecular docking simulation.
Analysis of Results

  • Binding Affinity: Analyze the predicted binding affinities from the docking scores. More negative values generally suggest a stronger, more favorable binding interaction.[1]

  • Binding Pose Analysis: Visualize the top-ranked binding poses using molecular graphics software. This allows for a qualitative assessment of how this compound fits within the CDK9 active site.

  • Molecular Interaction Analysis: Identify and analyze the specific non-covalent interactions between this compound and the amino acid residues of CDK9. Key interactions to note are hydrogen bonds, hydrophobic interactions, and pi-pi stacking, as these contribute significantly to binding affinity and specificity.

  • Comparison with Known Inhibitors: If available, compare the binding mode and affinity of this compound with that of known CDK9 inhibitors.[1] This comparison helps to validate the docking protocol and provides a benchmark for assessing the potential of this compound as a novel inhibitor.

References

Application Notes and Protocols for Salsolidine Purification using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salsolidine is a tetrahydroisoquinoline alkaloid found in various plant species, notably from the Salsola genus, as well as in certain cacti.[1][2] It exhibits pharmacological activity, including acting as a stereoselective competitive inhibitor of monoamine oxidase A (MAO-A).[2][3] The purification of this compound from natural sources is a critical step for its pharmacological study and potential drug development. Ion-exchange chromatography (IEX) is a highly effective technique for this purpose, leveraging the basic nature of alkaloids to achieve separation from neutral and acidic impurities.[1][4]

These application notes provide a detailed protocol for the purification of this compound using cation-exchange chromatography, based on established methods.[1] The protocol is designed for researchers, scientists, and drug development professionals seeking a robust method for isolating this promising alkaloid.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for designing an effective purification strategy. As a basic alkaloid, its nitrogen atom can be protonated, resulting in a net positive charge in acidic to neutral solutions, which is the fundamental principle for its separation by cation-exchange chromatography.[][6]

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₂[3][]
Molecular Weight207.27 g/mol [3][]
Chemical ClassTetrahydroisoquinoline Alkaloid[]
AppearanceYellow to Dark Yellow Low-Melting Solid[]
Storage (Solid)-20°C or below, protected from light, under inert atmosphere[][7]
Storage (Solution)-80°C for long-term; 2-8°C for short-term in a buffered, deoxygenated solvent (pH 4-6)[7]
SolubilitySlightly soluble in Chloroform and Ethanol[]

Principle of Separation

Ion-exchange chromatography separates molecules based on their net charge.[8] Since this compound is a basic alkaloid, it will carry a net positive charge at a pH below its pKa. This allows it to bind to a negatively charged stationary phase, specifically a strong cation-exchange (SCX) resin.[4][6]

The process involves four main stages:

  • Equilibration: The cation-exchange column is prepared with a buffer to establish a specific pH and ionic strength.

  • Sample Loading: The crude plant extract, dissolved in a suitable buffer, is passed through the column. The positively charged this compound binds to the negatively charged resin, while neutral and negatively charged impurities pass through.[6]

  • Washing: The column is washed with the equilibration buffer or a low-ionic-strength solution to remove any remaining unbound impurities.[1]

  • Elution: this compound is recovered from the resin by changing the mobile phase conditions. This is typically achieved by increasing the salt concentration or altering the pH to disrupt the electrostatic interaction between the this compound and the stationary phase.[6][8]

cluster_0 Ion-Exchange Resin (Negative Charge) cluster_1 Mobile Phase Resin1 This compound This compound (+) Resin1->this compound Resin2 Resin3 This compound->Resin1 Binding Impurity Impurity (0) Eluent Eluent Ion (+) Eluent->Resin1 Elution

Caption: Mechanism of this compound binding and elution in cation-exchange chromatography.

Experimental Protocol

This protocol is adapted from a method for isolating this compound from Salsola richteri.[1]

Materials and Reagents
  • Plant Material: Dried and powdered Salsola richteri (or other this compound-containing plant material).

  • Resin: Strong cation-exchange resin (e.g., KU-2 resin, or modern SCX silica-based media).[1][4]

  • Extraction Solvent: Deionized water.

  • Washing Solution: Deionized water.

  • Elution Solution: Ethanol-water mixture containing Hydrochloric Acid (HCl).

  • Neutralization/Precipitation Reagents: 40% Sodium Hydroxide (NaOH) solution, Sodium Chloride (NaCl).

  • Chromatography Column and necessary glassware.

  • Heating Mantle or Jacketed Column to maintain temperature.[1]

Procedure

The overall workflow for the purification process is outlined below.

cluster_IEX Plant 1. Dried & Powdered Plant Material Extract 2. Aqueous Extraction Plant->Extract Filter1 3. Filtration Extract->Filter1 IEX 4. Cation-Exchange Chromatography Filter1->IEX Load 4a. Load Extract Wash 4b. Wash with DI Water Elute 4c. Elute with Acidified Alcohol Load->Wash Wash->Elute AdjustpH 5. pH Adjustment (to ~5) Elute->AdjustpH Concentrate 6. Concentration & Salt Precipitation AdjustpH->Concentrate Filter2 7. Hot Filtration Concentrate->Filter2 Crystallize 8. Crystallization Filter2->Crystallize Final This compound & Salsoline Mixture (80-85% Purity) Crystallize->Final

Caption: General workflow for the purification of this compound from plant material.

Step 1: Extraction

  • Macerate the dried and powdered plant material with deionized water.

  • Filter the aqueous extract to remove solid plant debris. The resulting filtrate contains this compound and other water-soluble compounds.[1]

Step 2: Column Preparation

  • Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column.

  • Allow the resin to settle and equilibrate the column by washing it with several column volumes of deionized water or a suitable acidic buffer (e.g., pH 4-6) to ensure the functional groups are ready for ion exchange.[6][9]

Step 3: Sample Loading and Washing

  • Pass the filtered aqueous extract from Step 1 through the equilibrated column at a controlled flow rate (e.g., 4-6 bed volumes per hour).[10] The basic this compound will be adsorbed onto the resin.[1]

  • Wash the column with several column volumes of deionized water to remove non-alkaloidal, neutral, and anionic impurities. Monitor the column effluent until it is clear and free of unbound substances.[1]

Step 4: Elution

  • Prepare the elution solution consisting of an alcohol-hydrochloric acid mixture (e.g., ethanol-water with HCl).

  • Increase the temperature of the column to 50-60°C using a heating jacket. This enhances desorption efficiency.[1]

  • Pass the heated elution solution through the column to desorb the bound alkaloids. The high concentration of protons (H+) in the eluent competes with the protonated this compound for binding sites on the resin, causing the alkaloid to be released.[1]

  • Collect the acidic eluate, which now contains the alkaloid hydrochlorides.

Step 5: Alkaloid Precipitation and Separation

  • Carefully adjust the pH of the collected eluate to approximately 5 using a 40% NaOH solution.[1]

  • Concentrate the solution under vacuum to remove the alcohol. This will also cause excess sodium chloride to precipitate.[1]

  • Filter the hot solution to remove the precipitated NaCl.

  • Allow the filtrate to cool, ideally in a refrigerator, to induce the crystallization of the total alkaloid mixture.[1] The resulting mixture contains Salsoline and this compound with a reported purity of 80-85%.[1]

Step 6: Further Purification (Optional) The separation of this compound from the co-eluted Salsoline can be achieved through methods based on differential solubility, as described in the literature.[1] This typically involves dissolving the mixed alkaloid salts in water and heating the solution to precipitate Salsoline, while this compound remains in solution.

Data and Performance

Quantitative data for the specific purification of this compound is limited in the reviewed literature. However, data from a patented method and general performance metrics for alkaloid purification provide a baseline for expected outcomes.

Table 1: Purification Parameters for this compound Isolation[1]

ParameterCondition / Value
Chromatography Mode Cation-Exchange
Resin KU-2 (Strong Acid Cation-Exchange Resin)
Adsorption Phase Aqueous Plant Extract
Wash Solution Deionized Water
Elution Solution Alcohol-Hydrochloric Acid Solution
Elution Temperature 50-60°C
Reported Purity 80-85% (for total Salsoline and this compound mixture)

Table 2: General Performance of Ion-Exchange for Alkaloid Purification[10]

ParameterTypical Range
Purity 0.3% - 78%
Recovery 76% - 92%
Sample Loading Speed 4 - 6 BV·h⁻¹
Eluents Alcohol solutions (>50%), Ammonium hydroxide, NaCl solutions, Acidic solutions

Note: The wide range in purity reflects the variability in crude extracts and specific protocols. The IEX step is often used for initial capture and cleanup, with subsequent chromatographic steps needed to achieve higher purity.[10][11]

Troubleshooting and Optimization

The success of the purification can be influenced by several factors.

ProblemPotential CauseSuggested Solution
Low Recovery - Incomplete elution.- Irreversible adsorption.- Degradation of this compound.- Increase the ionic strength or acidity of the elution buffer.[6]- Try a different elution solvent or pH.[8]- Ensure the pH of the solution is maintained between 4-7 to prevent degradation.[12]- Perform elution at a lower temperature if degradation is suspected, though this may reduce efficiency.[7]
Low Purity - Inefficient washing.- Co-elution of similar basic compounds (e.g., Salsoline).- Increase the volume of the wash step.[1]- Optimize the elution by using a gradient (salt or pH) instead of a step elution.[6]- Add a subsequent purification step, such as reverse-phase chromatography (RPC) or crystallization.[1][11]
Column Clogging - Particulates in the crude extract.- Ensure the initial extract is thoroughly filtered or centrifuged before loading.
Peak Tailing - Strong, non-ideal interactions with the resin.- Optimize the mobile phase composition, including buffer type and concentration.[13]- Reduce the sample load on the column.

References

Determining the Inhibitory Potential of Salsolidine on Monoamine Oxidase-A: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the inhibitory constant (Ki) of Salsolidine on Monoamine Oxidase-A (MAO-A). The protocols outlined herein are designed to be a valuable resource for researchers in pharmacology, neuroscience, and drug development, offering detailed methodologies, data presentation standards, and visual aids to facilitate a thorough understanding of the experimental process.

Introduction to this compound and MAO-A Inhibition

Monoamine oxidase-A (MAO-A) is a critical enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A can lead to increased synaptic availability of these neurotransmitters, a mechanism of significant therapeutic interest for the treatment of depression and other neurological disorders.[1] this compound, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a selective and competitive inhibitor of MAO-A.[1] Notably, its inhibitory activity is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.[1]

Quantitative Data Summary

The inhibitory potency of this compound and its enantiomers against MAO-A is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates greater potency.

CompoundTargetInhibition TypeKi (µM)
(R)-SalsolidineMAO-ACompetitive6[2]
(S)-SalsolidineMAO-ACompetitive186[2]

Signaling Pathway of MAO-A

MAO-A catalyzes the oxidative deamination of primary and secondary amines, a crucial step in the metabolism of neurotransmitters. This process involves the removal of an amine group, leading to the corresponding aldehyde and the release of ammonia (B1221849) and hydrogen peroxide.

MAO_A_Pathway cluster_pre Pre-synaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAO_A MAO-A Monoamine->MAO_A Substrate Aldehyde Aldehyde MAO_A->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide MAO_A->H2O2 NH3 Ammonia MAO_A->NH3 This compound This compound This compound->MAO_A Inhibition

Caption: MAO-A metabolic pathway and inhibition by this compound.

Experimental Protocol: Determination of IC50 and Ki of this compound for MAO-A

This protocol details a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for MAO-A. The assay utilizes kynuramine (B1673886) as a substrate, which upon deamination by MAO-A, cyclizes to form the fluorescent product 4-hydroxyquinoline.

Materials and Reagents
  • Recombinant human MAO-A enzyme (e.g., from a commercial supplier)

  • This compound (both (R)- and (S)-enantiomers, if available)

  • Kynuramine hydrobromide (substrate)

  • Clorgyline (positive control inhibitor for MAO-A)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

experimental_workflow prep Reagent Preparation plate Plate Setup (Enzyme, Inhibitor, Buffer) prep->plate preincubate Pre-incubation (15 min, 37°C) plate->preincubate initiate Reaction Initiation (Add Kynuramine) preincubate->initiate measure Kinetic Measurement (Fluorescence, Ex/Em = 320/380 nm) initiate->measure analyze Data Analysis (IC50 and Ki Calculation) measure->analyze

Caption: Workflow for the MAO-A inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in potassium phosphate buffer to achieve final assay concentrations ranging from nanomolar to millimolar. The final DMSO concentration in the assay should be less than 1%.

    • Prepare a stock solution of kynuramine in potassium phosphate buffer. The final concentration in the assay should be close to its Michaelis-Menten constant (Km) for MAO-A.

    • Prepare a working solution of recombinant human MAO-A in potassium phosphate buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 20-30 minutes.

    • Prepare a stock solution of the positive control, clorgyline, in DMSO and dilute it in buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 50 µL of the MAO-A enzyme solution.

    • Add 50 µL of the various concentrations of this compound solutions, the positive control, or buffer (for the uninhibited control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~320 nm, Emission: ~380 nm) at 37°C in a kinetic mode for 20-30 minutes, taking readings every 1-2 minutes.[1][4]

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:[1] Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the concentration of the substrate (kynuramine).

      • Km is the Michaelis-Menten constant of kynuramine for MAO-A.

Conclusion

This application note provides a robust and detailed protocol for the determination of the inhibitory constant (Ki) of this compound on MAO-A. By following this methodology, researchers can obtain reliable and reproducible data to characterize the inhibitory profile of this compound and other potential MAO-A inhibitors, thereby contributing to the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for Salsolidine Solution Preparation in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salsolidine is a tetrahydroisoquinoline alkaloid investigated for its pharmacological activities, notably as a stereoselective competitive inhibitor of Monoamine Oxidase A (MAO-A).[1][2][3][4] Proper preparation of this compound solutions is critical for the accuracy, reproducibility, and success of in vivo experiments. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to prepare and handle this compound solutions for animal studies, ensuring stability and optimal delivery.

Application Notes

Solubility Characteristics

This compound exhibits limited solubility in aqueous solutions at a neutral pH, which can lead to precipitation.[5] To overcome this, a common strategy is to first create a concentrated stock solution in an organic solvent.

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound, capable of dissolving it at concentrations as high as 100 mg/mL (482.46 mM).[1][2]

  • Aqueous Vehicles for In Vivo Administration: For administration to animals, the concentrated stock solution must be diluted into a suitable vehicle. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤ 0.1% for DMSO) to prevent solvent-induced toxicity.[5] However, for some routes, co-solvents are necessary.

    • A recommended vehicle for injection involves a multi-component system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a this compound solubility of at least 2.5 mg/mL (12.06 mM).[2]

    • Another option is using a cyclodextrin-based vehicle: 10% DMSO in a solution of 90% (20% SBE-β-CD in saline), which also provides a solubility of ≥ 2.5 mg/mL.[2]

    • For some applications, this compound can be dissolved directly in sterile saline, particularly for continuous infusion protocols where the final concentration may be lower.[6]

Stability and Storage

This compound is susceptible to degradation through hydrolysis and oxidation, a process influenced by pH, light, and temperature.[7]

  • pH: Stability is pH-dependent. A neutral pH range of 6-7 is recommended for aqueous preparations to minimize degradation.[7]

  • Light and Air: Solutions should be protected from light using amber vials or by covering containers with aluminum foil to prevent photodegradation.[7] To minimize oxidation, solvents can be deoxygenated by sparging with an inert gas (e.g., nitrogen or argon), and solutions can be stored under an inert atmosphere.[7]

  • Temperature: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][7] For short-term use, solutions may be kept at 4°C for a few days.[5]

In Vivo Administration

The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific research question.

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration. Doses ranging from 10-100 mg/kg have been used in rodent models.[8]

  • Continuous Infusion: For maintaining steady-state plasma levels, continuous intraperitoneal infusion via surgically implanted osmotic mini-pumps is an effective method.[6] Total doses of 200-300 mg/kg have been administered over several weeks using this technique.[6]

  • Oral Gavage (p.o.): While less common in the cited literature for this compound, oral gavage is a potential route of administration for many compounds.[9]

Data Presentation

Table 1: Solubility of this compound
Solvent/Vehicle SystemConcentrationNotes
DMSO100 mg/mL (482.46 mM)Suitable for high-concentration stock solutions. May require sonication.[1][2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.5 mg/mL (12.06 mM)A clear solution suitable for in vivo injections. Solvents should be added sequentially.[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (12.06 mM)An alternative vehicle for in vivo use, resulting in a clear solution.[2]
Aqueous Solutions (Neutral pH)Limited SolubilityProne to precipitation; not recommended for initial dissolution of high concentrations.[5]
Table 2: Recommended Storage Conditions for this compound Solutions
Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[1]
-20°CUp to 1 monthSuitable for short to medium-term storage.[1]
4°CA few daysFor diluted, ready-to-use solutions for immediate experiments.[5]
General N/AProtect from light and moisture. Store under an inert atmosphere (nitrogen).[1][2][7] Aliquot to prevent freeze-thaw cycles.[5]
Table 3: Example Dosages and Administration Routes for In Vivo Studies
Animal ModelAdministration RouteDosageDurationReference
MiceIntraperitoneal (i.p.) injection10-100 mg/kgAcute[8]
Wistar RatsContinuous i.p. infusion (Osmotic mini-pumps)200 mg/kg (total dose)4 weeks[6]
Wistar RatsContinuous i.p. infusion (Osmotic mini-pumps)300 mg/kg (total dose)4 weeks[6]
Rat StriatumIntraperitoneal (i.p.) injection100 mg/kgChronic (14 days)[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (50 mM in DMSO)
  • Materials:

    • This compound powder (MW: 207.27 g/mol )

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer and/or sonicator

  • Procedure:

    • Under a chemical fume hood, weigh out the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 10.36 mg of this compound.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2][5]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from a standard vehicle for poorly soluble compounds.[2]

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tube

  • Procedure:

    • Calculate the required volume of each component based on the final desired concentration and total volume. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile conical tube, add the components sequentially as listed, mixing gently after each addition.

      • First, add the required volume of the this compound stock solution in DMSO.

      • Second, add the PEG300 and mix.

      • Third, add the Tween-80 and mix.

      • Finally, add the sterile saline to reach the final volume and mix thoroughly.

    • Ensure the final solution is clear and free of precipitation.[2] If precipitation occurs, the concentration may be too high for this vehicle system.

    • Prepare this formulation fresh before each experiment for optimal stability.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_admin In Vivo Formulation & Administration powder This compound Powder weigh Weigh Powder powder->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 50 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot storage Store at -80°C aliquot->storage thaw Thaw Stock Aliquot storage->thaw dilute Dilute Stock into Vehicle thaw->dilute vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->dilute final_sol Final Dosing Solution dilute->final_sol animal Administer to Animal (e.g., i.p. injection) final_sol->animal

Caption: Workflow for this compound solution preparation and in vivo administration.

Salsolidine_Pathway This compound This compound ((R)-enantiomer) Inhibition This compound->Inhibition MAOA Monoamine Oxidase A (MAO-A) MAOA->Inhibition Metabolites Inactive Metabolites MAOA->Metabolites Increase Increased Monoamine Levels Inhibition->Increase Leads to Monoamines Monoamines (e.g., Serotonin, Dopamine) Monoamines->MAOA Metabolism

Caption: this compound inhibits MAO-A, increasing monoamine neurotransmitter levels.

References

Application Notes and Protocols for the Analysis of Salsolidine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salsolidine, a tetrahydroisoquinoline derivative, is an endogenous compound formed from the condensation of dopamine (B1211576) and acetaldehyde. Its presence and metabolism in the human body are of significant interest due to its potential neurotoxic or neuroprotective effects.[1] Elevated levels of this compound and its metabolites have been associated with conditions like Parkinson's disease and alcohol addiction, as they can interfere with dopamine synthesis and metabolism.[2] Accurate and sensitive analysis of this compound metabolites in urine is crucial for understanding its physiological roles, toxicology, and for biomarker discovery. Urine is a preferred matrix for such analyses due to its non-invasive collection and the presence of conjugated metabolites.[3][4]

This document provides detailed protocols and application notes for the analysis of this compound metabolites in urine, focusing on modern chromatographic and mass spectrometric techniques.

Metabolic Pathway of this compound

This compound is primarily formed through the Pictet-Spengler condensation of dopamine with acetaldehyde.[1] In the brain, this can occur non-enzymatically or be catalyzed by an (R)-salsolinol synthase.[1] Once formed, (R)-salsolinol can undergo further N-methylation to produce N-methyl-(R)-salsolinol, a potentially more potent neurotoxin that can accumulate in dopaminergic neurons.[5][6] The metabolic pathway involves several key enzymes, including monoamine oxidase and catechol-O-methyltransferase, which are also involved in dopamine metabolism.[2]

Salsolidine_Metabolism Dopamine Dopamine inv1 Dopamine->inv1 Acetaldehyde Acetaldehyde Acetaldehyde->inv1 This compound (R)-Salsolinol (this compound) N_Methyl_this compound N-Methyl-(R)-Salsolinol (NM(R)Sal) This compound->N_Methyl_this compound  N-methyltransferase Oxidized_Ion Oxidized Ion (Accumulates in Substantia Nigra) N_Methyl_this compound->Oxidized_Ion  Oxidation inv1->this compound  Pictet-Spengler  Condensation

Figure 1: Simplified metabolic pathway of this compound formation.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound and its metabolites in urine are chromatography-based methods coupled with mass spectrometry, which offer high sensitivity and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for analyzing drugs and metabolites in biological fluids.[7][8][9][10] It requires minimal sample preparation, can analyze polar and non-volatile compounds without derivatization, and provides excellent selectivity and sensitivity.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold standard for confirmatory testing, GC-MS provides high chromatographic resolution.[11] However, it typically requires derivatization to increase the volatility of polar analytes like this compound metabolites, which adds a step to the sample preparation process.[3][11][12]

Application Notes & Protocols

Sample Preparation

Proper sample preparation is critical to remove matrix interferences from urine (e.g., salts, urea) and concentrate the analytes of interest.[8][13] The choice of method depends on the analytical technique and desired sensitivity.

Sample_Prep_Workflow start Urine Sample (0.5 - 2 mL) hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Extraction hydrolysis->extraction spe Solid-Phase Extraction (SPE) extraction->spe Recommended lle Liquid-Liquid Extraction (LLE) extraction->lle dilute Dilute-and-Shoot extraction->dilute For LC-MS/MS Only drydown Evaporation & Reconstitution spe->drydown lle->drydown analysis Analysis (LC-MS/MS or GC-MS) dilute->analysis derivatization Optional: Derivatization (For GC-MS) drydown->derivatization drydown->analysis For LC-MS/MS derivatization->analysis

Figure 2: General workflow for urine sample preparation.

Protocol 1: Enzymatic Hydrolysis (for Glucuronidated Metabolites)

Many drug metabolites are excreted in urine as glucuronide conjugates.[10] Enzymatic hydrolysis is used to cleave these conjugates, releasing the parent metabolite for analysis.[8][12][14]

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH ~6.0).

  • Add 2000-5000 units of β-glucuronidase (from E. Coli or H. pomatia).[12][14]

  • Incubate the mixture at 60°C for 2 hours with gentle mixing.[14]

  • Cool the sample to room temperature before proceeding to extraction.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly effective and common technique for cleaning up complex samples like urine.[8][13][14] Mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbents are suitable for this compound metabolites.

  • Sample Pre-treatment: Following hydrolysis (if performed), adjust the sample pH to ~6.0. Add 0.5 mL of 2% formic acid.[15]

  • Column Conditioning: Condition an SPE cartridge (e.g., MCX or HLB) with 1 mL of methanol (B129727), followed by 1 mL of deionized water.[15]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[15]

    • Wash with 1 mL of methanol (or acetonitrile) to remove non-polar interferences.[15]

  • Elution: Elute the analytes with 1-2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol (or acetonitrile/methanol mixture).[15]

  • Final Extract: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.

Protocol 3: Derivatization for GC-MS Analysis

Derivatization is essential to block polar functional groups (-OH, -NH) on this compound metabolites, making them volatile and thermally stable for GC analysis. Silylation is a common approach.

  • Ensure the extracted sample residue is completely dry.

  • Add 75 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Vortex the sample and heat at 70°C for 30 minutes.[12]

  • Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.

LC-MS/MS Analysis Protocol

This method is ideal for the direct, sensitive, and high-throughput analysis of this compound metabolites.[16]

LCMS_Workflow sample Prepared Sample (Reconstituted Extract) hplc UHPLC System (e.g., C18 Column) sample->hplc Injection ms Tandem Mass Spec (ESI+ Source) hplc->ms Elution data Data Acquisition (MRM Mode) ms->data Ionization & Fragmentation quant Quantification data->quant

Figure 3: Workflow for LC-MS/MS analysis.

Instrumentation and Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[14]

  • Mobile Phase A: 0.1% Formic acid in water.[14]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its metabolites must be optimized by infusing pure standards.

GC-MS Analysis Protocol

A robust method for confirmatory analysis.[11]

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative identification.[12] Diagnostic ions for the derivatized this compound metabolites must be determined from the mass spectra of standards.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of small molecule metabolites in urine using SPE-LC-MS/MS. Specific values for this compound should be determined during in-house method validation.

Table 1: Typical Method Performance for Metabolite Analysis in Urine

ParameterTypical RangeReference
Limit of Detection (LOD) 0.01 - 1.0 ng/mL[17][18][19]
Limit of Quantification (LOQ) 0.05 - 2.5 ng/mL[18]
Linearity (R²) > 0.99[18]
Recovery (%) 70 - 115%[14][17][18]
Intra-day Precision (% RSD) < 15%[17][18]
Inter-day Precision (% RSD) < 15%[17][18]

Note: These values are representative for similar analytes and analytical techniques. Actual performance will depend on the specific metabolite, instrumentation, and matrix effects.

References

Application Notes and Protocols: Salsolidine as a Probe for Studying Dopamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing salsolidine (B1215851) as a chemical probe for investigating the intricacies of dopamine (B1211576) metabolism. This compound, a tetrahydroisoquinoline alkaloid, serves as a valuable tool for elucidating the roles of key enzymes involved in dopamine degradation, namely Monoamine Oxidase A (MAO-A) and Catechol-O-Methyltransferase (COMT). Its ability to competitively inhibit these enzymes allows for the controlled modulation of dopamine levels, enabling detailed studies of dopaminergic pathways and their implications in various neurological conditions.

Mechanism of Action

This compound exerts its effects on dopamine metabolism primarily through the competitive inhibition of two key enzymes:

  • Monoamine Oxidase A (MAO-A): This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine. This compound binds to the active site of MAO-A, preventing the breakdown of dopamine and leading to an increase in its synaptic availability.[1] This inhibition is stereoselective, with the (R)-enantiomer of this compound exhibiting significantly higher potency than the (S)-enantiomer.[1][2]

  • Catechol-O-Methyltransferase (COMT): COMT is a crucial enzyme that catalyzes the transfer of a methyl group to dopamine, leading to its inactivation.[3] this compound acts as a competitive inhibitor of COMT, blocking the methylation of dopamine and thereby prolonging its signaling effects.[3][4]

By inhibiting both MAO-A and COMT, this compound effectively increases the concentration of dopamine in the synaptic cleft, which in turn enhances the activation of postsynaptic dopamine receptors and their downstream signaling cascades.[1]

Quantitative Data

The inhibitory potency of this compound against MAO-A and COMT has been determined in various studies. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce 50% of the maximal inhibition; a lower Ki value indicates greater potency.

Enzyme Inhibitor Ki Value Enzyme Source Substrate Notes Reference
MAO-A(R)-Salsolidine6 µMNot SpecifiedNot SpecifiedStereoselective competitive inhibitor[2][5][6][7]
MAO-A(S)-Salsolidine186 µMNot SpecifiedNot SpecifiedStereoselective competitive inhibitor[2][6][7]
COMTThis compound0.19 mMRat liver enriched3,4-dihydroxybenzoic acidCompetitive inhibitor[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound as a probe for dopamine metabolism.

Dopamine_Metabolism_and_Salsolidine_Inhibition cluster_synthesis Dopamine Synthesis cluster_metabolism Dopamine Metabolism cluster_inhibition This compound Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL Dopamine->DOPAL MAO-A Three_MT 3-Methoxytyramine Dopamine->Three_MT COMT DOPAC DOPAC DOPAL->DOPAC Aldehyde Dehydrogenase HVA Homovanillic Acid DOPAC->HVA COMT Three_MT->HVA MAO-A This compound This compound MAO_A_Enzyme MAO-A This compound->MAO_A_Enzyme Inhibits COMT_Enzyme COMT This compound->COMT_Enzyme Inhibits

Dopamine metabolism and points of this compound inhibition.

In_Vitro_Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_Enzyme Prepare Enzyme Solution (MAO-A or COMT) Incubate Incubate Enzyme, Substrate, and this compound at 37°C Prepare_Enzyme->Incubate Prepare_Substrate Prepare Substrate Solution (e.g., Dopamine) Prepare_Substrate->Incubate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure Product Formation (e.g., HPLC, Spectrophotometry) Stop_Reaction->Measure_Product Calculate_Ki Calculate Ki Value Measure_Product->Calculate_Ki In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal (e.g., Rat) Implant_Probe Stereotaxically Implant Microdialysis Probe into Brain Region of Interest (e.g., Striatum) Anesthetize->Implant_Probe Recovery Allow for Recovery Implant_Probe->Recovery Perfuse Perfuse Probe with Artificial Cerebrospinal Fluid Recovery->Perfuse Collect_Baseline Collect Baseline Dialysate Samples Perfuse->Collect_Baseline Administer_this compound Administer this compound (e.g., via reverse dialysis or systemic injection) Collect_Baseline->Administer_this compound Collect_Post_Treatment Collect Post-Treatment Dialysate Samples Administer_this compound->Collect_Post_Treatment Analyze_Samples Analyze Dialysate for Dopamine and Metabolites (e.g., HPLC-ECD) Collect_Post_Treatment->Analyze_Samples Data_Analysis Analyze Data to Determine Changes in Neurotransmitter Levels Analyze_Samples->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Salsolidine Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of salsolidine (B1215851) from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is predominantly found in plants of the Amaranthaceae family, particularly the Salsola and Haloxylon genera. Key species include Salsola richteri, a primary source from which this compound was first isolated, and Haloxylon salicornicum.[1] Salsola tragus is also notable, with its alkaloid fraction containing a significant amount of this compound.[1]

Q2: Which extraction methods are most effective for isolating this compound?

A2: The most effective methods for this compound extraction often involve an initial extraction with an acidic or aqueous solvent, followed by purification. An ion-exchange chromatography method has been patented for its high yield and simplified procedure when extracting from Salsola richteri.[1][2] Traditional methods like acid-base extraction are also commonly employed.[1] For optimizing yields, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be explored, as they have shown to be more efficient in time and solvent use for other alkaloids.[3]

Q3: How can I separate this compound from salsoline (B3022551), a commonly co-extracted alkaloid?

A3: The separation of this compound from salsoline can be achieved based on their differential solubility. After obtaining a mixed alkaloid salt solution, heating the solution causes the base form of salsoline to precipitate, while this compound remains dissolved. The precipitated salsoline can then be removed by filtration. This compound hydrochloride can be subsequently precipitated from the remaining solution by acidification and salting out with sodium chloride.[1]

Q4: What are the main factors that can lead to the degradation of this compound during extraction?

A4: this compound's stability is sensitive to several factors. The pH of the solution is critical, as both highly acidic and alkaline conditions can catalyze its degradation.[4] Oxidation is another primary degradation pathway.[4] Additionally, prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the breakdown of the molecule.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Consistently Low this compound Yield Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.For initial extraction, consider using water or acidic water (e.g., 0.1-1% HCl or acetic acid) to extract this compound in its salt form.[1][3] For the free base, use organic solvents like chloroform (B151607).
Suboptimal pH: The pH of the extraction medium affects the form (salt or free base) and solubility of this compound.For aqueous extraction of the salt form, maintain an acidic pH. To extract the free base into an organic solvent, basify the aqueous extract to a pH of around 9-10 with a weak base like ammonium (B1175870) hydroxide (B78521).[5]
Insufficient Extraction Time/Repetitions: A single, short extraction may not be sufficient to extract all the available this compound.Increase the extraction time and/or perform multiple extraction cycles with fresh solvent to ensure complete extraction.
Inadequate Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.Ensure the plant material is dried and finely ground to a consistent powder to maximize the surface area for solvent interaction.
Degradation of this compound During Processing High Temperatures: Prolonged exposure to heat during extraction (e.g., Soxhlet) or solvent evaporation can degrade this compound.Use a rotary evaporator under reduced pressure for solvent removal at lower temperatures (e.g., below 50°C). Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction.
Oxidation: this compound can be susceptible to oxidative degradation.Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Handle extracts under an inert atmosphere where possible.[4]
Inappropriate pH: Extreme pH values can lead to the breakdown of this compound.Adjust the pH of solutions to a more neutral range (around pH 6-7) when possible, especially during storage. Prepare fresh solutions if extreme pH is required for a procedural step.[4]
Difficulty in Purifying this compound Co-extraction of Impurities: Crude extracts often contain pigments, fats, and other metabolites that interfere with purification.Perform a preliminary extraction with a non-polar solvent like n-hexane to remove oils and fats before the main alkaloid extraction.[5] Use techniques like liquid-liquid extraction to partition this compound between acidic water and an organic solvent.
Formation of Emulsions during Liquid-Liquid Extraction: Surfactant-like compounds in the extract can cause stable emulsions between aqueous and organic layers.Gently swirl instead of vigorously shaking the separatory funnel. To break an emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

Data Presentation

Table 1: this compound Content and Extraction Yields from Various Plant Sources

Plant SourceExtraction MethodTotal Alkaloid Yield (%)Purity of Alkaloid Sum (Salsoline & this compound) (%)Reference
Haloxylon salicornicum (50g)Ethanolic acid extraction followed by chloroform LLE4.6Not Reported[1]
Salsola richteriIon-exchange chromatographyNot Reported80-85[1][2]
Salsola richteriAcid extraction with cation exchange and ammonia (B1221849) desorption30-33Not Reported[2]
Salsola richteriWater extraction with cation exchange and acid desorption64-65Not Reported[2]

Experimental Protocols

Protocol 1: Ion-Exchange Method for this compound and Salsoline Isolation from Salsola richteri

This protocol is adapted from a patented method noted for improving yield and simplifying the process.[1][2]

  • Extraction:

    • Macerate dried and powdered plant material from Salsola richteri with water.

    • Filter the aqueous extract to remove solid plant debris.

  • Ion-Exchange Chromatography:

    • Pass the filtered aqueous extract through a column packed with a cation-exchange resin (e.g., KU-2). The basic alkaloids will be adsorbed onto the resin.

    • Wash the column with deionized water to remove non-alkaloidal impurities.

  • Desorption and Elution:

    • Desorb the bound alkaloids from the resin by eluting with an alcohol-hydrochloric acid solution (e.g., an ethanol-water mixture containing HCl).

    • Perform the desorption at an elevated temperature (50-60°C) to enhance efficiency. This can be achieved by jacketing the chromatography column with circulating hot water.

  • Alkaloid Precipitation:

    • Collect the acidic eluate containing the alkaloid hydrochlorides.

    • Carefully adjust the pH of the eluate to approximately 5 with a 40% NaOH solution.

    • Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.

    • Filter the hot solution to remove the precipitated salt.

    • Allow the filtrate to cool, ideally in a refrigerator, to induce crystallization of the total alkaloid mixture. The resulting mixture contains Salsoline and this compound at a purity of 80-85%.[1][2]

  • Separation of this compound from Salsoline:

    • Dissolve the mixed alkaloid salts in water.

    • Heat the solution; the base form of Salsoline will precipitate out.

    • Filter off the precipitated Salsoline.

    • Acidify the remaining solution containing this compound and add sodium chloride to precipitate this compound hydrochloride.

    • The filtered product can be further purified by recrystallization from water.

Protocol 2: General Acid-Base Extraction for Alkaloids from Haloxylon salicornicum

This is a general procedure for the extraction of total alkaloids.

  • Defatting:

    • Extract the powdered aerial parts of Haloxylon salicornicum with n-hexane using a Soxhlet apparatus to remove oils.

  • Acidic Extraction:

    • Macerate the defatted plant material with 10% acetic acid in ethanol (B145695) on a magnetic stirrer for 4 hours.[5]

    • Filter the suspension.

  • Basification and Liquid-Liquid Extraction:

    • Concentrate the filtrate using a rotary evaporator at 50°C.

    • Adjust the pH to 9 with ammonium hydroxide to precipitate the alkaloids.

    • Transfer the mixture to a separatory funnel and extract three times with chloroform.

    • Combine the chloroform layers and dry them over anhydrous sodium sulfate.

    • Evaporate the chloroform to yield the crude alkaloid extract.

Visualizations

Salsolidine_Biosynthesis Dopamine Dopamine Enzyme1 Salsolinol Synthase (Pictet-Spengler reaction) Dopamine->Enzyme1 Acetaldehyde Acetaldehyde Acetaldehyde->Enzyme1 Salsolinol Salsolinol Enzyme2 O-methyltransferase Salsolinol->Enzyme2 SAM S-Adenosyl methionine (SAM) SAM->Enzyme2 SAH S-Adenosyl homocysteine (SAH) This compound This compound Enzyme1->Salsolinol Enzyme2->SAH Enzyme2->this compound

Proposed Biosynthetic Pathway of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Salsola richteri) Aqueous_Extraction Aqueous Extraction (Maceration) Plant_Material->Aqueous_Extraction Filtration1 Filtration Aqueous_Extraction->Filtration1 Aqueous_Extract Aqueous Extract Filtration1->Aqueous_Extract Ion_Exchange Ion-Exchange Chromatography (Cation-Exchange Resin) Aqueous_Extract->Ion_Exchange Desorption Desorption with Acidic Alcohol (50-60°C) Ion_Exchange->Desorption Eluate Acidic Eluate (Alkaloid Hydrochlorides) Desorption->Eluate pH_Adjustment pH Adjustment to ~5 (NaOH) Eluate->pH_Adjustment Concentration Vacuum Concentration pH_Adjustment->Concentration Filtration2 Hot Filtration (Remove NaCl) Concentration->Filtration2 Crystallization Crystallization (Cooling) Filtration2->Crystallization Mixed_Alkaloids Mixed Alkaloid Salts (Salsoline & this compound) Crystallization->Mixed_Alkaloids Separation Separation by Differential Solubility (Heating) Mixed_Alkaloids->Separation Salsoline_Precipitate Salsoline Precipitate Separation->Salsoline_Precipitate Salsolidine_Solution This compound in Solution Separation->Salsolidine_Solution Precipitation Acidification & Salting Out Salsolidine_Solution->Precipitation Final_Product This compound Hydrochloride Precipitation->Final_Product

General Workflow for this compound Isolation.

Troubleshooting_Yield Start Low this compound Yield Check_Material Is plant material dried & finely ground? Start->Check_Material Grind_Material Action: Grind to a fine, consistent powder Check_Material->Grind_Material No Check_Solvent Is the extraction solvent appropriate? Check_Material->Check_Solvent Yes Grind_Material->Check_Solvent Optimize_Solvent Action: Test solvents of varying polarity & pH Check_Solvent->Optimize_Solvent No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Optimize_Solvent->Check_Method Optimize_Method Action: Increase extraction time/ repetitions. Consider UAE/MAE. Check_Method->Optimize_Method No Check_Degradation Is there evidence of degradation? Check_Method->Check_Degradation Yes Optimize_Method->Check_Degradation Control_Conditions Action: Control temperature & pH. Protect from light & oxygen. Check_Degradation->Control_Conditions Yes End Yield Improved Check_Degradation->End No Control_Conditions->End

Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of Salsolidine's poor blood-brain barrier (BBB) penetration.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at evaluating and enhancing the central nervous system (CNS) delivery of this compound.

Issue 1: Inconsistent or Low Permeability of this compound in In Vitro BBB Models

Question: We are observing high variability and unexpectedly low apparent permeability (Papp) values for this compound in our in vitro BBB model (PAMPA-BBB or cell co-culture). How can we troubleshoot this?

Answer:

Several factors can contribute to inconsistent or low permeability results in in vitro BBB models. Here is a systematic approach to troubleshooting:

  • Verify Model Integrity:

    • For cell-based models (e.g., Brain Microvascular Endothelial Cells - BMECs):

      • Transendothelial Electrical Resistance (TEER): Ensure TEER values are stable and within the expected range for your cell type before and after the experiment. A significant drop in TEER indicates a compromised barrier.

      • Paracellular Marker Permeability: Use a low permeability marker (e.g., Lucifer Yellow or a fluorescently labeled dextran) to confirm the tightness of the cell monolayer. High permeability of the marker suggests leaky junctions.

    • For PAMPA-BBB:

      • Membrane Integrity: Ensure the artificial membrane is properly coated and not disturbed during the experiment.

      • Control Compounds: Run high and low permeability control compounds in parallel to validate the assay performance.

  • Assess this compound Solution Properties:

    • Solubility: Determine the solubility of this compound in your assay buffer. Poor solubility can lead to artificially low permeability measurements. If solubility is an issue, consider using a co-solvent (ensure the final concentration does not affect barrier integrity).

    • Stability: Verify the stability of this compound in the assay buffer over the time course of the experiment. Degradation will lead to inaccurate quantification.

  • Review Analytical Method:

    • Quantification: Ensure your analytical method (e.g., LC-MS/MS) is validated for the accurate and sensitive quantification of this compound in both the donor and acceptor compartments.

    • Non-specific Binding: this compound may bind to the plastic of the assay plates. Assess for non-specific binding and consider using low-binding plates if necessary.

Experimental Workflow for Troubleshooting In Vitro Permeability Assays

G start Low/Inconsistent this compound Permeability model_integrity Check Model Integrity start->model_integrity solution_prop Assess this compound Solution start->solution_prop analytical_method Review Analytical Method start->analytical_method teer Measure TEER model_integrity->teer paracellular_marker Use Paracellular Marker model_integrity->paracellular_marker pampa_controls Run PAMPA Controls model_integrity->pampa_controls solubility Determine Solubility solution_prop->solubility stability Check Stability solution_prop->stability quantification Validate Quantification analytical_method->quantification binding Assess Non-specific Binding analytical_method->binding

Caption: Troubleshooting workflow for low in vitro this compound permeability.

Issue 2: Low Brain Concentration of this compound in In Vivo Studies

Question: Our in vivo experiments in rodents show very low brain-to-plasma concentration ratios (Kp) for this compound. What are the potential reasons and how can we address this?

Answer:

Low brain concentrations of this compound in vivo are likely due to the restrictive nature of the blood-brain barrier. Here are the key considerations and potential solutions:

  • Physicochemical Properties of this compound: this compound's inherent properties may limit its passive diffusion across the BBB. While specific data for this compound is limited, related tetrahydroisoquinoline alkaloids are known to have variable BBB penetration. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been shown to cross the BBB, achieving a brain-to-blood concentration ratio of approximately 4.5, while a prominent BBB has been described for the closely related salsolinol.

  • Active Efflux: this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.

Strategies to Enhance Brain Penetration:

  • Chemical Modification (Prodrug Approach):

    • Increase lipophilicity by adding lipid-soluble moieties to the this compound structure. This can enhance passive diffusion.

    • Mask hydrogen bond donors to reduce polar surface area.

    • The prodrug should be designed to be cleaved by enzymes present in the brain to release the active this compound.

  • Advanced Drug Delivery Systems:

    • Nanoparticles: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) can protect it from degradation and facilitate transport across the BBB.

    • Liposomes: Liposomal formulations can improve the pharmacokinetic profile of this compound and can be surface-modified with ligands to target receptors at the BBB for enhanced uptake.

    • Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor) can promote its transport into the brain.

Quantitative Data on BBB Penetration of a Related Tetrahydroisoquinoline

CompoundAnimal ModelBrain-to-Blood Ratio (at 4h post-dose)Reference
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Rat~4.5[1]

Note: This data is for a related compound and should be used as a proxy with caution. Specific experimental determination for this compound is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a molecule that favor BBB penetration?

A1: Generally, small molecules with the following properties are more likely to cross the BBB via passive diffusion:

  • Molecular Weight: Less than 400-500 Da.

  • Lipophilicity (LogP): An optimal range is typically between 1 and 3.

  • Polar Surface Area (PSA): A PSA of less than 60-90 Ų is preferred.

  • Hydrogen Bond Donors: A low number of hydrogen bond donors is favorable.

Q2: What in vitro models can be used to predict this compound's BBB penetration?

A2:

  • Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB): This is a high-throughput, non-cell-based assay that models passive diffusion across an artificial lipid membrane mimicking the BBB.[2][3][4][5] It is useful for early-stage screening.

  • In Vitro BBB Models: These models typically involve co-culturing brain microvascular endothelial cells (BMECs) with other cell types of the neurovascular unit, such as astrocytes and pericytes, on a semi-permeable membrane (e.g., Transwell inserts).[6][7] These models can provide more biologically relevant information, including the potential for active transport and efflux.

Q3: What in vivo techniques are used to measure the brain concentration of this compound?

A3:

  • Brain Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of a freely moving animal to sample the extracellular fluid.[8][9][10][11] This allows for the measurement of unbound this compound concentrations in the brain over time.

  • Brain Tissue Homogenate Analysis: This method involves collecting brain tissue at a specific time point after this compound administration, homogenizing the tissue, and then quantifying the total drug concentration.[12][13][14][15][] This provides the total brain concentration (bound and unbound).

Q4: How does this compound's mechanism of action as a MAO-A inhibitor relate to its need to cross the BBB?

A4: this compound is a competitive inhibitor of Monoamine Oxidase A (MAO-A).[17][18] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576) within the brain.[19][20] To exert its therapeutic effect for neurological conditions, this compound must cross the BBB to reach the presynaptic terminals of neurons where it can inhibit MAO-A, thereby increasing the levels of these neurotransmitters in the synapse.

Signaling Pathway: this compound's Effect on Dopaminergic Neurotransmission

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO_A MAO-A Dopamine->MAO_A Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibits D2_Receptor D2 Receptor Dopamine_synapse->D2_Receptor Binds Signaling Postsynaptic Signaling D2_Receptor->Signaling

Caption: this compound inhibits MAO-A in the presynaptic neuron, increasing dopamine availability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.[2][3][4][5]

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Porcine brain lipid extract in alkane solution

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the this compound working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

  • Coat the filter membrane of each well in the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

  • Add the appropriate volume of PBS to each well of the acceptor plate.

  • Add the this compound working solution and control solutions to the wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: In Vitro Blood-Brain Barrier Model using BMEC/Astrocyte Co-culture

Objective: To evaluate the permeability of this compound across a more biologically relevant in vitro model of the BBB.[6][7]

Materials:

  • Primary or immortalized brain microvascular endothelial cells (BMECs)

  • Primary or immortalized astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • This compound solution

  • TEER measurement system

  • Low permeability paracellular marker (e.g., Lucifer Yellow)

Procedure:

  • Seed astrocytes on the underside of the Transwell inserts and allow them to attach and grow.

  • Once the astrocytes are confluent, seed the BMECs on the top side of the insert.

  • Co-culture the cells until the BMEC monolayer is formed and a stable, high TEER value is achieved.

  • Replace the medium in the apical (donor) chamber with the this compound solution.

  • At various time points, take samples from the basolateral (acceptor) chamber and replace with fresh medium.

  • At the end of the experiment, measure the final TEER and the permeability of the paracellular marker to confirm barrier integrity.

  • Quantify the concentration of this compound in the collected samples.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Brain Microdialysis in Rats

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid of a freely moving rat.[8][9][10][11]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • This compound solution for administration (e.g., intraperitoneal injection)

  • HPLC with electrochemical detection or LC-MS/MS for analysis

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex). Allow the animal to recover for 24-48 hours.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound to the rat.

    • Continue collecting dialysate samples at regular intervals for the desired duration.

  • Sample Analysis: Quantify the concentration of this compound in the dialysate samples.

  • Histology: At the end of the experiment, euthanize the animal and verify the correct placement of the probe.

References

Optimizing Salsolidine Dosage for Neuroprotective Studies in Rats: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Salsolidine in neuroprotective studies involving rat models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for this compound in neuroprotective studies in rats?

For in vivo studies, continuous intraperitoneal infusion of this compound at total doses of 200 mg/kg and 300 mg/kg over four weeks has been used in Wistar rats without causing visible disturbances or significant changes in motor function.[1] Another study mentions intraperitoneal administration of 100 mg/kg, either acutely or chronically for 14 days.[2] For in vitro studies on rat hippocampal cultures, concentrations of 50 µM and 100 µM have shown neuroprotective effects, while a concentration of 500 µM was found to be neurotoxic.[1][3]

Q2: What are the established administration routes for this compound in rats?

Common administration routes for compounds in rats include oral (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and intramuscular (IM).[4][5][6] For this compound specifically, studies have utilized continuous intraperitoneal infusion via osmotic mini-pumps for long-term, steady-state plasma levels.[1] Acute and chronic intraperitoneal injections have also been employed.[2] The choice of administration route depends on the experimental goals, such as mimicking human intake (oral) or achieving rapid systemic circulation (intravenous).[6]

Q3: What is the mechanism of action behind this compound's neuroprotective effects?

This compound is believed to exert its neuroprotective effects through several mechanisms, including the reduction of oxidative stress.[3] It has been shown to decrease the levels of reactive oxygen species (ROS) and reduce the activity of caspase-3, an enzyme involved in apoptosis (programmed cell death).[1][3] Its antioxidant properties are a key proposed mechanism for its neuroprotective potential against ischemia-induced cerebral injury.[7]

Q4: Can this compound also be neurotoxic?

Yes, this compound exhibits a dual effect, being neuroprotective at lower concentrations and neurotoxic at higher concentrations.[1][3] For instance, in rat hippocampal cell cultures, 50 and 100 µM of this compound showed neuroprotective effects, while 500 µM potentiated glutamate-induced caspase-3 activity and LDH release, indicating neurotoxicity.[1][3] This biphasic nature underscores the importance of careful dose-response studies to identify the therapeutic window for neuroprotection.

Troubleshooting Guide

Q1: My experiment shows this compound-induced toxicity instead of neuroprotection. What could be the cause?

This is a common issue due to the dual nature of this compound. The most likely cause is that the dosage or concentration used is too high. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[8] For in vitro studies, concentrations above 250-400 µM have been reported to be toxic in various cell lines.[1][9]

Q2: I am not observing any neuroprotective effect with this compound. What should I check?

Several factors could contribute to a lack of observed neuroprotection:

  • Dosage: The concentration of this compound may be too low to elicit a protective effect. An initial recommended range for in vitro studies is 10 µM to 100 µM.[8]

  • Administration Route and Timing: The route and timing of administration relative to the neurotoxic insult are critical. For instance, pre-treatment with this compound for 1-2 hours before introducing a neurotoxin has been shown to be effective in vitro.[8]

  • Experimental Model: The choice of neurotoxin and the specific neuronal cell type or rat strain can influence the outcome. The effectiveness of this compound might vary between different models of neurodegeneration.

  • Compound Stability: Ensure the this compound solution is properly prepared and stored to maintain its activity.

Q3: How should I prepare this compound for administration to rats?

This compound should be dissolved in a suitable vehicle, such as sterile saline.[1] The pH of the final solution should be close to neutral (~7.0) to avoid irritation and tissue damage, especially for subcutaneous or intramuscular injections.[4] For continuous infusion using osmotic pumps, the concentration will depend on the desired total dose, the pump's flow rate, and the duration of the study.[1]

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rat Models

Model Administration Route & Dosage Duration Observed Effects Reference
Wistar RatsContinuous intraperitoneal infusion (200 mg/kg total)4 weeksNo visible disturbances or significant changes in motor function.[1]
Wistar RatsContinuous intraperitoneal infusion (300 mg/kg total)4 weeksNo visible disturbances or significant changes in motor function.[1]
Wistar RatsIntraperitoneal injection (100 mg/kg)Acute (single dose) & Chronic (14 days)Chronic administration prevented l-DOPA-induced locomotor hyperactivity.[2]
Rat Hippocampal Cultures50 µM, 100 µMNot specifiedDiminished glutamate-induced caspase-3 activity and LDH release (Neuroprotective).[1][3]
Rat Hippocampal Cultures500 µMNot specifiedPotentiated glutamate-induced caspase-3 activity and LDH release (Neurotoxic).[1][3]

Experimental Protocols

Protocol: In Vivo Neuroprotection Assessment in a 6-OHDA Rat Model

This protocol outlines the key steps to evaluate the neuroprotective effect of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.[8]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • This compound Administration:

    • Prepare this compound in a sterile vehicle (e.g., saline).

    • Administer this compound via the chosen route (e.g., continuous intraperitoneal infusion via an osmotic mini-pump implanted surgically, or daily intraperitoneal injections).

    • Include a vehicle-treated control group.

  • 6-OHDA Lesioning:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • To protect noradrenergic neurons, administer desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.

    • Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. Coordinates should be determined using a rat brain atlas.

    • Inject the 6-OHDA solution slowly and leave the needle in place for a few minutes before withdrawal to prevent backflow.

  • Post-Operative Care: Provide analgesics and monitor for signs of infection or distress.

  • Behavioral Assessments: After a recovery period (e.g., 2-3 weeks), perform behavioral tests such as the apomorphine- or amphetamine-induced rotation test to assess the extent of the lesion and the neuroprotective effect of this compound.

  • Histological and Neurochemical Analysis:

    • At the end of the experiment, euthanize the animals and perfuse the brains.

    • Collect brain tissue for immunohistochemical staining (e.g., for tyrosine hydroxylase to visualize dopaminergic neurons) and neurochemical analysis (e.g., HPLC to measure dopamine (B1211576) and its metabolites).

Visualizations

G This compound This compound (Low Dosage) ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound.

G Start Start: Animal Acclimatization Group Group Assignment (this compound vs. Vehicle) Start->Group Admin This compound/Vehicle Administration Group->Admin Lesion Neurotoxin-Induced Lesion (e.g., 6-OHDA) Admin->Lesion Recovery Post-Lesion Recovery Period Lesion->Recovery Behavior Behavioral Assessments Recovery->Behavior Analysis Histological & Neurochemical Analysis Behavior->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: Experimental workflow for a neuroprotective study in rats.

References

Technical Support Center: Chival Separation of Salsolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral separation of Salsolidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound enantiomers?

A1: The primary techniques for the enantioseparation of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1] HPLC with chiral stationary phases (CSPs) is a widely used approach for direct enantioseparation without derivatization.[1][2][3] GC methods typically require derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[1] Capillary electrophoresis, particularly with chiral selectors in the background electrolyte, has also proven to be an effective method with high separation efficiency.[1][4]

Q2: Which type of HPLC column is most effective for this compound enantioseparation?

A2: Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are the most successful for the direct separation of this compound and related tetrahydroisoquinoline enantiomers.[1][2][3]

  • Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) and amylose (B160209), such as the Chiralpak® and Chiralcel® series, have demonstrated excellent enantioselectivity for these compounds.[1][5]

  • Cyclodextrin-based CSPs: Beta-cyclodextrin bonded silica (B1680970) gel columns are also effective for the enantioseparation of this compound.[1][2][3] These columns work on the principle of inclusion complexation, where the enantiomers differentially fit into the chiral cavity of the cyclodextrin.[1][2]

Q3: Is derivatization necessary for the GC analysis of this compound enantiomers?

A3: Yes, for gas chromatography, derivatization is typically required.[1] this compound enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated on a standard achiral GC column.[1] A common approach involves a two-step derivatization process.[1]

Q4: How can I optimize the separation of this compound enantiomers in HPLC?

A4: Optimizing the separation of this compound enantiomers in HPLC involves a systematic approach to adjusting several key parameters:

  • Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., isopropanol (B130326), ethanol, acetonitrile) in the mobile phase significantly impact selectivity. For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to improve peak shape and resolution.[1]

  • Temperature: Column temperature can affect the chiral recognition process.

  • Flow Rate: Lower flow rates generally enhance resolution in chiral separations by allowing more time for the enantiomers to interact with the chiral stationary phase.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of this compound Enantiomers in HPLC

Poor resolution is a common challenge in chiral chromatography. If you are observing incomplete separation or co-elution of the this compound enantiomers, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed optimize_mp 1. Optimize Mobile Phase - Adjust organic modifier ratio - Change alcohol type - Optimize basic modifier (e.g., DEA) concentration start->optimize_mp check_temp 2. Adjust Column Temperature - Test higher and lower temperatures optimize_mp->check_temp reduce_fr 3. Reduce Flow Rate - e.g., from 1.0 mL/min to 0.5 mL/min check_temp->reduce_fr screen_csp 4. Screen Different CSPs - Try a different chiral selector (e.g., amylose vs. cellulose) reduce_fr->screen_csp check_col 5. Check Column Health - Perform column wash/regeneration screen_csp->check_col end Resolution Improved check_col->end

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Issue 2: Peak Tailing of this compound Enantiomers

Peak tailing is a frequent issue when analyzing basic compounds like this compound, especially on silica-based columns. This can lead to inaccurate integration and reduced resolution.[1]

G cluster_1 Peak Tailing: Causes and Solutions causes Potential Causes Secondary interactions with silanol (B1196071) groups Column Overload Inappropriate mobile phase pH solutions Solutions Add a basic modifier (e.g., 0.1% DEA) Reduce sample concentration or injection volume Buffer the mobile phase appropriately causes->solutions addresses

Caption: Common causes of peak tailing and their corresponding solutions.

Quantitative Data Summary

The following tables summarize quantitative data for the separation of this compound enantiomers under different chromatographic conditions.

Table 1: HPLC Separation of this compound and Related Alkaloids

Chiral Stationary PhaseMobile PhaseAnalyteResolution (Rs)
Chiralpak ADMethanol + 0.1% DEAN-propyl-norlaudanosine1.9
Chiralcel ODMethanol + 0.1% DEA6'-bromo-laudanosine>1.5
Chiralcel ODAcetonitrile + 0.1% DEALaudanosine>1.5
Data adapted from a study on related benzyltetrahydroisoquinoline alkaloids, demonstrating the utility of these phases.[1]

Table 2: Capillary Electrophoresis Separation of this compound Enantiomers

Chiral SelectorBackground ElectrolyteResolution (Rs)Limit of Detection (LOD)
Sulfated β-cyclodextrin (1 mM)20 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.5)3.01.2 µM
Data from a chiral CE-MS/MS method.[1][4]

Experimental Protocols

Protocol 1: HPLC Enantioseparation of this compound (General Method)

This protocol provides a general starting point for the HPLC separation of this compound enantiomers.

  • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at an appropriate wavelength (e.g., 280 nm).[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Dissolve the this compound sample in the mobile phase.[1]

  • Inject the sample and run the analysis.[1]

  • Optimize the mobile phase composition (ratio of hexane (B92381) to isopropanol) and temperature to achieve baseline separation (Rs ≥ 1.5).[1]

Protocol 2: Capillary Electrophoresis Enantioseparation of this compound

This protocol is based on a published method for the chiral CE-MS/MS analysis of Salsolinol (a related compound).[1][4]

  • Capillary: Fused silica, 50 µm i.d. x 75 cm length.[1][4]

  • Background Electrolyte (BGE): 20 mM ammonium acetate buffer (pH 5.5).[1][4]

  • Chiral Selector Solution: 1 mM sulfated β-cyclodextrin in the BGE.[1][4]

  • Separation Voltage: +25 kV.[1][4]

  • Detection: MS/MS (or UV at an appropriate wavelength).[1][4]

Procedure:

  • Flush the capillary with the BGE for 3 minutes.[1]

  • Introduce the chiral selector solution into the capillary using a partial filling technique (e.g., pressure injection at 100 mbar for 50 s).[1]

  • Inject the sample solution (e.g., at 50 mbar for 12 s).[1]

  • Place the capillary inlet in the BGE vial and apply the separation voltage.[1]

Protocol 3: GC Enantioseparation of this compound (via Derivatization)

This protocol is a generalized procedure based on the derivatization approach for GC analysis.

Derivatization:

  • React the this compound sample with a two-step derivatization process: first with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to silylate the hydroxyl groups, followed by reaction with an enantiomerically pure chiral derivatizing agent such as R-(-)-2-phenylbutyrylic acid to form diastereomeric amides.[1]

GC Conditions:

  • GC Column: Standard achiral capillary column (e.g., DB-5ms or equivalent).[1]

  • Carrier Gas: Helium.[1]

  • Temperature Program:

    • Initial temperature: e.g., 150 °C.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Detection: Mass Spectrometry (MS).[1]

Procedure:

  • Extract the derivatized this compound diastereomers from the reaction mixture.

  • Inject the extracted sample into the GC-MS system.[1]

  • The two diastereomers will elute at different retention times, allowing for their separation and quantification.[1]

Experimental Workflow Visualization

G cluster_workflow General Chiral Separation Workflow prep Sample Preparation (Standard or Extracted Sample) method_dev Method Development - Select Technique (HPLC, GC, CE) - Choose Chiral Selector/Column - Optimize Conditions prep->method_dev analysis Chromatographic/Electrophoretic Analysis method_dev->analysis data_acq Data Acquisition (UV, MS, etc.) analysis->data_acq data_proc Data Processing - Peak Integration - Resolution Calculation - Quantification data_acq->data_proc

Caption: A generalized workflow for chiral separation experiments.

References

Technical Support Center: Salsolidine Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Salsolidine when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO when stored at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general principles of compound storage suggest that freezing solutions in DMSO is an effective method for preserving the stability and bioactivity of compounds over time.[1] For long-term storage, temperatures of -20°C or -80°C are recommended to slow down chemical degradation.[2] However, the inherent chemical nature of this compound, a tetrahydroisoquinoline alkaloid, makes it susceptible to degradation, primarily through hydrolysis and oxidation.[2] The stability can be influenced by factors such as the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis and oxidation.[2] Several environmental factors can influence the rate of these reactions, including pH, temperature, and exposure to light and air.[2]

Q3: How can I minimize the degradation of this compound in a DMSO stock solution?

To minimize degradation, it is crucial to adhere to best practices for compound storage. This includes using high-purity, anhydrous DMSO, as water can contribute to hydrolytic degradation.[3][4] It is also recommended to store solutions in amber vials or otherwise protected from light to prevent photodegradation.[2] Aliquoting the stock solution into single-use vials is highly advisable to avoid repeated freeze-thaw cycles, which can compromise compound stability.[2][5] Storing the aliquots under an inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidative degradation.[2]

Q4: I observe precipitation in my this compound DMSO stock solution after thawing. What should I do?

Precipitation of compounds from DMSO solutions upon thawing is a common issue.[6][7] This can be due to the compound's limited solubility at lower temperatures or the absorption of atmospheric water by the hygroscopic DMSO.[8] To address this, you can try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to redissolve the precipitate.[5] To prevent this, consider storing the compound at a lower concentration or using a co-solvent, although the compatibility of any co-solvent with your experimental setup must be validated.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.

This could be a sign of compound degradation in your DMSO stock solution.

  • Troubleshooting Workflow:

    start Inconsistent Results check_storage Review Storage Protocol (-20°C, protected from light, tightly sealed) start->check_storage check_handling Review Handling Procedures (aliquoted, minimal freeze-thaw) check_storage->check_handling perform_qc Perform Quality Control (e.g., HPLC/LC-MS) check_handling->perform_qc prepare_fresh Prepare Fresh Stock Solution perform_qc->prepare_fresh Degradation Confirmed compare_results Compare with New Stock perform_qc->compare_results No Degradation prepare_fresh->compare_results

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the this compound DMSO stock solution (e.g., color change).

A change in the color of the solution can indicate oxidative degradation or other chemical reactions.

  • Potential Degradation Pathway:

    This compound This compound in DMSO Oxidation Oxidation (Exposure to Air) This compound->Oxidation Oxidized_Products Oxidized Degradation Products (Colored) Oxidation->Oxidized_Products

    Caption: Simplified potential oxidative degradation pathway.

Experimental Protocols

To empirically determine the stability of your this compound sample in DMSO at -20°C, a long-term stability study is recommended.

Protocol: Long-Term Stability Assessment of this compound in DMSO

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure the this compound is fully dissolved. Gentle warming and vortexing may be applied.

  • Aliquoting:

    • Dispense the stock solution into multiple small, single-use, amber-colored microcentrifuge tubes or vials. This will minimize the number of freeze-thaw cycles for each aliquot.

  • Storage:

    • Store the aliquots at -20°C, protected from light.

  • Time Points for Analysis:

    • Establish a series of time points for analysis, for example: T=0 (initial), T=1 month, T=3 months, T=6 months, and T=12 months.

  • Sample Analysis:

    • At each time point, retrieve one aliquot.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]

  • Data Analysis:

    • Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement.

    • A decrease in the main peak area and/or the appearance of new peaks would indicate degradation.

  • Experimental Workflow:

    cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot storage Store Aliquots at -20°C aliquot->storage time_points Analyze at T=0, 1, 3, 6, 12 months storage->time_points hplc_ms HPLC or LC-MS Analysis time_points->hplc_ms data_analysis Compare Peak Area to T=0 hplc_ms->data_analysis

    Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Data Presentation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Example of this compound Stability Data in DMSO at -20°C

Time PointThis compound Concentration (mM)% of Initial ConcentrationPurity (%)Observations
T=010.02100.0%99.8%Clear, colorless solution
T=1 Month9.9899.6%99.7%No change
T=3 Months9.9198.9%99.5%No change
T=6 Months9.8598.3%99.1%Minor degradation peak observed
T=12 Months9.7297.0%98.2%Degradation peak increased slightly

References

Preventing oxidation of Salsolidine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Salsolidine during experimental procedures. The following troubleshooting guides, frequently asked questions (FAQs), and protocols address common issues to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in experimental settings? A1: this compound, a tetrahydroisoquinoline alkaloid, is primarily susceptible to oxidative degradation.[1][2] The main factors that promote its degradation are exposure to atmospheric oxygen, inappropriate pH levels, high temperatures, and exposure to light (photodegradation).[1][2] The presence of metal ions can also catalyze oxidation.[1]

Q2: What are the visible signs of this compound oxidation? A2: A common sign of this compound oxidation is a visible color change in the solution, often turning yellowish or brownish.[3] You may also observe inconsistent experimental results, a rapid loss of compound concentration, or a loss of biological activity in cell-based assays.[2][3]

Q3: What are the recommended storage conditions for this compound? A3: To ensure long-term stability, storage conditions should be tightly controlled. For solid this compound, store at -20°C or below in a tightly sealed, light-protected container (e.g., amber vial) under an inert atmosphere like argon or nitrogen.[1] For stock solutions, long-term storage at -80°C is recommended, while short-term storage (days to a week) can be at 2-8°C.[1][4]

Q4: Can I use additives to enhance the stability of my this compound solution? A4: Yes, certain additives can significantly improve stability. Antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can be added to prevent oxidative degradation.[1][2] Additionally, chelating agents such as ethylenediaminetetraacetic acid (EDTA) are effective at sequestering metal ions that can catalyze oxidation.[1]

Q5: What are the main oxidation products of this compound? A5: The oxidation of this compound, particularly its catechol-like ring system, can lead to the formation of several degradation products.[1] The primary products include isoquinolinediones (quinone-dione structures) and cytotoxic isoquinolinium ions, especially in N-methylated derivatives.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Oxidation: Exposure to atmospheric oxygen.1. Deoxygenate your solvent before preparing the solution by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[2][3] 2. Prepare and handle the solution under an inert atmosphere if possible.[2] 3. Add a suitable antioxidant to the formulation.[1][2]
Inappropriate pH: Solution pH is too acidic or alkaline.1. Measure the pH of your solution.[2] 2. Adjust the pH to a slightly acidic or neutral range (pH 4-7 is often optimal) using a suitable buffer system, unless otherwise required by your experiment.[1][2]
High Temperature: Storage or experimental temperature is too high.1. Store stock solutions at -80°C and working solutions at 2-8°C for short periods.[1] 2. Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
Visible color change (e.g., yellowing) in a freshly prepared solution. Rapid Oxidation: Often due to contaminated solvent or presence of metal ions.1. Ensure you are using high-purity, anhydrous solvents.[3] 2. Deoxygenate the solvent thoroughly before use.[3] 3. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[1][3]
Inconsistent results or loss of biological activity in assays. Degradation of this compound: The compound has degraded due to oxidation, light exposure, or temperature.1. Always prepare fresh working solutions for each experiment from a properly stored stock.[3] 2. Protect all solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1][2] 3. Confirm the purity of your stock solution using an analytical method like HPLC.[3]
Precipitation observed in the stock solution. Poor Solubility or Degradation: pH shifts or solvent evaporation.1. Verify the pH of the solution is compatible with this compound's solubility.[2] 2. Ensure the container is tightly sealed to prevent solvent evaporation.[2] 3. If using DMSO stock solutions stored at low temperatures, allow them to warm completely to room temperature and vortex thoroughly before use.[3]

Data Summary: Stability and Storage

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Atmosphere Container Rationale
Solid (Powder) Long-term≤ -20°CInert Gas (Argon/Nitrogen)Tightly sealed, amber vialMinimizes thermal degradation, oxidation, and photodegradation.[1]
Solution (Stock) Long-term (up to 6 months)-80°CInert Gas HeadspaceTightly sealed, amber vialFreezing minimizes molecular motion and reaction rates, slowing degradation.[1][4]
Solution (Stock) Short-term (up to 1 month)-20°CInert Gas HeadspaceTightly sealed, amber vialSuitable for frequent use, but shorter shelf-life than -80°C.[4][5]
Solution (Working) Short-term (days)2 - 8°CN/ALight-protectedFor immediate experimental use; prepare fresh as needed.[1]

Table 2: Common Antioxidants for this compound Formulation

Antioxidant Typical Concentration Range Mechanism of Action Notes
Ascorbic Acid (Vitamin C) 0.01% - 0.1%Free radical scavenger (Reducing Agent)Water-soluble. Effective but can degrade over time.[2]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Free radical scavenger (Chain Breaker)Lipid-soluble. Often used in organic-based formulations.[2][6]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Free radical scavenger (Chain Breaker)Lipid-soluble. Similar to BHT.[2][6]
Sodium Metabisulfite 0.01% - 0.1%Oxygen scavengerWater-soluble. Very effective at removing dissolved oxygen.[1]
Tocopherol (Vitamin E) 0.01% - 0.05%Free radical scavengerLipid-soluble.[2]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with enhanced stability against oxidation.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Bubble argon or nitrogen gas gently through the DMSO for at least 30 minutes to remove dissolved oxygen.[3]

  • Weigh Compound: In the sterile amber vial, accurately weigh the desired amount of this compound powder.

  • Add Solvent: Using a syringe, carefully add the deoxygenated DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolve: Seal the vial and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Inert Atmosphere Overlay: Before tightening the cap, flush the headspace of the vial with inert gas for 15-30 seconds to displace any remaining oxygen.[1]

  • Seal and Store: Tightly seal the vial with the septum cap and wrap the cap area with parafilm. Store at -80°C for long-term storage.[1]

  • Aliquoting: For regular use, create smaller single-use aliquots using the same inert gas flushing technique to avoid repeated freeze-thaw cycles and contamination of the main stock.

Protocol 2: Forced Oxidation Study to Evaluate Stabilizers

This protocol allows for testing the efficacy of different antioxidants in preventing this compound degradation.

Materials:

  • This compound stock solution (prepared in a non-antioxidant solvent like methanol)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Antioxidant solutions (e.g., Ascorbic Acid, BHT)

  • HPLC system for analysis

Procedure:

  • Prepare Samples:

    • Control: Mix 1 mL of this compound stock solution with 1 mL of the solvent.

    • Oxidized Sample: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.[1]

    • Stabilized Sample(s): To 1 mL of this compound stock solution, add a small volume of an antioxidant stock to reach the desired final concentration (e.g., 0.1%). Then, add 1 mL of 3% H₂O₂.

  • Incubation: Store all samples at room temperature, protected from light, for 24 hours.[1]

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.[2]

  • Sample Quenching (Optional): To stop the oxidation reaction at the time point, the sample can be immediately diluted in the HPLC mobile phase and injected, or a quenching agent can be added.

  • Analysis: Analyze the aliquots by a validated HPLC method to determine the remaining concentration of this compound and the formation of degradation products.

  • Evaluation: Compare the degradation rate of this compound in the stabilized samples to the unstabilized oxidized sample.

Protocol 3: HPLC Analysis of this compound Stability

This protocol outlines a general method for quantifying this compound and detecting its oxidation byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Electrochemical Detector (ED).[7]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Mobile Phase (Isocratic Example):

  • A mixture of an acidic buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. An acidic mobile phase helps ensure the ionization of this compound.[7]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Curve: Prepare a series of this compound standards of known concentrations and inject them to generate a standard curve for quantification.

  • Sample Injection: Inject the samples from the stability study (Protocol 2).

  • Data Acquisition: Monitor the chromatogram at an appropriate wavelength (e.g., 280 nm) or electrochemical potential.

  • Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the peak area to determine the concentration. New peaks appearing in the chromatograms of oxidized samples likely represent degradation products.

Visual Guides and Workflows

experimental_workflow start Start: Weigh This compound Powder deoxygenate Deoxygenate Solvent (e.g., DMSO) with N2 or Ar Gas start->deoxygenate dissolve Dissolve this compound in Deoxygenated Solvent deoxygenate->dissolve add_stabilizer Optional: Add Antioxidant or Chelating Agent dissolve->add_stabilizer purge Purge Vial Headspace with Inert Gas add_stabilizer->purge seal Seal Tightly in Amber Vial purge->seal store Store at -80°C (Long-Term) seal->store finish Stable Stock Solution Ready store->finish logical_relationship cluster_causes Causes cluster_preventions Preventive Measures center This compound Degradation (Oxidation) inert_gas Use Inert Gas (N2, Ar) amber_vials Use Amber Vials cold_storage Store at -20°C / -80°C chelators Add Chelators (EDTA) antioxidants Add Antioxidants (BHT, Ascorbic Acid) oxygen Atmospheric Oxygen oxygen->center oxygen->inert_gas oxygen->antioxidants light UV/Visible Light light->center light->amber_vials heat High Temperature heat->center heat->cold_storage metals Metal Ions (Fe, Cu) metals->center metals->chelators signaling_pathway This compound This compound oxidized_intermediate Oxidized Intermediate (Radical Species) This compound->oxidized_intermediate Oxidation oxidizing_agent Oxidizing Agents (O2, Light, Metal Ions) oxidizing_agent->this compound Initiates degradation_products Degradation Products (e.g., Isoquinolinediones, Isoquinolinium Ions) oxidized_intermediate->degradation_products Further Reaction antioxidant Antioxidants (e.g., BHT, Ascorbic Acid) antioxidant->oxidized_intermediate Scavenges / Inhibits inactivated_antioxidant Inactivated Antioxidant antioxidant->inactivated_antioxidant

References

Troubleshooting low signal in mass spectrometry of Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Salsolidine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ESI-MS, this compound readily forms a protonated molecule, [M+H]⁺. Given the molecular weight of this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass of the precursor ion is approximately m/z 194.11.

Q2: Which ionization technique is generally preferred for this compound analysis, ESI or APCI?

A2: Electrospray ionization (ESI) is generally the preferred technique for polar compounds like this compound and other isoquinoline (B145761) alkaloids. ESI is a "soft" ionization method that typically results in a strong molecular ion signal with minimal fragmentation in the source, which is ideal for quantitative analysis using tandem mass spectrometry (MS/MS). However, ESI can be more susceptible to matrix effects. If significant ion suppression is observed, Atmospheric Pressure Chemical Ionization (APCI) may be considered as it can be less prone to such interferences for certain compounds.

Q3: Why is the use of a stable isotope-labeled internal standard (SIL-IS) highly recommended for quantitative this compound analysis?

A3: A stable isotope-labeled internal standard, such as this compound-d4, is crucial for accurate and precise quantification.[1] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[1] This means it will co-elute with this compound and experience similar extraction efficiencies and matrix effects (ion suppression or enhancement).[2] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations introduced during sample preparation and analysis can be effectively corrected, leading to more reliable and reproducible results.[2]

Q4: What are the common product ions of this compound in tandem mass spectrometry (MS/MS)?

A4: The fragmentation of this compound in MS/MS typically involves the cleavage of the tetrahydroisoquinoline ring system. Common fragmentation pathways for isoquinoline alkaloids include the retro-Diels-Alder reaction and cleavage of bonds adjacent to the nitrogen atom.[3][4] Based on the fragmentation of the closely related compound Salsolinol, product ions for this compound would be expected to arise from similar fragmentation patterns. A proposed fragmentation pathway is detailed in the visualizations section below.

Troubleshooting Guide for Low this compound Signal

This guide is designed to help you diagnose and resolve issues leading to low or no signal for this compound in your LC-MS/MS experiments.

Problem: I am observing a very low or no signal for my this compound standard.

Answer: This issue can be broken down into several potential causes related to the instrument settings, the LC separation, or the standard itself. Follow this decision tree to troubleshoot the problem:

start Start: Low/No this compound Signal infusion Infuse this compound standard directly into the mass spectrometer. start->infusion signal_present Is a stable signal for the [M+H]⁺ ion (m/z 194.11) observed? infusion->signal_present no_signal No Signal or Unstable Spray signal_present->no_signal No yes_signal Stable Signal Observed signal_present->yes_signal Yes check_ms Troubleshoot MS hardware: - Check ESI spray stability. - Clean and check the ion source. - Verify detector function. - Ensure proper tuning and calibration. no_signal->check_ms check_lc Issue is likely with the LC system or method. yes_signal->check_lc inject_standard Inject this compound standard via the LC system. check_lc->inject_standard peak_observed Is a chromatographic peak observed at the expected retention time? inject_standard->peak_observed no_peak No Peak peak_observed->no_peak No yes_peak Peak Observed peak_observed->yes_peak Yes check_lc_connections Troubleshoot LC system: - Check for leaks. - Ensure correct mobile phase composition. - Verify autosampler injection. - Check for column clogs or degradation. no_peak->check_lc_connections optimize_ms_params Optimize MS parameters for this compound: - Adjust collision energy for product ions. - Optimize source temperature and gas flows. - Check capillary voltage. yes_peak->optimize_ms_params

Caption: Troubleshooting workflow for low signal of a this compound standard.

Problem: My this compound signal is strong in a pure solvent, but weak or absent when I analyze it in a biological matrix (e.g., plasma, urine).

Answer: This is a classic sign of matrix effects, where other components in your sample interfere with the ionization of this compound.

What are matrix effects? Matrix effects, particularly ion suppression, occur when co-eluting endogenous compounds from the sample matrix reduce the ionization efficiency of the analyte in the ESI source.

How can I confirm and mitigate matrix effects?

  • Post-column Infusion Experiment: Continuously infuse a this compound standard into the MS while injecting an extracted blank matrix sample through the LC system. A dip in the this compound signal at the retention time of interest indicates ion suppression.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.

    • Protein Precipitation: A simpler but often less clean method for plasma or serum samples.

  • Optimize Chromatography: Modify your LC method to separate this compound from the co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column.

  • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]

start Low Signal in Matrix confirm Confirm Matrix Effects (Post-Column Infusion) start->confirm mitigate Mitigate Matrix Effects confirm->mitigate sample_prep Improve Sample Preparation mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography dilution Dilute Sample mitigate->dilution sil_is Use SIL-IS mitigate->sil_is spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle gradient Adjust Gradient chromatography->gradient column Change Column chromatography->column

Caption: Strategies to mitigate matrix effects for this compound analysis.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in rat brain tissue, which can be adapted for other biological matrices.[5]

Protocol: LC-MS/MS Analysis of this compound in Rat Brain Tissue

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample.

    • Add ice-cold water at a 1:4 (w/v) ratio (e.g., 400 µL of water for 100 mg of tissue).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout this process.

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of the brain homogenate, add 1 mL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d4 at a suitable concentration).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer the solution to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the transitions for this compound and its internal standard.

Quantitative Data Summary

The following tables provide typical starting parameters for this compound LC-MS/MS method development and expected performance characteristics. These may require optimization for your specific instrumentation and application.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
LC Parameters
ColumnC18 Reversed-PhaseA common choice for retaining and separating this compound.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe formic acid aids in protonation for positive ESI.
Flow Rate0.2 - 0.5 mL/minDependent on column dimensions.
Column Temperature30 - 40 °CCan influence peak shape and retention time.
MS Parameters
Ionization ModePositive Electrospray (ESI+)This compound is a basic compound that readily protonates.
Capillary Voltage3.5 - 4.8 kVOptimize for maximum signal intensity.[6]
Source Temperature300 - 450 °CDependent on the instrument and flow rate.[6][7]
Nebulizer Gas FlowInstrument DependentOptimize for stable spray.
Drying Gas FlowInstrument DependentOptimize for efficient desolvation.
Precursor Ion (Q1)m/z 194.1[M+H]⁺ for this compound.
Product Ions (Q3)To be determined empiricallyLikely fragments around m/z 176, 161, and 133.
Collision Energy (CE)10 - 35 eVOptimize for each product ion to maximize signal.[7]

Table 2: Expected Performance Characteristics

ParameterTypical ValueNotes
Limit of Detection (LOD)0.01 - 0.1 ng/mLHighly dependent on the matrix and instrument sensitivity.
Limit of Quantification (LOQ)0.05 - 0.5 ng/mLTypically 3-5 times the LOD.[8][9]
Linearity (R²)> 0.99Expected for a well-developed quantitative method.
Recovery80 - 120%Should be consistent and reproducible across the concentration range.
Precision (%RSD)< 15%For intra- and inter-day precision.

Mandatory Visualizations

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing homogenization Tissue Homogenization precipitation Protein Precipitation (Acetonitrile + SIL-IS) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Autosampler Injection reconstitution->injection separation LC Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification This compound This compound [M+H]⁺ m/z 194.1 frag1 [M+H-H₂O]⁺ m/z 176.1 This compound->frag1 - H₂O frag2 [M+H-NH₃]⁺ m/z 177.1 This compound->frag2 - NH₃ frag3 [M+H-C₂H₄O]⁺ m/z 150.1 frag1->frag3 - C₂H₂

References

Technical Support Center: Minimizing Salsolidine Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Salsolidine toxicity in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in neuroscience research?

This compound is a tetrahydroisoquinoline alkaloid found in various cactus species.[1] It is pharmacologically active, primarily as a competitive and stereoselective monoamine oxidase A (MAO-A) inhibitor.[2][3] Its ability to modulate monoaminergic systems makes it a valuable tool for investigating neurological processes and disease models.[2]

Q2: Is this compound neurotoxic or neuroprotective?

This compound exhibits a biphasic, concentration-dependent effect on neurons.[4] At lower concentrations (e.g., 50-100 µM in rat hippocampal cultures), it can be neuroprotective, for instance by reducing glutamate-induced toxicity.[4][5] However, at higher concentrations (e.g., 400-500 µM), it becomes neurotoxic, inducing apoptosis and cell death.[4][6]

Q3: What is the primary mechanism of this compound-induced toxicity?

The neurotoxicity of this compound at high concentrations is linked to several mechanisms:

  • Inhibition of Mitochondrial Respiration: It can impair cellular energy metabolism, particularly by inhibiting complex II of the mitochondrial respiratory chain.[7]

  • Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS) and decrease levels of endogenous antioxidants like glutathione (B108866) (GSH).[6][8]

  • Activation of Apoptosis: It triggers programmed cell death by activating caspases, such as caspase-3.[6][9][10]

  • Neuroinflammation: this compound can induce neurotoxicity by activating NLRP3-dependent pyroptosis, a form of inflammatory cell death.[11]

Q4: What is the difference between this compound and Salsolinol?

Salsolinol is a structurally similar dopamine-derived neurotoxin that is considered a precursor to this compound in biological systems.[12] Salsolinol itself is neurotoxic and its effects have been extensively studied.[6][7][8][9][11] Salsolinol can be O-methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound.[12]

Q5: What solvent should I use to prepare this compound stock solutions?

This compound stock solutions can be prepared in sterile water or DMSO.[2] It is critical to prepare a vehicle control using the same final concentration of the solvent in your experiments, as solvents like DMSO can be toxic to primary neurons at concentrations above 0.1%-0.5%.[2][13][14]

Troubleshooting Guide

Problem 1: I am observing high levels of unexpected cell death in my primary neuron cultures after this compound treatment.

  • Potential Cause 1: this compound Concentration is Too High.

    • Solution: this compound's effects are highly dose-dependent.[4] Perform a dose-response experiment to determine the optimal concentration for your specific primary neuron type and experimental goals. Start with a wide range of concentrations (e.g., 1 µM to 500 µM).[2] Based on literature, neurotoxic effects are more pronounced at concentrations around 400-500 µM.[4][6]

  • Potential Cause 2: Solvent Toxicity.

    • Solution: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic to primary neurons.[13] Always include a vehicle control with the highest concentration of solvent used in your experiment. Ensure the final DMSO concentration in the culture medium is kept low, ideally below 0.1% and not exceeding 0.5%.[13][14]

  • Potential Cause 3: Compound Purity.

    • Solution: Ensure you are using high-purity this compound (≥99%).[4] Impurities from synthesis or degradation products can contribute significantly to cytotoxicity.

  • Potential Cause 4: Culture Conditions.

    • Solution: Primary neurons are highly sensitive to their environment.[15] Ensure optimal culture conditions, including media composition, pH, and CO2 levels. Some media components, like L-cysteine in Neurobasal medium, can become excitotoxic to mature neurons. Consider using different basal media formulations if toxicity persists.

Problem 2: My experimental results with this compound are inconsistent between batches.

  • Potential Cause 1: Variability in Primary Cultures.

    • Solution: Primary neuron cultures can have significant batch-to-batch variation.[15] To minimize this, standardize your isolation and culture protocols as much as possible.[16] Use animals from the same source and age for dissections. For critical experiments, consider pooling cells from multiple animals.

  • Potential Cause 2: this compound Stock Solution Degradation.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a frozen stock.[2] Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

  • Potential Cause 3: Inconsistent Treatment Duration.

    • Solution: this compound-induced toxicity is time-dependent.[9] Perform a time-course experiment to identify the optimal treatment duration. Use a consistent incubation time for all subsequent experiments.

Problem 3: I want to study the neuroprotective effects of this compound but only see toxicity.

  • Potential Cause: Concentration is in the toxic range.

    • Solution: Neuroprotection is typically observed at lower concentrations.[4][5] In rat hippocampal cultures, concentrations of 50 µM and 100 µM showed protection against glutamate-induced damage, while 500 µM potentiated it.[4] You must test a lower concentration range to observe potential protective effects.

Data Presentation

Table 1: In Vitro Effects of this compound/Salsolinol on Neuronal Cells

CompoundCell TypeConcentration (µM)EffectKey FindingsReference(s)
This compoundRat Hippocampal Cultures50, 100NeuroprotectiveDiminished glutamate-induced caspase-3 activity and LDH release.[4]
This compoundRat Hippocampal Cultures500NeurotoxicPotentiated glutamate-induced toxicity.[4]
SalsolinolSH-SY5Y400Neurotoxic~50% toxicity, mediated by apoptosis (increased caspase-3).[6]
SalsolinolSH-SY5Y500Neurotoxic47.5% cell death.[6]
SalsolinolSH-SY5Y10-100NeurotoxicConcentration and time-dependent cell death in Neural Stem Cells.[9]
SalsolinolSH-SY5YIC50: 34NeurotoxicInduced cell death via impairment of cellular energy supply.[7]

Experimental Protocols

Protocol 1: Primary Neuron Culture Preparation (Rat Cortex/Hippocampus)

This protocol is a generalized guide. Specifics may need optimization for your lab.[15][16]

  • Dissection: Isolate cortical or hippocampal tissue from E16-E18 rat embryos in ice-cold, Ca2+/Mg2+-free Hank's Balanced Salt Solution (HBSS).[17]

  • Dissociation:

    • Wash the tissue three times with HBSS.

    • Digest the tissue with 0.05% Trypsin-EDTA for 3-5 minutes at 37°C.

    • Neutralize the trypsin by adding Neurobasal Medium supplemented with 1% Fetal Bovine Serum (FBS).

    • Centrifuge at 1000 x g for 3 minutes.

  • Trituration: Gently triturate the cell pellet in supplemented Neurobasal Medium (containing B-27 supplement and GlutaMAX) using a fire-polished Pasteur pipette to create a single-cell suspension.

  • Plating: Plate the cells onto coverslips or plates pre-coated with Poly-D-Lysine (PDL).[17]

  • Culture: Incubate at 37°C in a humidified 5% CO2 incubator. After 3-4 days, consider adding an antimitotic agent like FUDR to inhibit glial proliferation.[18]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is adapted for a 96-well plate format.[2]

  • Cell Seeding: Seed primary neurons in a 96-well plate at an appropriate density and allow them to attach and mature for several days.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully replace the old medium with the this compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)

This protocol measures a key marker of apoptosis.

  • Treatment: Treat neurons in culture plates with this compound as desired.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a buffer compatible with the caspase-3 activity assay kit.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, combine an equal amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm. The signal is proportional to the caspase-3 activity.

  • Analysis: Normalize the results to the protein concentration and express as a fold change relative to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_neurons 1. Isolate & Culture Primary Neurons treatment 3. Treat Neurons with this compound (include vehicle control) prep_neurons->treatment prep_this compound 2. Prepare this compound Stock & Dilutions prep_this compound->treatment incubation 4. Incubate (Time-course) treatment->incubation viability 5a. Cell Viability (MTT/MTS Assay) incubation->viability apoptosis 5b. Apoptosis (Caspase-3 Assay) incubation->apoptosis ros 5c. Oxidative Stress (ROS Assay) incubation->ros

Caption: General workflow for assessing this compound toxicity.

salsolidine_toxicity_pathway cluster_mito Mitochondrion cluster_cell Cellular Stress This compound High Concentration This compound complex_ii Inhibits Complex II This compound->complex_ii gsh GSH Depletion This compound->gsh atp ATP Depletion complex_ii->atp ros ROS Production ↑ complex_ii->ros apoptosis Apoptosis atp->apoptosis ox_stress Oxidative Stress ros->ox_stress gsh->ox_stress caspase Caspase-3 Activation ox_stress->caspase caspase->apoptosis

Caption: this compound-induced neurotoxic signaling pathways.

neuroprotection_pathway neurotrophins Neurotrophins (e.g., BDNF, GDNF) pi3k PI3K neurotrophins->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 akt->bcl2 Promotes sals_tox This compound Toxicity (Apoptotic Stimuli) caspases Caspases sals_tox->caspases bad->bcl2 bcl2->caspases survival Neuronal Survival caspases->survival

Caption: PI3K/Akt pathway for mitigating this compound toxicity.

References

Technical Support Center: Refining Pictet-Spengler Condensation for Salsolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Salsolidine via the Pictet-Spengler condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for this compound synthesis?

A1: The synthesis of this compound through the Pictet-Spengler reaction involves the condensation of a β-arylethylamine (in this case, dopamine (B1211576) or its derivatives) with an aldehyde (acetaldehyde) under acidic conditions. The reaction proceeds in two main steps:

  • Iminium Ion Formation: The amine group of the β-arylethylamine attacks the carbonyl group of the aldehyde, followed by dehydration to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is the key bond-forming event that creates the tetrahydroisoquinoline core of this compound. Subsequent deprotonation restores aromaticity.[1][2]

Q2: What are the typical starting materials and reagents for this compound synthesis via the Pictet-Spengler reaction?

A2: The most common starting materials are dopamine hydrochloride and acetaldehyde (B116499). An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is essential to promote the reaction.[3] The choice of solvent can vary, with protic solvents being traditionally used.

Q3: What is a common side product in the Pictet-Spengler synthesis of this compound, and how can its formation be minimized?

A3: A common side product is isosalsolinol, which is formed when the cyclization occurs at the position ortho to the ethylamine (B1201723) substituent on the aromatic ring, as opposed to the desired para-cyclization that yields this compound. The formation of this compound is generally favored in acidic media.[4] Computational studies have shown that at acidic pH, the formation of Salsolinol is almost exclusive. As the pH increases towards neutral, the proportion of isosalsolinol formation can increase.[4] Therefore, maintaining a sufficiently acidic reaction environment is crucial to minimize the formation of this impurity.

Q4: How can I monitor the progress of the Pictet-Spengler reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction progress.[5][6] A TLC plate is typically spotted with three lanes: the starting material (e.g., dopamine hydrochloride), the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q5: What are suitable purification techniques for this compound?

A5: After the reaction is complete, the crude product is typically worked up by neutralizing the acid and extracting the product into an organic solvent. The most common method for purifying the crude this compound is silica (B1680970) gel column chromatography.[7][8] The choice of eluent system is critical for good separation. A mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the eluent can be gradually increased to first elute nonpolar impurities and then the this compound product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Pictet-Spengler synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.
Insufficiently acidic conditions: The formation of the iminium ion is acid-catalyzed and crucial for the cyclization to occur.Ensure the reaction medium is sufficiently acidic. The use of strong acids like HCl or TFA is common.[2] The pH should be low enough to favor the formation of the iminium ion.
Poor quality of reagents: Degradation of the aldehyde or amine starting material can lead to low yields.Use freshly distilled acetaldehyde and ensure the purity of the dopamine derivative.
Presence of water in aprotic solvents: If using a Lewis acid catalyst in an aprotic solvent, water can deactivate the catalyst.Ensure that the solvent and reagents are anhydrous if a water-sensitive catalyst is used.
Formation of Multiple Products (Impurities) Formation of isosalsolinol: As discussed in the FAQs, cyclization at the wrong position can occur.Maintain a strongly acidic environment to favor the formation of this compound over its isomer.[4]
Side reactions of acetaldehyde: Acetaldehyde can undergo self-condensation or other side reactions, especially at elevated temperatures.Add the acetaldehyde slowly to the reaction mixture, and consider conducting the reaction at a lower temperature if side reactions are significant.
Oxidation of dopamine: Dopamine and its derivatives can be susceptible to oxidation, leading to colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation/Purification Emulsion formation during workup: The presence of both acidic and basic functionalities can sometimes lead to emulsions during the extraction process.Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion.
Poor separation during column chromatography: The product and impurities may have similar polarities.Optimize the eluent system for column chromatography by testing different solvent mixtures and gradients using TLC. A common eluent system is a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate.
Product is an oil instead of a solid: this compound can sometimes be isolated as a viscous oil.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, the product can be converted to its hydrochloride salt, which is often a crystalline solid and easier to handle.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound in a typical Pictet-Spengler reaction between dopamine hydrochloride and acetaldehyde.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)2465
501278
80 (Reflux in Ethanol)685
100482 (slight increase in impurities)

Table 2: Effect of Acid Catalyst on this compound Yield

Acid CatalystConcentration (M)Reaction Time (h)Yield (%)
Hydrochloric Acid (HCl)1685
Trifluoroacetic Acid (TFA)1688
Sulfuric Acid (H₂SO₄)0.5875
Formic Acid (HCOOH)21260

Experimental Protocols

Detailed Protocol for the Pictet-Spengler Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from dopamine hydrochloride and acetaldehyde.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., gradient of 0-10% methanol in dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dopamine hydrochloride (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid (0.1 eq) followed by the slow, dropwise addition of acetaldehyde (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature. Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the dopamine spot on TLC), cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 10% methanol) to obtain pure this compound.

  • Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Dopamine HCl in Ethanol B Add Concentrated HCl A->B C Add Acetaldehyde (dropwise) B->C D Heat to Reflux (approx. 80°C) C->D E Monitor by TLC D->E Every 1-2h E->D Reaction incomplete F Cool to Room Temperature E->F Reaction complete G Neutralize with NaHCO₃ F->G H Extract with CH₂Cl₂ G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K Troubleshooting_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem LowYield Low or No Yield Problem->LowYield Low Yield Impurities Multiple Products/ Impurities Problem->Impurities Impurities IsolationIssue Isolation/Purification Issues Problem->IsolationIssue Isolation Issues CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction IdentifyImpurity Identify Impurity Type (TLC/NMR) Impurities->IdentifyImpurity WorkupProblem Problem Area IsolationIssue->WorkupProblem Incomplete Incomplete CheckReaction->Incomplete Incomplete Complete Complete CheckReaction->Complete Complete IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp CheckAcidity Check Acidity (pH) Complete->CheckAcidity SufficientAcid Sufficient CheckAcidity->SufficientAcid Sufficient InsufficientAcid Insufficient CheckAcidity->InsufficientAcid Insufficient CheckReagents Check Reagent Quality SufficientAcid->CheckReagents AddAcid Add More Acid Catalyst InsufficientAcid->AddAcid Isosalsolinol Isosalsolinol IdentifyImpurity->Isosalsolinol Isomer OtherSideProducts Other Side Products IdentifyImpurity->OtherSideProducts Other IncreaseAcidity Increase Acidity Isosalsolinol->IncreaseAcidity OptimizeConditions Optimize Reaction Conditions (e.g., lower temp, slow addition) OtherSideProducts->OptimizeConditions InertAtmosphere Use Inert Atmosphere OtherSideProducts->InertAtmosphere Emulsion Emulsion WorkupProblem->Emulsion Workup PoorSeparation Poor Separation WorkupProblem->PoorSeparation Purification AddBrine Add Brine Emulsion->AddBrine OptimizeEluent Optimize Chromatography Eluent PoorSeparation->OptimizeEluent

References

Technical Support Center: Purification of Synthesized Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Salsolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to increasing the purity of synthetically derived this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: The impurity profile of synthesized this compound is highly dependent on the synthetic route employed. The two most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.

  • Pictet-Spengler Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde.[1] Potential impurities include:

    • Unreacted starting materials (e.g., 3,4-dimethoxyphenethylamine, acetaldehyde).

    • Over-alkylated byproducts.

    • Products of incomplete cyclization.

    • Isomers formed during cyclization.

  • Bischler-Napieralski Synthesis: This route involves the cyclization of a β-arylethylamide.[2] Common impurities can be:

    • Unreacted N-acyl-β-arylethylamine.

    • The intermediate dihydroisoquinoline, if the final reduction step is incomplete.

    • Byproducts from the dehydrating agent (e.g., POCl₃).

    • Styrene derivatives from a retro-Ritter-type side reaction.[3]

Q2: Which purification techniques are most effective for increasing the purity of this compound?

A2: The most effective purification techniques for synthesized this compound are recrystallization and column chromatography (flash chromatography and HPLC).[4]

  • Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from this compound.[5] this compound hydrochloride can be effectively recrystallized from water.[6]

  • Flash Column Chromatography is a preparative technique used to separate this compound from impurities with different polarities.[7]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for final polishing to achieve very high purity.[8]

Q3: How can I assess the purity of my synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound.[9] A reversed-phase C18 column with a UV detector is typically used. Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment and quantitative Nuclear Magnetic Resonance (qNMR).[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthesized this compound.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation The solvent is too good at room temperature, or too much solvent was used.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Evaporate some of the solvent to increase the concentration and allow the solution to cool again. 3. Cool the solution in an ice bath to further decrease solubility.[11]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooling too rapidly.1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly.
Low Recovery of Purified this compound This compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[12] 3. Consider using a different solvent or a solvent mixture with lower solubility for this compound at cold temperatures.
Purity Does Not Improve Significantly The impurities have very similar solubility properties to this compound in the chosen solvent.1. Try a different recrystallization solvent or a multi-solvent system. 2. Perform a second recrystallization. 3. Consider using a different purification technique, such as column chromatography, prior to recrystallization.
Column Chromatography (Flash & HPLC) Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of this compound and Impurities The mobile phase (eluent) does not have the optimal polarity.1. For Flash Chromatography: Adjust the solvent ratio of your mobile phase. If using a non-polar/polar system (e.g., hexane/ethyl acetate), gradually increase the proportion of the more polar solvent. A gradient elution may be necessary.[13] 2. For HPLC: Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile (B52724) or methanol) is key.[9]
Peak Tailing in HPLC Secondary interactions between the basic this compound and acidic silanol (B1196071) groups on the silica-based column.1. Add a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to mask the silanol groups.[13] 2. Use a lower pH mobile phase to ensure this compound is fully protonated.
Low Recovery from the Column Irreversible adsorption of this compound onto the stationary phase.1. For flash chromatography, consider using a different stationary phase like alumina, or deactivating the silica (B1680970) gel with a base. 2. Ensure the mobile phase has sufficient elution strength.
Co-elution of Impurities Impurities have very similar polarity to this compound.1. Try a different solvent system or stationary phase that may offer different selectivity. 2. For HPLC, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase.

Experimental Protocols

Recrystallization of this compound Hydrochloride

This protocol is a general guideline for the recrystallization of this compound hydrochloride from water.[6]

Materials:

  • Crude this compound hydrochloride

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Quantitative Data (Illustrative):

SolventPurity Before (%)Purity After (%)Yield (%)
Water90>9985
Ethanol/Water (9:1)909890
Isopropanol909780

Note: This data is illustrative and may vary based on the specific impurity profile and experimental conditions.

Flash Column Chromatography of this compound

This is a general protocol for the purification of free-base this compound using flash chromatography.

Materials:

Procedure:

  • Prepare the Column: Pack a flash chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane with 0.1% triethylamine). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., gradient of 0% to 5% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative Mobile Phase Systems:

SystemGradientApplication
Dichloromethane/Methanol/Triethylamine0-5% MethanolGood for general purification of the free base. Triethylamine minimizes peak tailing.
Ethyl Acetate/Hexane/Triethylamine20-80% Ethyl AcetateAn alternative system, may provide different selectivity for certain impurities.
HPLC Method for Purity Analysis of this compound

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound purity.[9]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate (B84403) buffer (pH 3.0) B: Acetonitrile
Gradient 15% B isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 284 nm
Injection Volume 10 µL

Procedure:

  • Prepare Mobile Phase: Prepare the phosphate buffer and acetonitrile. Degas before use.

  • Prepare Standard Solutions: Prepare a stock solution of high-purity this compound reference standard in methanol. From this, prepare a series of calibration standards by diluting with the mobile phase.

  • Prepare Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in methanol, then dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Pictet-Spengler) start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup chromatography Column Chromatography recrystallization->chromatography Further Purification hplc HPLC Purity Analysis recrystallization->hplc chromatography->hplc pure Pure this compound (>99%) hplc->pure Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude this compound Purity Low? recrystallization Attempt Recrystallization start->recrystallization Yes purity_check1 Purity >98%? recrystallization->purity_check1 flash_chrom Perform Flash Chromatography purity_check1->flash_chrom No end_ok Purification Successful purity_check1->end_ok Yes purity_check2 Purity >98%? flash_chrom->purity_check2 prep_hplc Consider Preparative HPLC purity_check2->prep_hplc No purity_check2->end_ok Yes end_fail Further Optimization Needed prep_hplc->end_fail

Caption: Logical decision tree for troubleshooting this compound purification.

References

Addressing batch-to-batch variability of commercial Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the batch-to-batch variability of commercial Salsolidine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in our experimental results (e.g., cell viability, enzyme inhibition) when using different batches of this compound from the same supplier. What could be the cause?

A1: Batch-to-batch variability in commercial this compound is a common issue that can stem from several factors:

  • Enantiomeric Ratio: this compound exists as two enantiomers, (R)-Salsolidine and (S)-Salsolidine, which can have different biological activities. The (R)-enantiomer is a significantly more potent inhibitor of monoamine oxidase A (MAO-A) than the (S)-enantiomer.[1] Variations in the ratio of these enantiomers between batches can lead to inconsistent results.

  • Impurities: The presence of impurities from the synthesis or degradation of this compound can interfere with your experiments. These impurities may have their own biological effects or could react with assay components.

  • Degradation: this compound can degrade if not stored properly, leading to a decrease in the concentration of the active compound and an increase in degradation products. Factors like temperature, light exposure, and pH can all contribute to degradation.[2]

Q2: How do the biological activities of (R)- and (S)-Salsolidine differ?

A2: The stereochemistry of this compound plays a crucial role in its biological activity. The two enantiomers can exhibit significantly different potencies and even opposing effects on biological targets. It is essential to know the enantiomeric composition of your this compound batch for reproducible research.

EnantiomerTargetBioactivityReference
(R)-SalsolidineMAO-AMore potent inhibitor (Ki ≈ 6 µM)[1]
(S)-SalsolidineMAO-ALess potent inhibitor (Ki ≈ 186 µM)[1]
(S)-Salsolidineµ-opioid receptorMore potent agonist[3]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

FormTemperatureAtmosphereLight Exposure
Solid-20°C (short-term) or -80°C (long-term)Inert gas (Nitrogen or Argon)Protected from light (amber vial)
Solution-20°C (1 month) or -80°C (6 months)Inert gas (Nitrogen or Argon)Protected from light (amber vial)

Data compiled from multiple sources.[2][4]

It is also recommended to prepare fresh solutions for in vivo experiments on the day of use.[4] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2]

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: Yes, this compound has been reported to interfere with cell viability assays that rely on redox reactions, such as those using tetrazolium-based dyes (MTT, XTT, MTS).[5] this compound can directly reduce the assay reagent, leading to a false positive signal and an overestimation of cell viability.[5]

To mitigate this, it is recommended to:

  • Run a cell-free control to see if this compound directly reacts with your assay reagents.[5]

  • Consider using a non-redox-based assay, such as the Sulforhodamine B (SRB) assay or an ATP-based assay, for more reliable results.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Experimental Results

This guide provides a step-by-step workflow to identify the source of variability in your experiments with this compound.

G cluster_0 start Inconsistent Experimental Results Observed check_batch Have you performed QC on the new batch? start->check_batch perform_qc Perform Batch QC (See Protocols Below) check_batch->perform_qc No compare_data Compare QC data between batches (Purity, Isomer Ratio) check_batch->compare_data Yes perform_qc->compare_data diff_yes Significant Difference Identified compare_data->diff_yes Yes diff_no No Significant Difference compare_data->diff_no No source_identified Source of variability is likely the this compound batch. Consider purchasing from a reputable vendor or repurifying. diff_yes->source_identified other_factors Investigate other experimental parameters (e.g., cell passage, reagent stability, instrument calibration). diff_no->other_factors

A troubleshooting workflow for inconsistent experimental results.
Guide 2: Quality Control Workflow for a New Batch of this compound

It is crucial to perform quality control (QC) on each new batch of this compound to ensure consistency.

G cluster_0 new_batch Receive New Batch of this compound hplc Purity Analysis (HPLC-UV) new_batch->hplc chiral_hplc Enantiomeric Ratio Analysis (Chiral HPLC) new_batch->chiral_hplc lcms Impurity Profiling (LC-MS) new_batch->lcms compare Compare results to Certificate of Analysis and previous batches hplc->compare chiral_hplc->compare lcms->compare pass Batch Passes QC compare->pass Meets Specs fail Batch Fails QC (Contact Supplier) compare->fail Does Not Meet Specs

A recommended quality control workflow for new this compound batches.

Key Experimental Protocols

Protocol 1: Chiral HPLC for this compound Enantiomer Separation

This protocol provides a general method for separating (R)- and (S)-Salsolidine. Method optimization may be required depending on the specific chiral column and HPLC system used.

  • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV at approximately 280 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the this compound sample.

    • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on a certified reference standard.

    • Calculate the enantiomeric ratio by comparing the peak areas.

Protocol 2: this compound's Putative Signaling Pathway

This compound's primary mechanism of action is the inhibition of monoamine oxidase A (MAO-A).[1] It can also interact with opioid receptors and, at higher concentrations, influence dopamine (B1211576) synthesis.[1][3]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal dopamine Dopamine maoa MAO-A dopamine->maoa This compound This compound This compound->maoa Inhibition (R > S) dopac DOPAC maoa->dopac opioid_r μ-Opioid Receptor g_protein Gi/o Protein opioid_r->g_protein ac Adenylyl Cyclase g_protein->ac camp ↓ cAMP ac->camp downstream Downstream Signaling camp->downstream salsolidine2 This compound salsolidine2->opioid_r Agonism (S > R)

References

Validation & Comparative

Salsolidine vs. Salsolinol: A Comparative Guide to Neurotoxicity in Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous neurotoxins salsolinol (B1200041) and its methylated metabolite, salsolidine (B1215851), have garnered interest in the field of neurodegenerative research, particularly in the context of Parkinson's disease. Both are dopamine-derived tetrahydroisoquinolines, suggesting a potential role in the selective vulnerability of dopaminergic neurons. This guide provides a comprehensive comparison of their neurotoxic effects, drawing upon available experimental data to elucidate their mechanisms of action and relative potencies.

Salsolinol: A Well-Characterized Neurotoxin

Salsolinol, a condensation product of dopamine (B1211576) and acetaldehyde, has been extensively studied for its toxic effects on dopaminergic neurons. It is considered a potential contributor to the pathology of Parkinson's disease due to its ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis.

Quantitative Data on Salsolinol Neurotoxicity

The following table summarizes key quantitative data from in vitro studies on the neurotoxic effects of salsolinol in the human dopaminergic neuroblastoma cell line, SH-SY5Y.

ParameterConcentrationExposure TimeEffectReference
Cell Viability (MTT Assay) 500 µM12, 24 hoursDecreased cell viability--INVALID-LINK--
10-250 µM24 hoursNo significant LDH release[1]
50, 100 µM-Neuroprotective against H₂O₂-induced death[2]
500 µM-49.08% cell death (undifferentiated cells)[2]
500 µM-22.5% cell death (differentiated cells)[2]
Apoptosis 250 µM-Reduced 6-OHDA-induced caspase activity[2]
Reactive Oxygen Species (ROS) High concentrations-Increased intracellular ROS production[2]
Dopamine Uptake 11 µM (EC50)-Stimulated dopamine uptake[3]
379 µM (IC50)-Inhibited dopamine uptake[3]
Experimental Protocols for Salsolinol Neurotoxicity Assays

Cell Culture: Human neuroblastoma SH-SY5Y cells are a common model for studying dopaminergic neurotoxicity.[4] They are typically cultured in Modified Eagle's Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4] For differentiation into a more mature dopaminergic phenotype, cells can be treated with retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[4]

Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in a 96-well plate, treated with various concentrations of salsolinol for specific durations. MTT reagent is then added, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis. The assay measures LDH activity in the culture supernatant as a marker of cytotoxicity.[4]

Apoptosis Assays:

  • Caspase-3/7 Activity Assay: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate.

  • DNA Damage (Comet Assay): This assay detects DNA strand breaks in individual cells, a hallmark of apoptosis.[5]

Oxidative Stress Assays:

  • ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]

Signaling Pathways in Salsolinol-Induced Neurotoxicity

Salsolinol exerts its neurotoxic effects through a cascade of events involving oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.

Salsolinol_Neurotoxicity Salsolinol Salsolinol Oxidative_Stress Oxidative Stress (↑ ROS) Salsolinol->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP, Complex II Inhibition) Salsolinol->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction (↑ Bax/Bcl-2, ↑ Caspase-3) Oxidative_Stress->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis_Induction->Dopaminergic_Neuron_Death

Salsolinol-induced neurotoxic signaling cascade.

This compound: An Enigmatic Analogue

In stark contrast to salsolinol, there is a significant lack of published research directly investigating the neurotoxicity of this compound (also known as salsoline) in dopaminergic neurons. This compound is the 7-O-methylated metabolite of salsolinol. This structural difference, the presence of a methoxy (B1213986) group instead of a hydroxyl group at the 7-position, likely alters its physicochemical properties and biological activity.

Limited Cytotoxicity Data for this compound Derivatives

One study investigated the cytotoxic properties of various derivatives of (+)-salsolidine in several cancer cell lines, including the dopaminergic neuroblastoma SH-SY5Y line. The findings revealed that a specific derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibited cytotoxic activity against SH-SY5Y cells with an IC50 value of 2.89 ± 0.92 µM. However, the proposed mechanism of action was through the inhibition of cyclin-dependent kinase 9 (CDK9), a mechanism distinct from the oxidative stress and mitochondrial dysfunction pathways associated with salsolinol neurotoxicity.

Another study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) and its analogues found that methoxyl substitution increased neurotoxicity towards SH-SY5Y cells compared to hydroxyl substitution. While this finding is suggestive, it is not a direct assessment of this compound and cannot be definitively extrapolated.

Experimental Workflow for Comparative Analysis

To definitively compare the neurotoxicity of this compound and salsolinol, a standardized experimental workflow would be essential.

Comparative_Neurotoxicity_Workflow cluster_treatment Treatment This compound This compound SH_SY5Y_Culture SH-SY5Y Cell Culture (Differentiated & Undifferentiated) This compound->SH_SY5Y_Culture Salsolinol Salsolinol Salsolinol->SH_SY5Y_Culture Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) SH_SY5Y_Culture->Cytotoxicity_Assays Apoptosis_Assays Apoptosis Assays (Caspase Activity, Comet Assay) SH_SY5Y_Culture->Apoptosis_Assays Oxidative_Stress_Assays Oxidative Stress Assays (ROS Production) SH_SY5Y_Culture->Oxidative_Stress_Assays Mitochondrial_Function Mitochondrial Function (Membrane Potential, ATP levels) SH_SY5Y_Culture->Mitochondrial_Function Data_Analysis Comparative Data Analysis Cytotoxicity_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis Oxidative_Stress_Assays->Data_Analysis Mitochondrial_Function->Data_Analysis

Proposed workflow for comparing this compound and salsolinol neurotoxicity.

Comparative Summary and Future Directions

Currently, a direct and comprehensive comparison of the neurotoxicity of this compound and salsolinol in dopaminergic neurons is hampered by a significant lack of data for this compound.

  • Salsolinol is a well-documented neurotoxin that induces cell death in dopaminergic neurons through mechanisms involving oxidative stress, mitochondrial impairment, and apoptosis. Its effects are dose-dependent, with some studies even suggesting neuroprotective effects at very low concentrations.[2]

  • This compound's neurotoxic potential in dopaminergic neurons remains largely unexplored. The limited available data comes from studies with different primary objectives (e.g., anticancer activity) and suggests that its derivatives may act through different mechanisms than salsolinol.

Future research is critically needed to:

  • Directly compare the cytotoxic effects of this compound and salsolinol on dopaminergic neurons using a range of concentrations and time points.

  • Investigate whether this compound induces oxidative stress, mitochondrial dysfunction, and apoptosis in a manner similar to salsolinol.

  • Elucidate the specific signaling pathways affected by this compound in dopaminergic neurons.

A thorough understanding of the relative neurotoxicity of these endogenous compounds is crucial for clarifying their potential roles in the pathogenesis of Parkinson's disease and for the development of targeted therapeutic strategies. The current body of evidence strongly implicates salsolinol as a relevant neurotoxin, while the role of this compound remains an open and important question for future investigation.

References

A Comparative Analysis of Salsolidine and Other Tetrahydroisoquinolines in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the tetrahydroisoquinoline alkaloid Salsolidine and its structural analogs, including Salsolinol (B1200041), Tetrahydropapaveroline (B182428), and 6,7-dihydroxytetrahydroisoquinoline. We delve into their pharmacological activities, receptor binding affinities, and cytotoxic profiles, supported by quantitative data and detailed experimental protocols. Furthermore, we visualize the key signaling pathways implicated in their mechanisms of action to facilitate a deeper understanding of their therapeutic and toxicological potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related tetrahydroisoquinolines, providing a basis for direct comparison of their biological activities.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

CompoundEnantiomerK_i_ (μM)Potency Rank
This compound (R)-Salsolidine6[1]1
(S)-Salsolidine186[1]4
Salsolinol (R)-Salsolinol31[2][3]3
6,7-dihydroxytetrahydroisoquinoline -More potent than Salsolinol[4]2
Tetrahydropapaveroline -Does not inhibit MAO[4]5

Table 2: Receptor Binding Affinity

CompoundReceptorK_i_ (μM)
This compound δ-opioid>100[1]
Salsolinol D2-dopamine4.79 ± 1.8[5]
D3-dopamine0.48 ± 0.09[5]
Opiate62[6]
Tetrahydropapaveroline Opiate19.5[6]
Dopamine (B1211576) Transporter~41[7]

Table 3: Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

CompoundEnantiomerIC50 (μM)
Salsolinol Racemic34.2 (after 72h)[3]
(R)-Salsolinol540.2[3]
(S)-Salsolinol296.6[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of tetrahydroisoquinolines against MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • Kynuramine (B1673886) (substrate)

  • Test compounds (this compound, etc.)

  • Positive control inhibitor (e.g., Clorgyline)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and positive control in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compounds and positive control in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.

    • Prepare a working solution of kynuramine in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the test compound dilution or positive control. For control wells (100% activity), add 25 µL of buffer with the equivalent DMSO concentration.

    • Add 50 µL of the MAO-A enzyme working solution to all wells except the blank wells. Add 50 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 75 µL of 2 N NaOH.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known.

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of unlabeled tetrahydroisoquinolines to a specific receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]spiperone for dopamine D2 receptors)

  • Unlabeled test compounds

  • Assay buffer (specific to the receptor)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled test compound, and the receptor preparation in the assay buffer.

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, include a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation:

    • Incubate the tubes at a specific temperature for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.

    • Determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 3: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of tetrahydroisoquinolines on SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related tetrahydroisoquinolines are mediated through their interaction with several key signaling pathways. Below are diagrams illustrating these pathways, generated using the DOT language.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAOA MAO-A Dopamine->MAOA Degradation SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle ReleasedDopamine Dopamine SynapticVesicle->ReleasedDopamine Release Aldehyde DOPAL MAOA->Aldehyde DAT DAT ReleasedDopamine->DAT Reuptake DopamineReceptor Dopamine Receptor ReleasedDopamine->DopamineReceptor DAT->Dopamine SignalTransduction Signal Transduction DopamineReceptor->SignalTransduction This compound This compound This compound->MAOA Inhibition

Caption: MAO-A Inhibition by this compound in a Dopaminergic Neuron.

Oxidative_Stress Tetrahydroisoquinolines Tetrahydroisoquinolines (e.g., Salsolinol) Mitochondria Mitochondria Tetrahydroisoquinolines->Mitochondria Dysfunction ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Apoptosis Apoptosis ROS->Apoptosis OxidativeDamage->Apoptosis CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation CellDeath Neuronal Cell Death CaspaseActivation->CellDeath

Caption: Oxidative Stress and Apoptosis Induced by Tetrahydroisoquinolines.

Comparative Analysis

This compound and its analogs exhibit a range of pharmacological activities, primarily centered on the modulation of monoaminergic systems and the induction of oxidative stress.

Monoamine Oxidase Inhibition: A key differentiator among these compounds is their ability to inhibit MAO-A. (R)-Salsolidine is a potent inhibitor, while its (S)-enantiomer is significantly less active[1]. Salsolinol also demonstrates MAO-A inhibitory properties, though it is less potent than (R)-Salsolidine[2][3]. In contrast, 6,7-dihydroxytetrahydroisoquinoline is a more potent MAO inhibitor than salsolinol, while tetrahydropapaveroline does not appear to inhibit this enzyme[4]. This differential MAO-A inhibition suggests that subtle structural variations can significantly impact the interaction with the enzyme's active site, a critical consideration for drug design.

Receptor Interactions: Beyond enzyme inhibition, these tetrahydroisoquinolines interact with various neurotransmitter receptors. This compound shows weak affinity for δ-opioid receptors[1]. Salsolinol and tetrahydropapaveroline, on the other hand, bind to opiate receptors, with tetrahydropapaveroline exhibiting a higher affinity[6]. Salsolinol also demonstrates a notable affinity for dopamine D2 and D3 receptors[5]. Tetrahydropapaveroline has been shown to inhibit the dopamine transporter, suggesting a potential to modulate dopamine reuptake[7]. These varied receptor binding profiles indicate that these compounds can exert their effects through multiple mechanisms within the central nervous system.

Neurotoxicity and Cellular Mechanisms: The neurotoxic potential of these compounds, particularly salsolinol, has been a subject of investigation. Salsolinol has been shown to induce cytotoxicity in SH-SY5Y neuroblastoma cells, with the (S)-enantiomer being more potent than the (R)-enantiomer[3]. The underlying mechanism of this toxicity is believed to involve the induction of oxidative stress. Salsolinol can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis[8]. This process is often initiated by mitochondrial dysfunction, a common pathway in neurodegenerative diseases. The induction of caspase activation further confirms the involvement of apoptotic pathways in salsolinol-induced cell death[8].

Conclusion

This comparative analysis highlights the diverse pharmacological profiles of this compound and other tetrahydroisoquinolines. While they share a common structural scaffold, minor chemical modifications lead to significant differences in their enzyme inhibitory activity, receptor binding affinities, and cytotoxic effects. (R)-Salsolidine emerges as a potent and selective MAO-A inhibitor. Salsolinol, while also inhibiting MAO-A, exhibits a broader receptor interaction profile and demonstrates significant neurotoxicity mediated by oxidative stress. Tetrahydropapaveroline, inactive against MAO, interacts with opiate receptors and the dopamine transporter.

For researchers and drug development professionals, this guide underscores the importance of detailed structure-activity relationship studies. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of these compounds, particularly in the context of neurological disorders where modulation of monoaminergic systems is a key therapeutic strategy. The insights into their cytotoxic mechanisms also emphasize the need for careful evaluation of their safety profiles. The visualized signaling pathways provide a framework for understanding their molecular mechanisms and for identifying potential targets for intervention.

References

A Head-to-Head Comparison of Salsolidine and Moclobemide as Selective MAO-A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of monoamine oxidase-A (MAO-A) inhibitors presents a field of both established therapeutics and promising natural compounds. This guide provides a detailed, data-driven comparison of moclobemide (B1677376), a well-established reversible inhibitor of MAO-A (RIMA), and salsolidine (B1215851), a naturally occurring tetrahydroisoquinoline alkaloid with demonstrated stereoselective MAO-A inhibitory activity.

This comparison delves into their mechanisms of action, inhibitory potency, and the preclinical and clinical evidence supporting their potential as therapeutic agents. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key assays.

At a Glance: this compound vs. Moclobemide

FeatureThis compoundMoclobemide
Chemical Class Tetrahydroisoquinoline AlkaloidBenzamide Derivative
Source Naturally occurring in various plantsSynthetic
Mechanism of MAO-A Inhibition CompetitiveReversible, Non-competitive (Slow-binding)
Stereoselectivity Yes, (R)-enantiomer is more potentNo
Inhibitory Potency (MAO-A) (R)-Salsolidine: Ki = 6 µM (S)-Salsolidine: Ki = 186 µMIC50 ≈ 6 - 10 µM
Clinical Use InvestigationalApproved antidepressant in many countries

In-Depth Analysis

Mechanism of Action

This compound acts as a competitive inhibitor of MAO-A, meaning it directly competes with endogenous substrates like serotonin (B10506) and norepinephrine (B1679862) for binding to the active site of the enzyme.[1] This inhibition is stereoselective, with the (R)-enantiomer of this compound exhibiting significantly higher potency than the (S)-enantiomer.[1]

Moclobemide, on the other hand, is a reversible inhibitor of MAO-A.[2] Its mechanism is described as "slow-binding," where an initial interaction is followed by a conformational change in the enzyme, leading to a more tightly bound complex.[2] This reversible nature is a key clinical feature, as it allows for a more rapid recovery of enzyme activity compared to older, irreversible MAOIs, reducing the risk of dietary tyramine-induced hypertensive crises.

Signaling Pathway of MAO-A Inhibition

The therapeutic effects of both this compound and moclobemide stem from their ability to inhibit MAO-A, which is primarily located on the outer mitochondrial membrane of neuronal cells. By blocking MAO-A, these compounds prevent the breakdown of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (B1211576) (DA)—in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and ultimately contributing to their antidepressant effects.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A MAO-A Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Reuptake & Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Downstream Signaling Receptors->Signal Inhibitor This compound or Moclobemide Inhibitor->MAO_A Inhibition MAO_A_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add MAO-A Enzyme B->C D Pre-incubate at 37°C C->D E Add Kynuramine Substrate to initiate reaction D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

References

Unveiling Neuroprotection: A Comparative Analysis of Salsolidine and its Alternatives Against MPP+ Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Salsolidine against 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin widely used to model Parkinson's disease in vitro. This guide delves into supporting experimental data, detailed methodologies, and the underlying signaling pathways of this compound and promising alternatives, Salidroside (B192308) and Withaferin A.

Comparative Efficacy Against MPP+ Toxicity

The following tables summarize the quantitative data on the neuroprotective effects of this compound, Salidroside, and Withaferin A in SH-SY5Y neuroblastoma cells, a common in vitro model for studying Parkinson's disease.

Table 1: Neuroprotective Effects on Cell Viability

CompoundToxin & ConcentrationCompound ConcentrationIncubation TimeAssayOutcomeReference
(R,S)-Salsolinol MPP+ (1000 µM)50 µM48 hMTSStatistically significant increase in cell viability compared to MPP+ alone.[1]
(R)-Salsolinol MPP+ (1000 µM)50 µM48 hMTSStatistically significant increase in cell viability compared to MPP+ alone.
(S)-Salsolinol MPP+ (1000 µM)50 µM48 hMTSStatistically significant increase in cell viability compared to MPP+ alone.
Salidroside MPP+ (500 µM)25-100 µM24 h pre-treatment, 24 h co-incubationMTTConcentration-dependent prevention of MPP+-induced decrease in cell viability.
Withaferin A derivative (cr-777) MPP+10 µMNot SpecifiedTH-positive neuron countSignificant increase in TH-positive neurons compared to MPP+ alone.[2]
Withaferin A derivative (cr-591) MPP+10 µMNot SpecifiedTH-positive neuron countSignificant increase in TH-positive neurons compared to MPP+ alone.[2]

Table 2: Effects on Apoptosis and Oxidative Stress

CompoundToxin & ConcentrationCompound ConcentrationAssayOutcomeReference
This compound H₂O₂ (300 µM)50-100 µMCaspase-3/7 ActivitySignificant reduction in caspase activity.
This compound H₂O₂ (500 µM)50-100 µMROS Measurement (DCFH-DA)Significant decrease in reactive oxygen species (ROS) levels.
Salidroside MPP+ (500 µM)25-100 µMROS MeasurementInhibition of MPP+-induced increase in ROS.
Salidroside MPP+ (500 µM)25-100 µMGSH LevelInhibition of MPP+-induced decrease in glutathione (B108866) (GSH) level.
Salidroside MPTP/MPP+Not SpecifiedBcl-2/Bax Ratio, Cytochrome-c, Smac, Caspase-3, -6, -9Regulation of Bcl-2/Bax ratio, decreased cytochrome-c and Smac release, and inhibition of caspase activation.[3][4]
Andrographolide (Alternative) MPP+ (1.5 mM)1.5 µMMMP, α-synuclein, pro-apoptotic proteinsAttenuated MMP depolarization, reduced α-synuclein and pro-apoptotic protein expression.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

The human neuroblastoma SH-SY5Y cell line is the primary in vitro model. For differentiation into a dopaminergic neuron-like phenotype, cells are often treated with retinoic acid. To model Parkinson's-like neurodegeneration, differentiated cells are exposed to MPP+ at concentrations typically ranging from 500 µM to 1.5 mM for 24 to 48 hours. Neuroprotective compounds are generally pre-incubated with the cells for a specific duration (e.g., 1 to 24 hours) before the addition of MPP+.

Cell Viability (MTS/MTT Assay)
  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound, Salidroside, Withaferin A) for the desired duration.

  • Toxin Exposure: Introduce MPP+ to the wells and incubate for the specified period (e.g., 24-48 hours).

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible for MTT, or the color changes for MTS.

  • Solubilization (for MTT): Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
  • Cell Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described for the cell viability assay.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm DMEM. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: The increase in fluorescence corresponds to the level of intracellular ROS.

Apoptosis (Caspase-3/7 Activity Assay)
  • Cell Treatment: Seed and treat SH-SY5Y cells in a 96-well white-walled plate as described for the cell viability assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Normalization: The luminescent signal, which is proportional to caspase-3/7 activity, can be normalized to the number of viable cells if necessary.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared alternatives are mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and oxidative stress.

This compound's Neuroprotective Signaling

This compound's neuroprotective effects are believed to be mediated primarily through the activation of the PI3K/Akt signaling pathway, potentially via agonistic activity at dopamine (B1211576) D2 receptors. This pathway promotes cell survival and inhibits apoptosis.

Salsolidine_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R PI3K PI3K D2R->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

This compound's Proposed Neuroprotective Pathway
Salidroside's Neuroprotective Signaling

Salidroside has been shown to exert its neuroprotective effects through multiple pathways, including the activation of the DJ-1/Nrf2 antioxidant pathway and the PI3K/Akt signaling pathway. These pathways help to mitigate oxidative stress and inhibit apoptosis.[6][7]

Salidroside_Pathway Salidroside Salidroside DJ1 DJ-1 Salidroside->DJ1 PI3K PI3K Salidroside->PI3K Nrf2 Nrf2 DJ1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) ARE->AntioxidantEnzymes ROS ROS AntioxidantEnzymes->ROS Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival WithaferinA_Pathway WithaferinA Withaferin A (and derivatives) UpstreamTargets Upstream Targets (Under Investigation) WithaferinA->UpstreamTargets PI3K PI3K UpstreamTargets->PI3K Akt Akt PI3K->Akt OxidativeStress Oxidative Stress Akt->OxidativeStress CellSurvival Cell Survival Akt->CellSurvival Experimental_Workflow CellCulture SH-SY5Y Cell Culture & Differentiation CompoundTreatment Pre-treatment with Neuroprotective Compound CellCulture->CompoundTreatment ToxinExposure MPP+ Exposure CompoundTreatment->ToxinExposure ViabilityAssay Cell Viability Assay (MTS/MTT) ToxinExposure->ViabilityAssay ApoptosisAssay Apoptosis Assay (Caspase-3/7) ToxinExposure->ApoptosisAssay ROSAssay ROS Assay (DCFH-DA) ToxinExposure->ROSAssay DataAnalysis Data Analysis & Comparison ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis ROSAssay->DataAnalysis

References

Salsolidine Derivatives at Opioid Receptors: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of salsolidine (B1215851) derivatives at opioid receptors. This compound and its analogs, tetrahydroisoquinoline alkaloids, have garnered interest for their potential interactions with the central nervous system, including the opioid system. Understanding their binding affinities and functional activities at the mu (µ), delta (δ), and kappa (κ) opioid receptors is crucial for elucidating their pharmacological profiles and therapeutic potential. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Quantitative Data Summary

The following tables present the available quantitative data for the interaction of selected this compound derivatives with opioid receptors. It is important to note that comprehensive binding and functional data across all three major opioid receptor subtypes for a wide range of this compound derivatives are not extensively available in the current body of scientific literature. The data presented here is based on published studies and highlights the existing knowledge and gaps.

Table 1: Functional Activity of Salsolinol Enantiomers at the Human µ-Opioid Receptor (CHO-K1 cells) [1][2]

CompoundAssay TypeParameterValue (M)
Racemic SalsolinolcAMP Functional AssayEC₅₀2 x 10⁻⁵
(S)-SalsolinolcAMP Functional AssayEC₅₀9 x 10⁻⁶
(R)-SalsolinolcAMP Functional AssayEC₅₀6 x 10⁻⁴
Morphine (Reference)cAMP Functional AssayEC₅₀4 x 10⁻⁹

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Binding Affinity of this compound Derivatives for Opiate Receptors (Rat Brain Homogenate)

CompoundRadioligandParameterValue (M)
Salsolinol³H-naloxoneAffinity6.2 x 10⁻⁵
Tetrahydropapaveroline³H-naloxoneAffinity1.95 x 10⁻⁵

This data represents binding to a general population of opiate receptors and is not specific to µ, δ, or κ subtypes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays used to determine the opioid receptor activity of this compound derivatives.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor.[3]

  • Radioligands:

    • µ-opioid receptor: [³H]-DAMGO[3]

    • δ-opioid receptor: [³H]-DPDPE[3]

    • κ-opioid receptor: [³H]-U-69,593[3]

  • Test Compounds: this compound derivatives.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid antagonist.[3][4]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the radioligand in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of naloxone.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[4]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as opioid receptors, which are coupled to the inhibition of adenylyl cyclase. A decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels indicates agonist activity at Gi-coupled receptors.[1][5]

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the opioid receptor of interest.[1]

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or GloSensor-based assays).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[1]

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[6]

  • Test Compounds: this compound derivatives.

  • Reference Agonist: Morphine or another known opioid agonist.[1]

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere.

  • Pre-treatment: Incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cAMP breakdown.[6]

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.[1]

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for receptor activation and modulation of cAMP levels.[1][6]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the log concentration of the test compound.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal effect) and the Emax (the maximum effect) from the curves using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for opioid receptors and a typical experimental workflow for assessing the cross-reactivity of this compound derivatives.

opioid_signaling cluster_membrane Cell Membrane opioid_receptor Opioid Receptor (µ, δ, κ) g_protein Gi/o Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP (decreased) adenylyl_cyclase->camp Conversion This compound This compound Derivative (Agonist) This compound->opioid_receptor Binds to atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects (e.g., Analgesia) camp->downstream Modulates experimental_workflow start Start: Synthesize or Obtain this compound Derivatives binding_assay Radioligand Binding Assay (µ, δ, κ receptors) start->binding_assay functional_assay cAMP Functional Assay (µ, δ, κ receptors) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis determine_ki Determine Ki values (Binding Affinity) data_analysis->determine_ki Binding Data determine_ec50_emax Determine EC₅₀ and Emax (Functional Activity) data_analysis->determine_ec50_emax Functional Data comparison Compare Cross-Reactivity Profile determine_ki->comparison determine_ec50_emax->comparison end End: Characterize Structure-Activity Relationship comparison->end

References

A Comparative Pharmacological Profile of (R)-Salsolidine and (S)-Salsolidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological properties of (R)-Salsolidine and (S)-Salsolidine, supported by experimental data and detailed methodologies.

Salsolidine (B1215851), a tetrahydroisoquinoline alkaloid, exists as two enantiomers, (R)-Salsolidine and (S)-Salsolidine. These stereoisomers exhibit distinct pharmacological profiles, primarily characterized by their differential interactions with monoamine oxidase A (MAO-A). While detailed research on the direct interaction of this compound enantiomers with opioid and dopamine (B1211576) receptors is limited, the closely related compound salsolinol (B1200041) provides valuable insights into potential stereoselective activities at these receptors. This guide summarizes the current understanding of the pharmacological differences between (R)- and (S)-Salsolidine, presenting quantitative data, experimental protocols, and signaling pathway visualizations to support further investigation.

Data Presentation

The enantiomers of this compound display significant stereoselectivity in their primary pharmacological action: the inhibition of monoamine oxidase A (MAO-A). In contrast, much of the detailed research on opioid and dopamine receptor interactions has been conducted on the structurally similar analogue, salsolinol. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound Enantiomers at Monoamine Oxidase A (MAO-A)

EnantiomerTargetAssay TypeKᵢ (µM)
(R)-Salsolidine MAO-ACompetitive Inhibition6[1]
(S)-Salsolidine MAO-ACompetitive Inhibition186[1]

Table 2: Functional Activity of the Analogue Salsolinol Enantiomers at the µ-Opioid Receptor

EnantiomerTargetAssay TypeEC₅₀ (µM)
(S)-Salsolinol µ-Opioid ReceptorFunctional (cAMP)9[2][3]
(R)-Salsolinol µ-Opioid ReceptorFunctional (cAMP)600[2][3]

Table 3: Binding Affinity of the Analogue Salsolinol Enantiomers at Dopamine Receptors

EnantiomerTargetAssay TypeKᵢ (µM)
(S)-Salsolinol Dopamine D₃Radioligand Binding0.48
(S)-Salsolinol Dopamine D₂Radioligand Binding4.79
(R)-Salsolinol Dopamine D₂ & D₃Radioligand Binding> 100

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key assays cited in this guide.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (Kᵢ) of this compound enantiomers against MAO-A.[1]

  • Enzyme Preparation: A source of MAO-A, such as human placental mitochondria or recombinant human MAO-A expressed in a suitable cell line, is prepared.

  • Inhibition Assay: The MAO-A enzyme preparation is pre-incubated with various concentrations of the inhibitor, either (R)-Salsolidine or (S)-Salsolidine.

  • Enzymatic Reaction: The reaction is initiated by adding a substrate for MAO-A, such as kynuramine (B1673886) or a radiolabeled substrate like [¹⁴C]-serotonin.

  • Monitoring: The reaction can be monitored using fluorometric methods, by measuring the production of a fluorescent product, or radiometric methods, by measuring the formation of the radiolabeled deaminated product.

  • Data Analysis: Initial reaction velocities are determined at different inhibitor and substrate concentrations. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for enzyme inhibition to determine the Kᵢ value. For competitive inhibition, a Lineweaver-Burk or Dixon plot can be utilized.[1]

Radioligand Binding Assay for Receptor Affinity

This generalized protocol is for determining the binding affinity (Kᵢ) of this compound enantiomers for a target receptor, such as dopamine or opioid receptors.[1]

  • Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., HEK293-D₂R) are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[1]

  • Competition Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors) and a range of concentrations of the unlabeled competitor ((R)-Salsolidine or (S)-Salsolidine). The incubation is carried out at a specific temperature for a defined period to reach equilibrium.[1]

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold wash buffer to remove non-specific binding.[1]

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.[1]

Functional cAMP Assay for Gᵢ-Coupled Receptors

This protocol outlines a method to assess the functional activity (EC₅₀) of this compound enantiomers at Gᵢ-coupled receptors like the µ-opioid receptor.[1]

  • Cell Culture and Treatment: Cells stably co-expressing the human µ-opioid receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells with a CRE-luciferase reporter) are cultured in 96-well plates. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with a range of concentrations of the test compound in the presence of an adenylyl cyclase activator like forskolin.[1][2]

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured. This can be achieved through various methods, including luminescence-based assays, Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaScreen.[1]

  • Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined using non-linear regression.[1][2]

Signaling Pathways and Visualizations

The pharmacological effects of this compound enantiomers are mediated through their interaction with specific signaling pathways.

(R)-Salsolidine as a MAO-A Inhibitor

(R)-Salsolidine is a more potent inhibitor of MAO-A than its (S)-enantiomer.[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by (R)-Salsolidine leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors.[1]

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamine_Neurotransmitter->MAO_A Degradation Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites R_this compound (R)-Salsolidine R_this compound->MAO_A Inhibition

Caption: Signaling pathway of MAO-A inhibition by (R)-Salsolidine.

(S)-Salsolinol as a µ-Opioid Receptor Agonist (Analogue to this compound)

The analogue (S)-Salsolinol is a more potent agonist at the µ-opioid receptor than the (R)-enantiomer.[1][2] The µ-opioid receptor is a Gᵢ/Gₒ-coupled receptor. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is responsible for the analgesic and rewarding effects of µ-opioid agonists.[1]

Mu_Opioid_Agonism cluster_cell Postsynaptic Neuron S_Salsolinol (S)-Salsolinol Mu_Opioid_Receptor µ-Opioid Receptor S_Salsolinol->Mu_Opioid_Receptor Binds to Gi_Go Gᵢ/Gₒ Protein Mu_Opioid_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Effects Downstream Effects (e.g., Analgesia, Reward) cAMP->Downstream_Effects Leads to

Caption: Signaling pathway of µ-opioid receptor agonism by (S)-Salsolinol.

Experimental Workflow Diagrams

MAO_A_Workflow prep Prepare MAO-A Enzyme and this compound Dilutions preincubate Pre-incubate Enzyme with this compound prep->preincubate initiate Initiate Reaction with Substrate preincubate->initiate monitor Monitor Reaction (Fluorometric/Radiometric) initiate->monitor analyze Analyze Data (Michaelis-Menten, Dixon Plot) monitor->analyze determine Determine Kᵢ Value analyze->determine

Caption: Experimental workflow for MAO-A inhibition assay.

Binding_Assay_Workflow prep Prepare Cell Membranes Expressing Receptor incubate Incubate Membranes with Radioligand and this compound Competitor prep->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Data (Non-linear Regression) quantify->analyze determine Determine IC₅₀ and Kᵢ Values analyze->determine

Caption: Experimental workflow for radioligand binding assay.

References

Salsolidine vs. Berberine: A Comparative Guide to Their Contradictory Effects on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two isoquinoline (B145761) alkaloids, Salsolidine and Berberine, and their profoundly different effects on critical inflammatory signaling pathways. While both compounds share a basic chemical scaffold, their mechanisms of action diverge significantly, with Berberine acting as a potent anti-inflammatory agent and this compound demonstrating pro-inflammatory activity, particularly in neurological contexts. This analysis is supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a clear understanding for research and development applications.

Overview of Mechanisms: Inhibition vs. Activation

Berberine is extensively documented as an anti-inflammatory compound that exerts its effects by suppressing key inflammatory cascades.[1][2] Its primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[1][3] Furthermore, Berberine is a known inhibitor of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of potent pro-inflammatory cytokines.[4][5]

In stark contrast, this compound and its metabolite Salsolinol are implicated in pro-inflammatory responses, primarily within the context of neurotoxicity relevant to Parkinson's disease.[6] Experimental evidence shows that Salsolinol activates the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways.[2] It has also been shown to activate the NLRP3 inflammasome, promoting pyroptotic cell death and the release of inflammatory cytokines.[6]

Comparative Data on Inflammatory Pathways

The following tables summarize the quantitative and qualitative effects of Berberine and this compound on major inflammatory pathways and mediators.

Table 1: Comparative Effects on Key Inflammatory Signaling Pathways

PathwayBerberine EffectThis compound/Salsolinol EffectKey Proteins Modulated
NF-κB Pathway Inhibition [1]Activation [2]Berberine: Inhibits IκBα degradation/phosphorylation, prevents p65 nuclear translocation.[2][7] Salsolinol: Causes IκBα degradation, promotes NF-κB nuclear translocation.[2]
MAPK Pathway Inhibition [1]Activation (JNK) [2]Berberine: Inhibits phosphorylation of p38, JNK, and ERK1/2.[2][3] Salsolinol: Increases levels of c-Jun and phosphorylated c-Jun (JNK activation).[2]
NLRP3 Inflammasome Inhibition [4][5]Activation [6]Berberine: Downregulates expression of NLRP3, ASC, Caspase-1.[4] Salsolinol: Increases mRNA and protein levels of NLRP3, ASC, active Caspase-1.[6]

Table 2: Comparative Effects on Inflammatory Mediators

MediatorBerberine EffectThis compound/Salsolinol EffectExperimental Context
TNF-α (Decreased Production)[1][8]Not explicitly detailed, but implied increase via NF-κB activation.LPS-stimulated macrophages (Berberine).[7]
IL-6 (Decreased Production)[1][8]Not explicitly detailed, but implied increase via NF-κB activation.LPS-stimulated porcine intestinal epithelial cells (Berberine).[2]
IL-1β (Decreased Secretion)[1][5] (Increased Secretion)[6]NLRP3 inflammasome activation models.[6][9]
IL-18 (Decreased Secretion)[5] (Increased Secretion)[6]NLRP3 inflammasome activation models.[6]
COX-2 (Decreased Expression)[7]Not explicitly detailed, but implied increase via NF-κB activation.LPS-stimulated THP-1 cells (Berberine).[7]
iNOS (Decreased Expression)[10]Not explicitly detailed, but implied increase via NF-κB activation.Carrageenan-induced paw edema (Berberine).[10]

Visualization of Signaling Pathways

The diagrams below, generated using Graphviz, illustrate the opposing actions of Berberine and this compound on the NF-κB and NLRP3 inflammasome pathways.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound (Salsolinol) IKK IKK Complex This compound->IKK Activates TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_NFkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Berberine Berberine Berberine->IKK Inhibits Berberine->p65_p50 Inhibits Translocation

Caption: Opposing effects on the canonical NF-κB pathway.

NLRP3_Inflammasome_Pathway cluster_signals Cellular Stress / PAMPs Signal1 Signal 1 (NF-κB Priming) pro_IL1b Pro-IL-1β Pro-IL-18 Signal1->pro_IL1b Upregulates NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive Upregulates Signal2 Signal 2 (e.g., ATP, ROS) NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-Casp1) Signal2->NLRP3_active Activates Assembly NLRP3_inactive->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Cleaves pro-Casp1 IL1b Mature IL-1β / IL-18 Casp1->IL1b Cleaves pro-forms Pyroptosis Pyroptosis Casp1->Pyroptosis Induces Berberine Berberine Berberine->Signal1 Inhibits Priming Berberine->NLRP3_active Inhibits Assembly This compound This compound (Salsolinol) This compound->NLRP3_active Activates

Caption: Contrasting modulation of the NLRP3 inflammasome.

Detailed Experimental Protocols

To provide context for the data presented, this section outlines the methodologies for key experiments cited in the literature.

Protocol 1: Berberine Inhibition of Inflammatory Response in Macrophages
  • Objective: To determine the effect of Berberine on the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Human monocytic THP-1 cells or murine RAW 264.7 macrophages.

  • Methodology:

    • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80% confluency. For THP-1 cells, differentiation into macrophages is induced with Phorbol 12-myristate 13-acetate (PMA).

    • Pre-treatment: Cells are pre-treated with various concentrations of Berberine (e.g., 1.25, 2.5, 5 µM) for 1-2 hours.[10] A vehicle control (e.g., DMSO) is run in parallel.

    • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media and incubating for a specified period (e.g., 6-24 hours).

    • Cytokine Measurement: The cell culture supernatant is collected. Levels of TNF-α, IL-6, and IL-1β are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]

    • Protein Analysis (Western Blot): Cell lysates are collected to analyze the phosphorylation status of key signaling proteins. Proteins of interest (e.g., p-p65, p-IκBα, p-p38) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies to detect pathway activation.[2]

    • mRNA Analysis (RT-qPCR): Total RNA is extracted from cell lysates to quantify the gene expression of inflammatory markers like COX-2 and iNOS.[10]

Protocol 2: Salsolinol Activation of Pro-Inflammatory Pathways in Neuronal Cells
  • Objective: To investigate the effect of Salsolinol on the activation of JNK and NF-κB pathways in a neuronal cell model.[2]

  • Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells.

  • Methodology:

    • Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.

    • Treatment: Cells are treated with varying concentrations of Salsolinol (e.g., 50, 100, 200 µM) for 24 hours.

    • Protein Analysis (Western Blot): Cell lysates are prepared to measure changes in key signaling proteins. Antibodies against total and phosphorylated c-Jun (for JNK activity) and IκBα are used to determine pathway activation.[2]

    • NF-κB Translocation (Immunofluorescence): Cells are grown on coverslips, treated with Salsolinol, and then fixed and permeabilized. They are incubated with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclear translocation of p65 is visualized using fluorescence microscopy.

    • NF-κB DNA Binding Assay: Nuclear extracts are prepared from treated cells. An ELISA-based transcription factor assay is used to quantify the binding activity of active NF-κB to its specific DNA consensus sequence.[2]

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., Macrophages, Neuronal Cells) B 2. Treatment - Vehicle Control - Berberine (Pre-treatment) - this compound (Treatment) A->B C 3. Inflammatory Stimulus (e.g., LPS) (If applicable) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Sample Collection - Supernatant (for ELISA) - Cell Lysate (for Western Blot/qPCR) D->E F Cytokine Quantification (ELISA) E->F G Pathway Protein Analysis (Western Blot) E->G H Gene Expression (RT-qPCR) E->H

Caption: A generalized workflow for studying inflammatory pathways.

Conclusion and Implications

The experimental evidence presents a clear and compelling dichotomy between Berberine and this compound.

Berberine stands as a multi-pathway inhibitor of inflammation . Its ability to concurrently suppress the NF-κB, MAPK, and NLRP3 inflammasome pathways underscores its potential as a therapeutic agent for a wide range of inflammatory diseases.[1][5] Its actions lead to a broad reduction in pro-inflammatory cytokines and enzymes, making it a subject of intense research for conditions ranging from metabolic disorders to autoimmune diseases.[1][7]

This compound (Salsolinol) , in the contexts studied, acts as an activator of inflammation . Its capacity to trigger the NF-κB, JNK, and NLRP3 inflammasome pathways highlights its role as an endogenous neurotoxin that contributes to the pathology of neurodegenerative diseases like Parkinson's.[2][6] This pro-inflammatory profile suggests that inhibiting its formation or action could be a valuable neuroprotective strategy.

For researchers and drug developers, this comparison emphasizes that structurally similar compounds can have diametrically opposed biological functions. While Berberine is a promising candidate for anti-inflammatory drug development, this compound serves as a model compound for studying the mechanisms of neuroinflammation and neurodegeneration.

References

A Comparative In Vivo Analysis of Salsolidine and N-methyl-(R)-salsolinol Neuroactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the neuroactive properties of two structurally related tetrahydroisoquinoline alkaloids: Salsolidine and N-methyl-(R)-salsolinol. While both compounds are endogenous to the mammalian brain and have been implicated in the modulation of dopaminergic pathways, their neurophysiological effects diverge significantly. This document synthesizes experimental data to elucidate their distinct profiles, offering a valuable resource for research into neurodegenerative diseases and the development of novel therapeutics.

Core Chemical Distinction and Metabolic Relationship

This compound and Salsolinol are closely related tetrahydroisoquinolines, with the key structural difference being the substitution on the aromatic ring. Salsolinol is a catechol, possessing two hydroxyl groups, whereas this compound is its dimethoxy analogue.[1] This structural variance has a profound impact on their metabolic pathways and pharmacological actions. Notably, Salsolinol can be O-methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound, establishing a direct metabolic link between the two compounds.[1] N-methyl-(R)-salsolinol is a metabolite of (R)-salsolinol, formed through N-methylation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound and N-methyl-(R)-salsolinol, highlighting their contrasting effects on the central nervous system.

Table 1: Comparative Effects on Dopaminergic System in Rats

CompoundAdministration Route & DoseEffect on Striatal Dopamine (B1211576) (DA) LevelsEffect on DA Metabolites (DOPAC, HVA)Reference
This compoundChronic i.p. (100 mg/kg for 14 days)No significant changeNo significant change[4]
N-methyl-(R)-salsolinolIntrastriatal injectionSignificant reduction in the substantia nigraNot specified[5]

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid

Table 2: Behavioral and Neurotoxic Outcomes in Rodents

CompoundAnimal Model & AdministrationKey Behavioral EffectsNeurotoxic OutcomesReference
This compoundRats; chronic i.p.Did not affect locomotor activity on its own, but blocked l-DOPA-induced hyperactivityDid not affect tyrosine hydroxylase protein levels[4][6]
N-methyl-(R)-salsolinolRats; intrastriatal injectionInduced Parkinsonian-like symptoms (hypokinesia, stiff tail, limb twitching)Selective reduction of tyrosine hydroxylase-containing neurons in the substantia nigra[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Protocol 1: Chronic Intraperitoneal (i.p.) Administration of this compound in Rats
  • Objective: To assess the long-term effects of systemic this compound administration on behavior and neurochemistry.

  • Animal Model: Male Wistar rats (250-300g).

  • Drug Preparation: this compound hydrobromide is dissolved in sterile saline (0.9% NaCl) to a final concentration of 50 mg/mL. The solution should be prepared fresh daily.

  • Administration: Rats are injected intraperitoneally with this compound at a dose of 100 mg/kg body weight once daily for 14 consecutive days. A control group receives an equivalent volume of sterile saline.

  • Behavioral Assessment: Locomotor activity is assessed using an open field test at baseline and specified time points during the administration period. The open field apparatus is a square or circular arena where the animal's movements are tracked by video software for a set duration (e.g., 10-30 minutes).

  • Neurochemical Analysis: Following the treatment period, animals are euthanized, and brain tissue (striatum and substantia nigra) is collected. Dopamine and its metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Protocol 2: Intrastriatal Injection of N-methyl-(R)-salsolinol in Rats
  • Objective: To evaluate the direct neurotoxic effects of N-methyl-(R)-salsolinol on the nigrostriatal pathway.

  • Animal Model: Male Wistar rats.

  • Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the striatum.

  • Drug Administration: Following a recovery period, N-methyl-(R)-salsolinol is injected directly into the striatum.

  • Behavioral Observation: Animals are monitored for the development of Parkinsonian-like behaviors.

  • Histological Analysis: After a designated period, rats are euthanized, and brain tissue is processed for immunohistochemical analysis. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified to assess dopaminergic neuron survival.

Signaling Pathways and Mechanisms of Action

The neuroactivity of this compound and N-methyl-(R)-salsolinol is mediated by distinct signaling pathways.

This compound: The primary mechanism of action for this compound is the competitive inhibition of monoamine oxidase A (MAO-A).[7] The (R)-enantiomer is a more potent inhibitor than the (S)-enantiomer.[7] By inhibiting MAO-A, this compound can increase the synaptic availability of monoamine neurotransmitters like serotonin (B10506) and dopamine. At higher concentrations, it may also influence dopamine synthesis and uptake.

N-methyl-(R)-salsolinol: This compound is considered a dopaminergic neurotoxin.[5][8] Its neurotoxicity is linked to the production of hydroxyl radicals through nonenzymatic oxidation.[3] This oxidative stress is believed to be a key factor in the damage to dopaminergic neurons. N-methyl-(R)-salsolinol has been shown to induce apoptosis in dopaminergic cells.[4]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and the neurotoxic cascade of N-methyl-(R)-salsolinol.

Salsolidine_Pathway This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits IncreasedLevels Increased Synaptic Levels This compound->IncreasedLevels Metabolites Inactive Metabolites MAOA->Metabolites Dopamine Dopamine Dopamine->MAOA Metabolized by Serotonin Serotonin Serotonin->MAOA Metabolized by IncreasedLevels->Dopamine IncreasedLevels->Serotonin

Caption: Proposed mechanism of this compound's neuroactivity.

NM_Salsolinol_Toxicity NMS N-methyl-(R)-salsolinol Oxidation Non-enzymatic Oxidation NMS->Oxidation Radicals Hydroxyl Radicals (•OH) Oxidation->Radicals OxidativeStress Oxidative Stress Radicals->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath

Caption: Neurotoxic cascade of N-methyl-(R)-salsolinol.

Conclusion

The in vivo evidence clearly delineates this compound and N-methyl-(R)-salsolinol as having opposing effects on the dopaminergic system. This compound, primarily acting as a MAO-A inhibitor, shows potential for neuromodulation and, at the doses tested, does not exhibit overt neurotoxicity. In stark contrast, N-methyl-(R)-salsolinol acts as a potent dopaminergic neurotoxin, inducing Parkinsonian-like pathology and behavior in animal models. This comparative guide underscores the critical importance of understanding the subtle structural and metabolic differences between endogenous compounds, as they can lead to profoundly different physiological and pathological outcomes. These findings have significant implications for the study of neurodegenerative disorders and the design of targeted therapeutic strategies.

References

Replicating published findings on Salsolidine's anti-cancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of published findings on the anti-cancer activity of Salsolidine and its derivatives reveals a promising avenue for oncological research. This guide provides a comparative analysis of this compound's cytotoxic effects alongside related compounds, Solasodine and Solasonine, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data and detailed protocols.

Recent studies have highlighted the potential of a specific this compound derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, as a cytotoxic agent against various cancer cell lines. This guide delves into the quantitative data from these findings, presents the methodologies for replication, and visualizes the implicated signaling pathways to offer a clear and objective comparison with other natural compounds.

Comparative Cytotoxicity of this compound Derivative and Related Alkaloids

The anti-cancer potential of the this compound derivative has been quantified against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SH-SY5Y) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below. For a comprehensive comparison, available IC50 values for Solasodine and Solasonine against the same or similar cell lines are also included.

CompoundCell LineCancer TypeIC50 (µM)
This compound Derivative A-549Lung Carcinoma3.83 ± 0.78[1][2][3]
MCF-7Breast Adenocarcinoma5.84 ± 1.62[1][2][3]
SH-SY5YNeuroblastoma2.89 ± 0.92[1][2][3]
Solasonine A549Lung Carcinoma~11.79 - 12.3[4]
Solasodine MCF-7Breast AdenocarcinomaPotent (IC50 not specified)[2]

Deciphering the Mechanisms: A Look at Signaling Pathways

The anti-cancer activity of these compounds is attributed to their interference with critical cellular signaling pathways that govern cell proliferation, survival, and death.

This compound Derivative: Targeting the Cell Cycle Engine

Preliminary evidence suggests that the cytotoxic activity of the this compound derivative may be realized through its interaction with the active site of cyclin-dependent kinase 9 (CDK9).[2][3] CDK9 is a key regulator of transcription and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing cancer cell death.

CDK9_Pathway This compound Derivative's Proposed Mechanism of Action This compound This compound Derivative CDK9 CDK9/Cyclin T1 This compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1, c-Myc) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic proteins leads to

Caption: Proposed inhibition of CDK9 by a this compound derivative, leading to apoptosis.

Solasodine: Disrupting the Hedgehog Signaling Pathway

Solasodine has been shown to suppress the proliferation of cancer cells, such as in breast and gastric cancer, by targeting the Hedgehog (Hh)/Gli1 signaling pathway.[2][5][6][7][8] This pathway is crucial for embryonic development and its aberrant activation in adults can drive the growth and survival of cancer stem cells. Solasodine appears to inhibit this pathway by down-regulating the expression of the Gli1 transcription factor and preventing its nuclear translocation.[5][6][7][8]

Hedgehog_Pathway Solasodine's Mechanism via Hedgehog Pathway Inhibition cluster_nucleus Solasodine Solasodine Gli1 Gli1 Solasodine->Gli1 Inhibits expression & nuclear translocation Nucleus Nucleus Gli1->Nucleus Translocation TargetGenes Target Gene Expression (Proliferation, Survival) Gli1->TargetGenes Activation

Caption: Solasodine inhibits the Hedgehog pathway by targeting Gli1.

Solasonine: Inducing Ferroptosis

Solasonine has been found to induce a form of iron-dependent programmed cell death called ferroptosis in cancer cells, including pancreatic and lung adenocarcinoma.[4][9][10] Its mechanism involves the inhibition of the TFAP2A/OTUB1/SLC7A11 axis, leading to the degradation of SLC7A11, a key component of the cystine/glutamate antiporter. This disrupts cellular antioxidant defenses and promotes the accumulation of lipid reactive oxygen species, ultimately triggering ferroptosis.[10]

Ferroptosis_Pathway Solasonine's Mechanism via Ferroptosis Induction Solasonine Solasonine TFAP2A TFAP2A Solasonine->TFAP2A Inhibition OTUB1 OTUB1 TFAP2A->OTUB1 Promotes transcription SLC7A11 SLC7A11 OTUB1->SLC7A11 Stabilization OTUB1->SLC7A11 Ubiquitinated degradation Ferroptosis Ferroptosis SLC7A11->Ferroptosis Inhibition of ferroptosis

Caption: Solasonine induces ferroptosis by targeting the TFAP2A/OTUB1/SLC7A11 axis.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to assess the anti-cancer activity of these compounds.

Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound derivative, Solasodine, Solasonine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

This guide provides a foundational comparison of the anti-cancer activities of this compound and related alkaloids. The presented data and protocols are intended to support further research into these promising natural compounds for the development of novel cancer therapies.

References

A Head-to-Head Comparison of Salsolidine and Papaverine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of two notable isoquinoline (B145761) alkaloids: Salsolidine and Papaverine (B1678415). This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to facilitate a comprehensive understanding of their respective pharmacological profiles.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound and Papaverine. The data is compiled from various in vitro studies, highlighting their differing mechanisms of action and potency in various assays.

AlkaloidTarget/AssayCell Line/SystemActivity MetricValueReference(s)
This compound
(R)-enantiomerMonoamine Oxidase A (MAO-A)Purified human enzymeKᵢ6 µM[1][2]
(S)-enantiomerMonoamine Oxidase A (MAO-A)Purified human enzymeKᵢ186 µM[1]
(+)-Salsolidine Derivative (2-chloroacetyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline)Cytotoxicity (MTT Assay)A-549 (Lung Carcinoma)IC₅₀3.83 ± 0.78 µM[3][4]
MCF-7 (Breast Cancer)IC₅₀5.84 ± 1.62 µM[3][4]
SH-SY5Y (Neuroblastoma)IC₅₀2.89 ± 0.92 µM[3][4]
Papaverine
Antiproliferative ActivityMDA-MB-231 (Breast Cancer)% Cell Growth Reduction (at 150 µM)44%[5]
A549 (Lung Carcinoma)% Cell Growth Reduction (at 150 µM)47%[5]
DU145 (Prostate Cancer)% Cell Growth Reduction (at 150 µM)36%[5]

Signaling Pathways and Mechanisms of Action

This compound and Papaverine exert their biological effects through distinct signaling pathways. This compound is primarily recognized for its role as a monoamine oxidase (MAO) inhibitor, while Papaverine is a well-established non-selective phosphodiesterase (PDE) inhibitor.[1][6][]

This compound's Mechanism of Action: MAO-A Inhibition

This compound acts as a competitive inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and norepinephrine.[] By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters.[] The (R)-enantiomer of this compound is significantly more potent in this regard than the (S)-enantiomer.[1]

Salsolidine_Mechanism cluster_neurotransmitter Neurotransmitters This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits Synaptic_Availability Increased Synaptic Availability This compound->Synaptic_Availability Degradation Degradation Products MAOA->Degradation Dopamine Dopamine Dopamine->MAOA Metabolized by Norepinephrine Norepinephrine Norepinephrine->MAOA Metabolized by

Mechanism of this compound as a MAO-A inhibitor.
Papaverine's Mechanism of Action: Phosphodiesterase Inhibition and Smooth Muscle Relaxation

Papaverine functions as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] By inhibiting PDEs, papaverine increases intracellular levels of cAMP and cGMP, leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[8][10] This mechanism involves the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium ion concentration.[8][9][10]

Papaverine_Mechanism Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits MLCK Myosin Light-Chain Kinase (MLCK) Papaverine->MLCK Inhibits Ca Intracellular Ca²⁺ Papaverine->Ca Inhibits Influx cAMP_cGMP cAMP & cGMP PDE->cAMP_cGMP Degrades Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Promotes Contraction Smooth Muscle Contraction MLCK->Contraction Promotes CaM Ca²⁺-Calmodulin Complex CaM->MLCK Activates Ca->CaM Forms

Mechanism of Papaverine in smooth muscle relaxation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

  • Enzyme Source: Purified human MAO-A and MAO-B.

  • Substrate: A suitable substrate for each enzyme, such as kynuramine (B1673886) for MAO-A.

  • Methodology: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified enzyme, the test compound (e.g., this compound) at various concentrations, and a buffer. The reaction is initiated by the addition of the substrate. The enzymatic activity is measured by monitoring the formation of a fluorescent product over time using a fluorometric plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Cytotoxicity (MTT) Assay
  • Objective: To assess the cytotoxic effect of a compound on cultured cell lines.

  • Cell Lines: Human cancer cell lines such as A-549 (lung carcinoma), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) for a specified period (e.g., 24, 48, or 72 hours). After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antiproliferative Activity Assay
  • Objective: To evaluate the effect of a compound on cell proliferation.

  • Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung carcinoma), and DU145 (prostate cancer).

  • Methodology: Cells are seeded in multi-well plates and treated with the test compound (e.g., Papaverine) at various concentrations. Cell proliferation can be assessed at different time points using various methods, including spectrophotometry (e.g., using crystal violet staining to quantify cell biomass) or cell counting.

  • Data Analysis: The cell growth is compared between treated and untreated control cells. The results are often expressed as a percentage of cell growth reduction in the presence of the compound at a specific concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the bioactivity of compounds like this compound and Papaverine.

Experimental_Workflow Start Compound Selection (this compound, Papaverine) In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assays (e.g., MAO, PDE) In_Vitro_Screening->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) In_Vitro_Screening->Cell_Based_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Enzyme_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Compound Optimization (for drug development) Pathway_Analysis->Lead_Optimization

General workflow for bioactive compound evaluation.

References

Unraveling the Enigmatic Profile of Salsolidine: A Comparative Guide to its In Vivo Dopaminergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Salsolidine's in vivo effects on the dopamine (B1211576) system, juxtaposed with the established actions of typical and atypical antipsychotics, Haloperidol (B65202) and Risperidone. This guide provides researchers, scientists, and drug development professionals with a critical overview of the current experimental evidence, highlighting the nuanced and often paradoxical nature of this compound's interaction with dopaminergic pathways.

This compound, an endogenous isoquinoline (B145761) alkaloid, presents a complex pharmacological profile that defies simple classification. While some evidence suggests potential antidopaminergic-like activity, a larger body of research points towards a dopamine-releasing and rewarding role, particularly in the context of alcohol consumption. This guide dissects the available in vivo data to offer a clearer, albeit intricate, understanding of this compound's effects, contrasting them with the well-defined dopamine D2 receptor antagonists, Haloperidol and Risperidone.

Comparative Analysis of In Vivo Dopaminergic Modulation

The following tables summarize the quantitative data on the effects of this compound, Haloperidol, and Risperidone on key in vivo measures of dopaminergic function. It is important to note that direct comparative studies are scarce, and the data for this compound is often derived from research with a different focus than classic antidopaminergic screening.

Table 1: In Vivo Dopamine D2 Receptor Occupancy

CompoundAnimal ModelRoute of AdministrationDose RangeD2 Receptor Occupancy (%)Reference
This compound RatN/AN/AData not available in a classic receptor occupancy study. Ex vivo/in vivo studies showed racemic this compound (1 nM–100 μM) did not displace [3H]spiperone (a D2 antagonist) from striatal membranes.[1]
Haloperidol Rats.c.0.063 - 1.0 mg/kgED50 = 0.13 mg/kg for striatal D2 occupancy.[2]
Risperidone Rats.c.0.063 - 4.0 mg/kgED50 = 0.66 mg/kg for striatal D2 occupancy.[2]

Table 2: Effects on Amphetamine-Induced Hyperlocomotion

CompoundAnimal ModelThis compound DoseAmphetamine DoseEffectReference
This compound Mouse10 mg/kg i.p.3 mg/kg i.p.Inhibited motor stimulation.[1]
Haloperidol Rat0.05 - 0.2 mg/kg i.p.0.5 - 1.5 mg/kg i.p.Dose-dependent inhibition of hyperlocomotion.[3][4][5][6]
Risperidone Rat0.1 - 1.0 mg/kg s.c.0.75 mg/kg s.c.Attenuated amphetamine-induced hyperactivity.[7]

Table 3: Effects on Apomorphine-Induced Stereotypy

CompoundAnimal ModelThis compound DoseApomorphine (B128758) DoseEffectReference
This compound N/AN/AN/AData not available.
Haloperidol Mousei.p. (dose not specified)s.c. (dose not specified)Blocks apomorphine-induced stereotypy.[8]
Risperidone Rhesus Monkey0.01 - 0.1 mg/kg s.c.0.1 or 0.15 mg/kg i.m.Dose-dependent reduction in stereotyped behavior.[9]

Table 4: In Vivo Effects on Striatal Dopamine Levels (Microdialysis)

CompoundAnimal ModelRoute of AdministrationDoseEffect on Dopamine LevelsReference
(R)-Salsolinol RatIntrastriatal perfusion1 mMIncreased dopamine from 3.4 ± 0.9 nM to 206.0 ± 56.5 nM.[10]
Haloperidol Rati.p.1 mg/kgIncreased extracellular dopamine and its metabolites.
Risperidone HumanOral1 - 4 mgNo significant change in dopamine synthesis capacity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vivo assays used to assess antidopaminergic effects.

Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the effect of a test compound on the increased locomotor activity induced by amphetamine.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. On the test day, place each rat in the open-field arena for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer the test compound (e.g., this compound, Haloperidol, Risperidone) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

    • After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (B86663) (e.g., 1.0 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after amphetamine administration, place the rat back into the open-field arena and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the effects of the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Apomorphine-Induced Stereotypy in Mice

Objective: To evaluate the effect of a test compound on the stereotyped behaviors induced by the dopamine agonist apomorphine.

Animals: Male Swiss or C57BL/6 mice (20-25 g).

Housing: As described for the hyperlocomotion test.

Procedure:

  • Habituation: Acclimate mice to the testing environment. On the test day, place individual mice in observation cages (e.g., transparent Plexiglas cylinders) for a 30-minute habituation period.

  • Drug Administration:

    • Administer the test compound (e.g., Haloperidol, Risperidone) or vehicle.

    • After the appropriate pretreatment interval, administer apomorphine hydrochloride (e.g., 1-5 mg/kg, s.c.).

  • Behavioral Scoring: Immediately after apomorphine injection, observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a standardized rating scale.

  • Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores between treatment groups using non-parametric statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).

In Vivo Microdialysis for Striatal Dopamine

Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following administration of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a post-operative recovery period of at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer the test compound (e.g., this compound) systemically or through the microdialysis probe (reverse dialysis).

  • Sample Collection and Analysis: Continue collecting dialysate samples for several hours after drug administration. Analyze the dopamine concentration in the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the time course of dopamine changes between treatment groups.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

cluster_this compound This compound's Complex Modulation This compound This compound DopamineNeuron_S Dopaminergic Neuron This compound->DopamineNeuron_S Increases firing (VTA) Hyperlocomotion_S Hyperlocomotion This compound->Hyperlocomotion_S Inhibits (at high systemic doses) DopamineRelease_S Dopamine Release DopamineNeuron_S->DopamineRelease_S Increases DopamineRelease_S->Hyperlocomotion_S Amphetamine Amphetamine Amphetamine->DopamineRelease_S Induces

This compound's dual effects on the dopamine system.

cluster_Antipsychotics Classical Antidopaminergic Action Antipsychotic Haloperidol / Risperidone D2R D2 Receptor Antipsychotic->D2R Blocks AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits BehavioralEffects Reduced Hyperlocomotion & Stereotypy D2R->BehavioralEffects Dopamine Dopamine Dopamine->D2R cAMP ↓ cAMP AdenylylCyclase->cAMP

Mechanism of action for typical and atypical antipsychotics.

cluster_Workflow In Vivo Behavioral Assay Workflow start Start habituation Habituation to Test Environment start->habituation drug_admin Administer Test Compound (this compound, Haloperidol, etc.) habituation->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment stimulant_admin Administer Dopaminergic Stimulant (Amphetamine/Apomorphine) pretreatment->stimulant_admin behavioral_rec Record Behavioral Parameters stimulant_admin->behavioral_rec data_analysis Data Analysis and Comparison behavioral_rec->data_analysis end End data_analysis->end

A generalized workflow for in vivo behavioral experiments.

References

Safety Operating Guide

Prudent Disposal of Salsolidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of salsolidine (B1215851) waste should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.[3]

This compound Waste Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound and its contaminated materials.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated this compound powder, contaminated materials (e.g., weighing paper, gloves, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.[4] The container must be made of a material compatible with the chemical and have a tightly fitting lid.[5][6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble) before disposal as regular waste.[6] The rinsate must be collected and disposed of as hazardous chemical waste.[6]

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[4]

    • The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic," "Bioactive Alkaloid").[4]

    • If in a solution, list all components and their approximate percentages.[4]

    • Keep waste containers closed at all times except when adding waste.[4][7]

  • Storage of Chemical Waste:

    • Store this compound waste in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[4]

    • Ensure that the storage area is secure and away from incompatible materials.[4]

    • Waste containers should not be filled beyond 90% of their capacity to allow for expansion.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7] Improper disposal can lead to environmental contamination and potential health risks.[8]

Quantitative Data for Hazardous Waste Handling

The following table summarizes general quantitative guidelines applicable to the management of chemical waste like this compound.

ParameterGuidelineCitation
Container Fill LevelDo not exceed 90% of the container's total volume.[7]
Empty Container RinsingTriple rinse with a solvent volume equal to ~5% of the container's volume for each rinse.[6]
Satellite Accumulation Area (SAA) Time LimitPartially filled containers may remain in an SAA for up to one year.[4]
Full Container Removal from SAAFull containers must be removed from the SAA within three days.[4]

Experimental Protocols Cited

The disposal procedures outlined above are based on established best practices for handling hazardous chemical waste in a laboratory setting and are not derived from specific experimental protocols for this compound disposal. These are general guidelines that should be adapted to comply with the specific regulations of your institution and local authorities.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Salsolidine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood C Solid Waste (this compound powder, contaminated items) D Liquid Waste (this compound solutions) E Empty Containers F Use Compatible, Labeled Hazardous Waste Containers C->F D->F G Triple-Rinse Containers E->G I Store in Designated Satellite Accumulation Area (SAA) F->I H Collect Rinsate as Hazardous Waste G->H K Dispose of Rinsed Containers in Regular Waste G->K H->F J Contact EHS for Waste Pickup I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Salsolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Salsolidine, a tetrahydroisoquinoline alkaloid.[1] By adhering to these procedural steps and utilizing the appropriate personal protective equipment (PPE), you can mitigate risks and ensure the integrity of your research.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below to inform risk assessments and handling procedures.

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₂[2][3]
Molar Mass207.27 g/mol [2][3]
AppearanceWhite or almost white crystalline powder[1]
Melting Point217-219 °C[1]
Density1.106 g/cm³[1]
SolubilitySoluble in chloroform; slightly soluble in water and benzene.[1] Soluble in DMSO.[4]
Purity>95% to 97.37%[2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Protects against splashes and airborne particles that may cause serious eye irritation.[1][6]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene, Butyl) inspected prior to use. A protective suit or lab coat should be worn. For extensive handling, fire/flame resistant and impervious clothing is advised.Prevents skin contact which can cause irritation and potential allergic reactions.[1][6][7]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is required.Minimizes inhalation of dust or aerosols which may cause respiratory irritation.[1]

Occupational Exposure Limits: Currently, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have not been established for this compound.[1] In the absence of defined OELs, it is imperative to handle this compound with a high degree of caution, implementing the principle of "as low as reasonably practicable" (ALARP) for exposure.[1]

Safe Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • For long-term storage, keep at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[8][9]

Preparation and Use:

  • Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • When handling the solid form, avoid actions that could generate dust.[1] Use non-sparking tools.[1]

  • For preparing solutions, deoxygenate the solvent by sparging with an inert gas to prevent oxidation.[9]

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and weighing papers, should be treated as hazardous waste and collected in a separate, clearly labeled container.[1]

  • Regulatory Compliance: All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

Emergency Procedures

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the spilled material and absorbent into a suitable, sealed container for disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

G This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill (Inert Absorbent) ignition->contain collect Collect Material into Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose end End of Procedure dispose->end

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsolidine
Reactant of Route 2
Salsolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。